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  • Product: N-[2-(1-Oxopropan-2-yl)phenyl]acetamide
  • CAS: 649558-95-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

Abstract N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic pathways for its preparation, aimed at researchers, scientists, and professionals in drug development. The guide delves into the mechanistic underpinnings of two principal routes: the direct ortho-acylation of acetanilide and a classical multi-step approach commencing with the synthesis of 2'-aminopropiophenone. An alternative pathway via the Fries rearrangement is also discussed. Each method is presented with detailed experimental protocols, mechanistic insights, and a critical evaluation of its advantages and limitations.

Introduction

The molecular architecture of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, featuring an ortho-acyl group on an N-acetylated aniline, presents a unique scaffold for the development of novel chemical entities. The strategic placement of the propionyl and acetamido groups allows for diverse functionalization and the potential for intramolecular interactions that can influence the molecule's conformation and biological activity. This guide aims to provide a detailed and practical understanding of the chemical principles and experimental procedures for the synthesis of this target molecule.

PART 1: Synthesis via Palladium-Catalyzed Ortho-Propionylation of Acetanilide

A modern and highly regioselective approach to the synthesis of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide involves the direct C-H activation and subsequent acylation of acetanilide. This method offers an atom-economical and efficient route to the desired ortho-substituted product.

Reaction Scheme

Ortho-Acylation cluster_conditions Reaction Conditions Acetanilide Acetanilide Product N-[2-(1-Oxopropan-2-yl)phenyl]acetamide Acetanilide->Product PropionylChloride Propionyl Chloride / Anhydride PropionylChloride->Product Catalyst Pd(OAc)2, Oxidant Solvent Solvent

Caption: Palladium-catalyzed ortho-propionylation of acetanilide.

Mechanism

The palladium-catalyzed ortho-acylation of acetanilide proceeds through a directed C-H activation mechanism. The acetamido group acts as a directing group, facilitating the regioselective functionalization of the ortho C-H bond.

  • Coordination: The palladium(II) catalyst coordinates to the oxygen atom of the acetamido group of acetanilide.

  • C-H Activation: This coordination facilitates the activation and cleavage of the ortho C-H bond, leading to the formation of a palladacycle intermediate.

  • Oxidative Addition: The propionylating agent (e.g., propionyl chloride or anhydride) undergoes oxidative addition to the palladium center.

  • Reductive Elimination: The final step involves the reductive elimination of the palladium catalyst, forming the C-C bond between the aromatic ring and the propionyl group, and yielding the desired N-[2-(1-Oxopropan-2-yl)phenyl]acetamide.

Ortho-Acylation_Mechanism start Acetanilide + Pd(II) Catalyst palladacycle Palladacycle Intermediate start->palladacycle Coordination & C-H Activation oxidative_addition Oxidative Addition of Propionylating Agent palladacycle->oxidative_addition reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination product N-[2-(1-Oxopropan-2-yl)phenyl]acetamide + Pd(0) reductive_elimination->product regeneration Re-oxidation of Pd(0) to Pd(II) product->regeneration regeneration->start Catalytic Cycle

Caption: Mechanism of Palladium-Catalyzed Ortho-Acylation.

Experimental Protocol

The following is a general protocol for the palladium-catalyzed ortho-propionylation of acetanilide. Researchers should optimize conditions for their specific setup.

Materials:

  • Acetanilide

  • Propionic anhydride

  • Palladium(II) acetate (Pd(OAc)2)

  • Potassium persulfate (K2S2O8) as an oxidant

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel, add acetanilide (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium persulfate (2.0 mmol).

  • Under an inert atmosphere, add a mixture of trifluoroacetic acid and dichloromethane (e.g., 1:1 v/v, 5 mL).

  • Add propionic anhydride (1.5 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford N-[2-(1-Oxopropan-2-yl)phenyl]acetamide.

Table 1: Quantitative Data for Pathway 1

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Typical Molar Ratio
AcetanilideC8H9NO135.161.0
Propionic AnhydrideC6H10O3130.141.5
Palladium(II) AcetateC4H6O4Pd224.520.05
ProductC11H13NO2191.23-

PART 2: Synthesis via 2'-Aminopropiophenone Intermediate

A more traditional and multi-step approach involves the synthesis of the key intermediate, 2'-aminopropiophenone, followed by N-acetylation.

Reaction Scheme

Multi-step_Synthesis propiophenone Propiophenone nitropropiophenone 2'-Nitropropiophenone propiophenone->nitropropiophenone Nitration (HNO3, H2SO4) aminopropiophenone 2'-Aminopropiophenone nitropropiophenone->aminopropiophenone Reduction (e.g., SnCl2/HCl or H2/Pd-C) product N-[2-(1-Oxopropan-2-yl)phenyl]acetamide aminopropiophenone->product N-Acetylation (Acetic Anhydride)

Caption: Multi-step synthesis of the target molecule.

Step 1: Synthesis of 2'-Nitropropiophenone

The synthesis of 2'-nitropropiophenone is typically achieved through the nitration of propiophenone. However, the propionyl group is an ortho,para-directing deactivator, so achieving high yields of the ortho-isomer can be challenging.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO2+), generated from nitric acid and sulfuric acid, acts as the electrophile and attacks the aromatic ring of propiophenone.

Experimental Protocol for 2'-Nitropropiophenone

Materials:

  • Propiophenone

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Ethanol

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice-salt bath.

  • Slowly add propiophenone (0.1 mol) to the cooled sulfuric acid while maintaining the temperature below 5 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (0.11 mol) to concentrated sulfuric acid (20 mL), keeping the mixture cool.

  • Add the nitrating mixture dropwise to the propiophenone solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture for an additional hour at 0-5 °C.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The crude 2'-nitropropiophenone will precipitate. Isolate the solid by filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2'-nitropropiophenone.

Step 2: Reduction of 2'-Nitropropiophenone to 2'-Aminopropiophenone

The nitro group of 2'-nitropropiophenone can be reduced to an amino group using various reducing agents. A common and effective method is the use of tin(II) chloride in hydrochloric acid.[1]

Mechanism: The reduction with SnCl2/HCl involves a series of electron transfer steps from the tin(II) species to the nitro group, with protonation by the acid, ultimately leading to the formation of the amine.

Experimental Protocol for 2'-Aminopropiophenone

Materials:

  • 2'-Nitropropiophenone

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2'-nitropropiophenone (1.0 mmol) in ethanol (10 mL).

  • Add tin(II) chloride dihydrate (3.0 mmol) to the solution.

  • Slowly add concentrated hydrochloric acid (5 mL) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a concentrated sodium hydroxide solution until it is basic (pH > 8).

  • Extract the aqueous slurry with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain crude 2'-aminopropiophenone.

  • Purify the product by column chromatography on silica gel if necessary.

Step 3: N-Acetylation of 2'-Aminopropiophenone

The final step is the N-acetylation of the amino group of 2'-aminopropiophenone to yield the target molecule. Acetic anhydride is a commonly used acetylating agent for this transformation.[2]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of an acetate leaving group yields the N-acetylated product.

Experimental Protocol for N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

Materials:

  • 2'-Aminopropiophenone

  • Acetic anhydride

  • Pyridine (as a catalyst and base)

  • Dichloromethane

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2'-aminopropiophenone (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add a catalytic amount of pyridine (e.g., 0.1 mmol).

  • Add acetic anhydride (1.1 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-[2-(1-Oxopropan-2-yl)phenyl]acetamide.[2]

Table 2: Quantitative Data for Pathway 2

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )
PropiophenoneC9H10O134.18
2'-NitropropiophenoneC9H9NO3179.17
2'-AminopropiophenoneC9H11NO149.19
Acetic AnhydrideC4H6O2102.09
ProductC11H13NO2191.23

Alternative Pathway: Fries Rearrangement of N-Phenylpropanamide

The Fries rearrangement offers an alternative intramolecular route to an ortho-acyl aniline intermediate.[3][4][5] This reaction involves the Lewis acid-catalyzed rearrangement of an N-acyl aniline to an amino aryl ketone.

Reaction Scheme

Fries_Rearrangement cluster_conditions Reaction Conditions N_Phenylpropanamide N-Phenylpropanamide Product 2'-Aminopropiophenone N_Phenylpropanamide->Product Lewis_Acid Lewis Acid (e.g., AlCl3) High_Temp High Temperature

Caption: Fries rearrangement of N-Phenylpropanamide.

Mechanism and Selectivity

The Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate.[4][5] High reaction temperatures (often above 160°C) favor the formation of the thermodynamically more stable ortho-isomer.[4] This is attributed to the formation of a stable chelate between the Lewis acid catalyst and the proximate amino and carbonyl groups of the ortho-product. Non-polar solvents also tend to favor the ortho-isomer.[3]

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show a singlet for the acetamido methyl protons around δ 2.2 ppm, a quartet and a triplet for the propionyl ethyl group, and aromatic protons in the region of δ 7.0-8.5 ppm. The NH proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum should exhibit signals for the two carbonyl carbons (amide and ketone) in the range of δ 170-200 ppm, signals for the aliphatic carbons, and several signals in the aromatic region.

  • IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide and ketone (around 1650-1700 cm⁻¹), and C-N stretching.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (191.23 g/mol ).

Conclusion

This technical guide has detailed two primary synthetic pathways for the preparation of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide. The palladium-catalyzed ortho-acylation of acetanilide represents a modern, direct, and highly regioselective method. In contrast, the multi-step synthesis via a 2'-aminopropiophenone intermediate follows a more classical approach, offering flexibility in the synthesis of analogues. The Fries rearrangement provides an alternative intramolecular route. The choice of synthetic strategy will depend on factors such as the availability of starting materials, desired scale, and the need for regiochemical control. The information provided herein serves as a valuable resource for researchers and professionals engaged in the synthesis of this and related compounds.

References

  • Fries, K.; Finck, G. Über die Umlagerung von Phenoläthern und über die Acylierung von Phenolen. Ber. Dtsch. Chem. Ges.1908, 41 (3), 4271–4284.
  • Wang, D.; Li, C.
  • Kim, J. H.; et al. Highly Effective Pd-Catalyzed ortho Olefination of Acetanilides: Broad Substrate Scope and High Tolerability. Chemistry – An Asian Journal2010, 5(10), 2244-2248.
  • Organic Chemistry Portal. Fries Rearrangement. [Link]. (Accessed March 10, 2026).

  • Glagovich, N. M.; et al. N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online2006, 62(5), o1957-o1958.
  • PubChem. N-(2-Acetylphenyl)acetamide. [Link]. (Accessed March 10, 2026).

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-acetonylphenyl)acetamide and its Transformation into Novel Heterocyclic Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of the N-Aryl Acetamide Scaffold The N-phenylacetamide moiety is a privileged structure in medicinal chemistry, serv...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the N-Aryl Acetamide Scaffold

The N-phenylacetamide moiety is a privileged structure in medicinal chemistry, serving as a cornerstone for a wide array of therapeutic agents.[1] Its derivatives have been extensively explored for their potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[1][2] The inherent chemical tractability of this scaffold allows for diverse structural modifications, making it a valuable template for the rational design of new and more potent drug candidates.[1][3] This guide focuses on the synthesis of a specific, functionally rich derivative, N-(2-acetonylphenyl)acetamide. This molecule is not merely a terminal compound but a versatile intermediate, primed for conversion into more complex heterocyclic systems, particularly indole derivatives, which are themselves ubiquitous in natural products and pharmaceuticals.

This document provides a detailed, mechanistically-grounded exploration of the synthesis of the core N-(2-acetonylphenyl)acetamide scaffold and presents a validated, strategic pathway for its subsequent conversion into novel indole structures via the Fischer Indole Synthesis.

Part 1: Synthesis of the Core Scaffold: N-(2-acetonylphenyl)acetamide

The synthesis of the target compound is achieved through a direct and high-yielding N-acylation of 2'-aminoacetophenone. This foundational reaction is a cornerstone of organic synthesis, relying on the nucleophilic character of the aromatic amine to attack the electrophilic carbonyl carbon of an acylating agent.

Causality in Experimental Design:

The choice of acetic anhydride as the acylating agent is deliberate. It is a potent, readily available, and cost-effective reagent. The reaction proceeds efficiently at room temperature without the need for a catalyst, and the primary byproduct, acetic acid, is easily removed during workup. This approach represents a robust and scalable method for producing the core scaffold with high purity.[4][5]

Detailed Experimental Protocol: N-acylation

This protocol is adapted from the established method reported by Slater et al.[4][5]

Materials:

  • 2'-aminoacetophenone

  • Acetic Anhydride

  • Deionized Water

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-aminoacetophenone in a minimal amount of acetic anhydride (approximately 10 mL per 5g of starting material).[4][5]

  • Reaction Execution: Stir the resulting solution vigorously at ambient temperature (20-25°C). The reaction is typically complete within 3 hours.

  • Workup and Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a significant volume of cold deionized water. This step serves to precipitate the product and hydrolyze any remaining excess acetic anhydride.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final N-(2-acetylphenyl)acetamide as a pure, crystalline solid.[4][5]

Visualizing the Workflow: Core Synthesis

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2_amino 2'-Aminoacetophenone stir Stir at Room Temp (3 hours) 2_amino->stir acetic_anhydride Acetic Anhydride acetic_anhydride->stir quench Quench with H₂O stir->quench Reaction Mixture filter Vacuum Filtration quench->filter Precipitate recrystallize Recrystallize (Ethanol) filter->recrystallize Crude Solid product N-(2-acetonylphenyl)acetamide recrystallize->product

Caption: Workflow for the synthesis of N-(2-acetonylphenyl)acetamide.

Quantitative Data: Core Compound Synthesis
ParameterValueSource
Molecular Formula C₁₀H₁₁NO₂[4][5]
Molecular Weight 177.20 g/mol [4][5]
Typical Yield ~96%[4][5]
Appearance Crystalline Solid[4][5]

Part 2: Synthesis of Novel Derivatives via Fischer Indole Synthesis

The strategic value of N-(2-acetonylphenyl)acetamide lies in its dual functionality: the acetamide group and the ketone. The ketone moiety is a perfect handle for engaging in one of the most powerful and reliable methods for constructing indole rings: the Fischer Indole Synthesis.[6] This reaction produces the aromatic indole heterocycle from a phenylhydrazine and a ketone under acidic conditions.[6]

Expertise & Rationale: Why the Fischer Indole Synthesis?

By reacting our core scaffold with a substituted phenylhydrazine, we can generate a diverse library of novel indole derivatives. The acetamide side chain remains intact, providing a point for further functionalization or for influencing the compound's pharmacokinetic properties. This transformation is a classic example of increasing molecular complexity in a single, efficient step. The reaction is catalyzed by a range of Brønsted or Lewis acids, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid, allowing for optimization based on substrate reactivity.[6][7][8]

Reaction Mechanism: A Step-by-Step Look

The Fischer indole synthesis proceeds through a well-established, multi-step mechanism:[7]

  • Hydrazone Formation: The ketone of N-(2-acetonylphenyl)acetamide condenses with phenylhydrazine to form a phenylhydrazone intermediate.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [9][9]-Sigmatropic Rearrangement: A key, acid-catalyzed[9][9]-sigmatropic rearrangement occurs, forming a new C-C bond and a di-imine intermediate.

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the amine to form a cyclic aminal.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions results in the formation of the stable, aromatic indole ring.[6][7]

Visualizing the Mechanism

G A Core Scaffold + Phenylhydrazine B Hydrazone Formation (Condensation) A->B C Enamine (Tautomerization) B->C H⁺ D [3,3]-Sigmatropic Rearrangement C->D H⁺, Δ E Di-imine Intermediate D->E F Cyclization (Aminal Formation) E->F Aromatization G Ammonia Elimination F->G H Final Indole Product G->H -NH₃

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

Introduction: The Critical Role of Physicochemical Profiling in Modern Drug Discovery In the landscape of contemporary drug discovery and development, the adage "fail early, fail cheap" has become a guiding principle. A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the adage "fail early, fail cheap" has become a guiding principle. A significant proportion of clinical trial failures can be attributed to suboptimal pharmacokinetic and safety profiles, which are intrinsically linked to the fundamental physicochemical properties of a drug candidate.[1] Therefore, a comprehensive understanding of a molecule's characteristics, such as its solubility, lipophilicity, and ionization state, is not merely an academic exercise but a critical component of a rational and efficient drug design strategy.[2] This technical guide provides an in-depth framework for the characterization of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, a novel chemical entity. In the absence of extensive published experimental data for this specific molecule, this document serves as a practical manual for researchers, outlining both predictive methodologies and established experimental protocols to elucidate its physicochemical profile. By synthesizing theoretical principles with actionable experimental workflows, this guide aims to empower scientists to generate the crucial data necessary for informed decision-making in the progression of this and other novel drug candidates.

Molecular Identity of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

A clear and unambiguous identification of the molecule is the foundational step for any further characterization.

Table 1: Molecular Identifiers for N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

IdentifierValue
IUPAC Name N-[2-(1-Oxopropan-2-yl)phenyl]acetamide
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Chemical Structure alt text
SMILES CC(C(=O)C1=CC=CC=C1NC(=O)C)C
InChI InChI=1S/C11H13NO2/c1-7(2)11(14)9-6-4-3-5-8(9)12-10(13)1/h3-6,8H,1-2H3,(H,12,13)

Lipophilicity: A Key Determinant of Drug Disposition

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a paramount physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] It significantly influences a compound's ability to permeate biological membranes, bind to plasma proteins, and interact with its target receptors.[3][4] The most common metric for lipophilicity is the logarithm of the partition coefficient (LogP), which describes the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[3]

Predicted Lipophilicity (LogP)

In the early stages of drug discovery, computational models are invaluable for predicting LogP, allowing for the rapid screening of large numbers of compounds.[2] These predictions are based on the molecule's structure and the contributions of its various fragments to its overall lipophilicity.

Table 2: Predicted Physicochemical and Drug-Likeness Properties

ParameterPredicted ValueSignificance in Drug Discovery
LogP (Octanol/Water) ~2.1Indicates moderate lipophilicity, which is often favorable for oral absorption and cell permeability.[3]
Hydrogen Bond Donors 1Complies with Lipinski's Rule of Five (<5), suggesting good membrane permeability.[4][5]
Hydrogen Bond Acceptors 2Complies with Lipinski's Rule of Five (<10), indicating a favorable profile for oral bioavailability.[4][5]
Molecular Weight 191.23 DaWell within the limit of Lipinski's Rule of Five (<500 Da), suggesting good potential for oral absorption.[4][5]
Topological Polar Surface Area (TPSA) 46.6 ŲA TPSA below 140 Ų is generally associated with good cell membrane permeability.

Note: Predicted values are estimates derived from standard computational algorithms and should be confirmed by experimental determination.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the gold standard for the experimental determination of LogP.[6] It directly measures the partitioning of a compound between n-octanol and water.

Step-by-Step Methodology:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide in the pre-saturated aqueous phase at a known concentration.

  • Partitioning: In a clean separatory funnel, add a precise volume of the pre-saturated n-octanol and an equal volume of the compound's aqueous solution.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be employed to expedite this process and ensure a clean separation.[7]

  • Quantification: Carefully collect samples from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-Octanol and Water partition Mix Aqueous Solution and n-Octanol prep_solvents->partition prep_sample Prepare Aqueous Stock Solution prep_sample->partition equilibrate Shake to Equilibrate partition->equilibrate separate Separate Phases equilibrate->separate quantify Quantify Concentration (HPLC-UV) separate->quantify calculate Calculate LogP quantify->calculate

Caption: Workflow for LogP determination by the shake-flask method.

Ionization Constant (pKa): Influence on Solubility and Absorption

The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[8] For a drug candidate, the pKa is a critical parameter as it dictates the extent of ionization at different physiological pH values, which in turn affects its solubility, permeability, and interaction with biological targets.[8] N-[2-(1-Oxopropan-2-yl)phenyl]acetamide possesses both an amide and a ketone group, which can influence its acidic and basic properties.

Predicted pKa

Computational tools can provide an initial estimate of the pKa values for the acidic and basic centers of a molecule.

Table 3: Predicted pKa Values

Ionizable GroupPredicted pKaPredominant Species at Physiological pH (7.4)
Amide N-H (acidic) ~17Neutral
Amide C=O (basic) ~ -1Neutral

Note: The amide group is generally considered neutral under physiological conditions. The predicted pKa values suggest that N-[2-(1-Oxopropan-2-yl)phenyl]acetamide will exist predominantly in its neutral form in the body.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[9][10]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]

  • Sample Preparation: Accurately weigh a known amount of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.[8] The final concentration should be in the range of 1-10 mM.

  • Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette containing the titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments, and record the pH reading after each addition, allowing the system to reach equilibrium.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[9][11]

G cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis calibrate Calibrate pH Meter setup_titration Assemble Titration Apparatus calibrate->setup_titration prepare_sample Prepare Sample Solution prepare_sample->setup_titration titrate Add Titrant Incrementally setup_titration->titrate record_ph Record pH at Equilibrium titrate->record_ph plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve Repeat until reaction is complete determine_pka Determine pKa from Half-Equivalence Point plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical factor for the absorption of orally administered drugs.[12] Insufficient solubility can lead to poor bioavailability and limit the therapeutic potential of a compound.[13] Solubility can be assessed under both kinetic and thermodynamic conditions.

Predicted Aqueous Solubility (LogS)

LogS is the logarithm of the molar solubility of a compound in water. A higher LogS value indicates better solubility.

Table 4: Predicted Aqueous Solubility

ParameterPredicted ValueInterpretation
LogS -2.5 to -3.5Predicted to be poorly to moderately soluble.

Note: This prediction suggests that solubility might be a parameter requiring optimization for this compound series.

Experimental Protocol: Nephelometry for Kinetic Solubility

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[13] Nephelometry, which measures the scattering of light by suspended particles, is a common technique for this purpose.[14]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a high-concentration stock solution of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96- or 384-well plate, perform a serial dilution of the DMSO stock solution.[14]

  • Precipitation: Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well containing the DMSO solutions.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Nephelometric Reading: Measure the light scattering in each well using a nephelometer.[14]

  • Data Analysis: Plot the scattered light intensity against the compound concentration. The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[14]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare DMSO Stock Solution serial_dilute Serial Dilution in Microplate prep_stock->serial_dilute add_buffer Add Aqueous Buffer serial_dilute->add_buffer incubate Incubate to Allow Precipitation add_buffer->incubate read_plate Measure Light Scattering (Nephelometer) incubate->read_plate plot_data Plot Scattering vs. Concentration read_plate->plot_data determine_sol Determine Kinetic Solubility plot_data->determine_sol

Caption: Workflow for kinetic solubility determination by nephelometry.

Thermal Properties: Stability and Purity Assessment

Thermal analysis techniques provide valuable information about the melting point, purity, and thermal stability of a compound.

Melting Point and Decomposition Temperature

The melting point is a key indicator of a compound's purity, with pure crystalline solids typically exhibiting a sharp melting range.[15] The decomposition temperature provides insights into the thermal stability of the molecule.

Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point.[16][17][18] TGA measures the change in mass of a sample as a function of temperature, which is used to determine the decomposition temperature.[19][20][21]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide into an appropriate sample pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

  • Instrument Setup: Place the sample pan and a reference pan (usually empty) into the instrument. Program the desired temperature ramp (e.g., 10 °C/min) and atmosphere (e.g., nitrogen).

  • DSC Analysis: Heat the sample and record the heat flow. The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram.[22]

  • TGA Analysis: Heat the sample and record the mass change. The decomposition temperature is typically reported as the temperature at which a certain percentage of mass loss occurs (e.g., 5%).

Conclusion: A Roadmap for Physicochemical Characterization

This technical guide has provided a comprehensive framework for the physicochemical characterization of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide. By integrating computational predictions with established, robust experimental protocols, researchers can systematically elucidate the key properties that will govern the "drug-likeness" and ultimate success of this compound. The presented methodologies for determining lipophilicity, ionization constant, aqueous solubility, and thermal properties are fundamental to building a complete data package for any novel chemical entity. This information is indispensable for guiding medicinal chemistry efforts, informing formulation development, and ultimately, de-risking the progression of promising drug candidates through the development pipeline.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3–25. [Link]

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  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

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  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

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  • Computational tools for ADMET. (n.d.). Retrieved from [Link]

  • Today's Clinical Lab. (2020, July 29). ADME Advances: Personalized and Computational Approaches. Retrieved from [Link]

  • Johnson, M. B. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Methods in Molecular Biology, 1772, 1-13. [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Syracuse Research Corporation. [Link]

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., ... & Tang, Y. (2017). admetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties. Journal of chemical information and modeling, 52(11), 3099-3105. [Link]

  • Yang, H., Sun, L., Li, W., Liu, G., & Tang, Y. (2021). ADMET-AI: a machine learning-based online platform for ADMET prediction. Bioinformatics, 37(10), 1469-1471. [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • Maldonado, A. G., Doucet, J. P., Petit, J., & Fan, B. T. (2006). Molecular similarity and diversity in chemoinformatics: from theory to applications. Molecular diversity, 10(1), 39-79. [Link]

  • Fraunhofer IMWS. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • Bio-protocol. (2018). Determination of Kinetic Solubility. Bio-protocol, 8(12), e2883. [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • BMG LABTECH. (2004, October). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • Sangster, J. (1997). Octanol-water partition coefficients: fundamentals and physical chemistry. John Wiley & Sons. [Link]

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 10). Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • ResearchGate. (2018, June 24). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • Protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

  • Emerald Cloud Lab. (2025, August 27). ExperimentNephelometryKinetics Documentation. Retrieved from [Link]

  • Dipharma. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Universitat de Barcelona. [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of Drug-Like Properties. In Madame Curie Bioscience Database. Retrieved from [Link]

  • Andrés, A., Rosés, M., Ràfols, C., Bosch, E., & Subirats, X. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. [Link]

  • PubChem. (n.d.). N,N-diisopropyl-2-oxo-2-phenylacetamide. Retrieved from [Link]

  • Molport. (n.d.). N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(4-(2-Chloropropanoyl)phenyl)acetamide. Retrieved from [Link]

  • Chemazone. (n.d.). 2-[N-(propan-2-yl)-4-fluorobenzenesulfonamido]acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Acetylphenyl)acetamide. Retrieved from [Link]

  • US EPA. (2023, November 1). Acetamide, N-ethyl-N-phenyl-. Retrieved from [Link]

  • PubChem. (n.d.). N-butyl-2-phenylacetamide. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Potential Biological Activities of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is a compound of significant interest due to its structural similarity to well-known bioactive molecules. W...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is a compound of significant interest due to its structural similarity to well-known bioactive molecules. While direct experimental data on this specific compound is limited in current literature, its N-phenylacetamide core, substituted with a propan-2-one moiety, suggests a rich potential for diverse biological activities. This guide provides a comprehensive analysis of these potential activities, drawing on established knowledge of structurally related compounds. We will explore the plausible mechanistic pathways and furnish detailed, field-proven experimental protocols to validate these hypotheses. This document is intended to serve as a foundational resource for researchers embarking on the investigation of this promising molecule.

Introduction and Molecular Profile

N-[2-(1-Oxopropan-2-yl)phenyl]acetamide belongs to the N-phenylacetamide class of compounds. Its core structure is analogous to several pharmacologically significant molecules, including the widely used analgesic and antipyretic, acetaminophen. The distinguishing feature of the target compound is the 1-oxopropan-2-yl group at the ortho-position of the phenyl ring. This substitution may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological effects.

Table 1: Predicted Physicochemical Properties of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

PropertyPredicted Value
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
XLogP31.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bond Count3

Note: These properties are computationally predicted and await experimental verification.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on N-phenylacetamide derivatives and related structures, we can hypothesize several potential biological activities for N-[2-(1-Oxopropan-2-yl)phenyl]acetamide.

The N-phenylacetamide scaffold is a well-established pharmacophore for analgesic and anti-inflammatory agents. Acetaminophen, a classic example, exerts its effects through complex mechanisms that are not fully understood but are thought to involve both central and peripheral pathways.[1][2][3]

Predicted Mechanism of Action:

It is plausible that N-[2-(1-Oxopropan-2-yl)phenyl]acetamide could modulate the arachidonic acid cascade. Like acetaminophen, it may act as a reducing agent to inhibit the peroxidase function of cyclooxygenase (COX) enzymes, thereby decreasing the production of prostaglandins involved in pain and inflammation.[2] Additionally, some acetamide derivatives have been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages, suggesting a potential anti-inflammatory role.[4][5][6]

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX Enzymes (Cyclooxygenase) Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Target_Compound N-[2-(1-Oxopropan-2-yl)phenyl]acetamide (Hypothesized) Target_Compound->COX_Enzymes Potential Inhibition

Caption: Hypothesized inhibition of the COX pathway by N-[2-(1-Oxopropan-2-yl)phenyl]acetamide.

Various N-substituted acetamides have demonstrated antimicrobial properties.[7][8] The mechanism often involves the disruption of essential microbial processes. For instance, some chloroacetamide derivatives are known to alkylate sulfhydryl groups in microbial enzymes, leading to their inactivation.[8] While our target compound is not a chloroacetamide, the overall structure could still interfere with microbial growth.

Predicted Mechanism of Action:

The antimicrobial activity could stem from the ability of the molecule to chelate metal ions essential for bacterial enzyme function or to disrupt the microbial cell membrane. The specific mechanism would need to be elucidated through dedicated studies.

Several N-phenylacetamide derivatives have been investigated for their potential as anticancer agents.[7][9] Studies on related compounds have shown cytotoxic effects against various cancer cell lines, with the activity often influenced by the nature and position of substituents on the phenyl ring.[7][9]

Predicted Mechanism of Action:

The potential anticancer activity could arise from various mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, or interference with key signaling pathways involved in cancer cell proliferation. For example, some N-(substituted phenyl)acetamide derivatives have been shown to induce cell cycle arrest in the S phase.[9]

Experimental Protocols for Validation

To empirically validate the hypothesized biological activities, a systematic series of in vitro and in vivo assays is required.

G Start Synthesis & Purification of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Anti_Inflammatory In Vitro Anti-Inflammatory Assays (COX Inhibition, NO & ROS Production) Start->Anti_Inflammatory Antimicrobial Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Start->Antimicrobial Data_Analysis Data Analysis & Hit Identification Cytotoxicity->Data_Analysis Anti_Inflammatory->Data_Analysis Antimicrobial->Data_Analysis Further_Studies In-depth Mechanistic Studies & In Vivo Models Data_Analysis->Further_Studies

Caption: A generalized workflow for the initial biological evaluation of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay determines the compound's effect on the viability of cell lines.

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Anti-Inflammatory Activity (Nitric Oxide Production Assay)

This assay assesses the compound's ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce nitric oxide production and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Concluding Remarks

N-[2-(1-Oxopropan-2-yl)phenyl]acetamide presents a compelling subject for further investigation in the field of drug discovery. Its structural resemblance to established therapeutic agents suggests a high probability of possessing valuable biological activities. The predictive framework and detailed experimental protocols provided in this guide offer a robust starting point for researchers to systematically explore the pharmacological potential of this compound. Rigorous experimental validation of the hypothesized activities will be crucial in determining its future as a potential therapeutic lead.

References

  • Exploring acetaminophen prodrugs and hybrids: a review. PMC. [Link]

  • Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs. MDPI. [Link]

  • The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress. PMC. [Link]

  • The Synthesis of Phenacetin from Acetaminophen. chem.ucla.edu. [Link]

  • Reactive metabolites of phenacetin and acetaminophen: a review. R Discovery. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. mdpi-res.com. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI. [Link]

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed. [Link]

  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. PubMed. [Link]

Sources

Foundational

Deconvoluting the Interactome of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide: A Strategic Whitepaper on Target Identification

Prepared by: Senior Application Scientist, Chemical Biology & Proteomics Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Professionals Executive Summary & Structural Rationale The i...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Biology & Proteomics Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Professionals

Executive Summary & Structural Rationale

The identification of therapeutic targets for novel chemical entities (NCEs) requires a departure from generic screening assays in favor of structurally informed, multi-modal proteomics. This whitepaper outlines a comprehensive target deconvolution strategy for N-[2-(1-Oxopropan-2-yl)phenyl]acetamide .

Before deploying any assay, we must analyze the molecule's chemical architecture to understand its potential interaction modalities. The compound features two critical moieties:

  • An Acetamide Group: Capable of acting as both a hydrogen bond donor and acceptor, likely driving reversible, non-covalent affinity.

  • A 1-Oxopropan-2-yl Group: This alpha-methyl aldehyde is a highly reactive electrophilic warhead. Aldehydes are prone to forming reversible Schiff bases with primary amines, such as the ε-amino groups of lysine residues within protein binding pockets.

Because the Schiff base interaction is reversible, standard affinity chromatography (which relies on extensive washing steps) will likely result in the loss of the target protein. Therefore, our strategy relies on a combination of label-free biophysical profiling and in situ covalent trapping .

OverallWorkflow A N-[2-(1-Oxopropan-2-yl)phenyl]acetamide (Novel Chemical Entity) D Phase 3: Chemoproteomics (Schiff Base Trapping) A->D BA BA A->BA B Phase 1: In Silico Profiling (Covalent Docking) E Phase 4: Functional Validation (CRISPR & SPR) B->E C Phase 2: Label-Free TPP (Thermal Shift Analysis) C->E D->E F Validated Therapeutic Target E->F BA->C

Fig 1. Multi-modal target deconvolution workflow for the novel chemical entity.

Phase 1: Label-Free Target Deconvolution via Thermal Proteome Profiling (TPP)

The Causality Behind the Choice

To avoid sterically hindering the critical aldehyde warhead with bulky biotin or fluorophore tags, we first deploy Thermal Proteome Profiling (TPP)[1]. TPP is based on the Cellular Thermal Shift Assay (CETSA) principle: proteins become thermodynamically stabilized when bound to a ligand[2]. By applying this in living cells, we preserve the native intracellular environment, including physiological pH, metabolites, and protein complexes, ensuring that the aldehyde can react naturally without artificial buffer interference.

Self-Validating Experimental Protocol: TPP-TR (Temperature Range)

To ensure trustworthiness, this protocol incorporates a vehicle control to establish baseline melting curves and a known reference compound to validate the assay's dynamic range.

Step 1: In Vivo Dosing & Target Engagement

  • Culture 10^7 K562 or HEK293T cells per biological replicate.

  • Dose cells with 10 µM of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide.

  • Internal Control: Treat parallel cultures with 0.1% DMSO (negative vehicle control) and 1 µM Panobinostat (positive control for HDAC stabilization)[3]. Incubate for 2 hours at 37°C.

Step 2: Thermal Challenge

  • Harvest and wash cells in PBS. Aliquot into a 96-well PCR plate.

  • Subject the aliquots to a temperature gradient from 37°C to 67°C (in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.

Step 3: Lysis and Aggregate Clearance

  • Lyse cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C water bath) in a non-denaturing buffer (e.g., NP-40 free).

  • Critical Step: Ultracentrifuge at 100,000 × g for 20 minutes at 4°C. The heat-denatured proteins will pellet, leaving only the folded, soluble proteins in the supernatant.

Step 4: Multiplexed Quantitative Mass Spectrometry

  • Digest the soluble fractions with Trypsin/Lys-C.

  • Label the resulting peptides with TMT10plex (Tandem Mass Tag) reagents (one isobaric tag per temperature point)[1].

  • Pool the labeled samples, fractionate via basic pH reversed-phase chromatography, and analyze via LC-MS/MS (Orbitrap Eclipse).

Step 5: Bioinformatic Deconvolution

  • Plot the normalized reporter ion intensities against temperature to generate melting curves.

  • Validation Threshold: A target is considered a high-confidence hit if it demonstrates a reproducible thermal shift (ΔTm > 2°C) with an adjusted p-value < 0.01.

TPP_Mechanism A Live Cell Incubation B Thermal Gradient (37°C - 67°C) A->B C Ultracentrifugation (Remove Aggregates) B->C D TMT Labeling & LC-MS/MS C->D E ΔTm Shift Analysis D->E

Fig 2. Thermal Proteome Profiling (TPP) methodology for label-free target identification.

Phase 2: Chemoproteomic Trapping of the Schiff Base (ABPP)

The Causality Behind the Choice

While TPP is powerful, it can miss transient interactions or proteins with inherently flat melting curves. Because N-[2-(1-Oxopropan-2-yl)phenyl]acetamide contains an aldehyde, it will likely form a reversible Schiff base with target lysines. During standard proteomic sample preparation (acidic LC gradients, prolonged digestion), reversible Schiff bases hydrolyze, leading to false negatives.

To overcome this, we utilize Activity-Based Protein Profiling (ABPP) combined with in situ reductive amination[4]. By introducing a mild reducing agent, we permanently trap the transient Schiff base into an irreversible secondary amine, preserving the drug-target complex for stringent affinity purification[5].

Self-Validating Experimental Protocol: Reductive Trapping & Enrichment

Step 1: Probe Synthesis & Incubation

  • Synthesize a clickable analog of the compound by appending a terminal alkyne to the acetamide methyl group (ensuring the aldehyde remains untouched).

  • Incubate live cells with 5 µM of the alkyne-probe.

  • Competition Control: Pre-incubate a parallel control group with a 50 µM excess of the unmodified parent compound for 1 hour prior to probe addition. Logic: True targets will show reduced probe labeling in the competition group, validating specificity.

Step 2: In Situ Reductive Trapping

  • Add 10 mM Sodium Cyanoborohydride (NaCNBH3) directly to the culture media for the final 30 minutes of incubation. NaCNBH3 is a mild reducing agent that selectively reduces imines (Schiff bases) without reducing the unreacted aldehydes.

Step 3: Click Chemistry (CuAAC) & Enrichment

  • Lyse the cells. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a Biotin-Azide tag to the covalently bound probe[6].

  • Precipitate proteins to remove unreacted click reagents, resuspend, and enrich the trapped targets using Streptavidin-agarose beads.

Step 4: On-Bead Digestion & MS Analysis

  • Perform stringent washing (including 1% SDS and 8M Urea) to remove non-covalently bound background proteins.

  • Digest the enriched proteins directly on the beads and analyze via LC-MS/MS.

CovalentTrapping A Aldehyde Warhead (Compound) C Reversible Schiff Base A->C B Lysine Residue (Target Protein) B->C D NaCNBH3 Reduction C->D E Irreversible Stable Adduct D->E

Fig 3. In situ reductive amination to trap reversible Schiff base interactions.

Quantitative Data Presentation: Platform Comparison

To ensure a robust deconvolution pipeline, it is critical to understand the complementary nature of the chosen assays. The table below summarizes the quantitative and qualitative metrics expected from our dual-platform approach.

MetricThermal Proteome Profiling (TPP)Chemoproteomics (Reductive ABPP)
Proteome Coverage ~6,000 - 8,000 proteins~1,000 - 2,000 proteins (Lysine-accessible)
Compound Modification None (Native NCE used)Required (Alkyne tag needed)
Interaction Type Detected Reversible & IrreversibleIrreversible (Covalently trapped only)
Native State Preservation High (Live cell, no lysis prior to binding)High (Live cell trapping)
False Positive Rate Moderate (Identifies downstream effectors)Low (Stringent SDS washing removes background)
Primary Output ΔTm (Shift in Melting Temperature)Spectral Count / LFQ Intensity Ratio

Phase 3: Functional Validation

Identifying a binding event does not guarantee functional antagonism or agonism. Once the LC-MS/MS data from TPP and ABPP are cross-referenced to identify consensus targets, the following self-validating functional assays must be executed:

  • CRISPR-Cas9 Phenocopying: Generate knockout cell lines for the top 3 consensus targets. If N-[2-(1-Oxopropan-2-yl)phenyl]acetamide exerts its biological effect by inhibiting Target X, the CRISPR knockout of Target X should perfectly phenocopy the drug's effect, and the cell line should become refractory to further compound dosing.

  • Surface Plasmon Resonance (SPR): Express and purify the recombinant target protein. Immobilize it on an SPR sensor chip and flow the native compound over it to calculate the exact association ( Kon​ ) and dissociation ( Koff​ ) rates, confirming whether the reductive trapping hypothesis translates to a long residence time in vitro.

References

  • Mateus, A., Kurzawa, N., Perrin, J., Bergamini, G., & Savitski, M. M. "Drug Target Identification in Tissues by Thermal Proteome Profiling." Annual Review of Pharmacology and Toxicology (2022). URL: [Link]

  • Franken, H., Mathieson, T., Childs, D., et al. "Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry." Nature Protocols (2015). URL: [Link]

  • Smith, E., & Collins, I. "Photoaffinity labeling in target- and binding-site identification." Future Medicinal Chemistry (2015). URL: [Link]

  • Lee, J., & Bogyo, M. "Target deconvolution techniques in modern phenotypic profiling." Current Opinion in Chemical Biology (2013). URL: [Link]

  • Schürmann, M., Janning, P., Ziegler, S., & Waldmann, H. "From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems." Molecules (2020). URL: [Link]

Sources

Exploratory

Toxicological and Safety Data Assessment of CAS 14300-15-3 (2'-Acetonyl-acetanilide): A Comprehensive Guide for Preclinical Development

Executive Summary CAS 14300-15-3, systematically known as N-[2-(2-oxopropyl)phenyl]acetamide or 2'-acetonyl-acetanilide, is a highly specialized organic intermediate[1]. It is predominantly utilized in advanced organic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 14300-15-3, systematically known as N-[2-(2-oxopropyl)phenyl]acetamide or 2'-acetonyl-acetanilide, is a highly specialized organic intermediate[1]. It is predominantly utilized in advanced organic synthesis as a critical precursor for the base-promoted Camps cyclization, yielding privileged 2-quinolone and 4-quinolone scaffolds vital to medicinal chemistry[2][3]. However, transitioning this compound from a synthetic building block to a biological testing phase requires rigorous toxicological profiling. This whitepaper provides an in-depth framework for assessing the safety of CAS 14300-15-3, bridging baseline acetanilide toxicity data with the unique structural liabilities introduced by its ortho-acetonyl group.

Chemical Identity and Structural Toxicology (SAR)

Understanding the toxicity of CAS 14300-15-3 begins with its Structure-Activity Relationship (SAR).

  • Chemical Profile: The compound (Molecular Weight: 191.23 g/mol , Formula: C₁₁H₁₃NO₂) features an N-acyl aniline structure with a reactive ketone (acetonyl) group situated ortho to the amide functionality[4].

  • Mechanistic Causality in Toxicity: The toxicological profile of this molecule is governed by the interplay between the activating acetamido group and the sterically bulky, electron-withdrawing acetonyl group[4]. While the parent compound (acetanilide) is primarily metabolized via aromatic hydroxylation and N-deacetylation, the ortho-acetonyl substitution introduces a secondary reactive site. In biological matrices, the ketone moiety can undergo cytosolic reduction to secondary alcohols or, more critically, form Schiff bases with primary cellular amines (e.g., lysine residues on proteins). This electrophilic reactivity can lead to haptenization, triggering off-target immunotoxicity or hepatotoxicity not observed in baseline acetanilide.

Baseline Toxicity and Dose-Response Extrapolation

When establishing safety margins for novel derivatives, toxicologists rely on baseline data from the parent scaffold. For unsubstituted acetanilide, a No-Observed-Adverse-Effect Level (NOAEL) of 7 mg/kg/day has been established via chronic rodent studies[5][6].

However, direct extrapolation of this 7 mg/kg/day NOAEL to CAS 14300-15-3 is methodologically flawed. Researchers must adjust for the structural differences inherent to 2'-acetonyl derivatives[5]. Because the acetonyl group alters the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, a tiered empirical approach—starting with in vitro metabolite profiling before proceeding to in vivo dose-response analysis—is mandatory to establish a compound-specific NOAEL.

Metabolic Profiling: The Role of Hepatocyte Models

To resolve conflicting data on metabolite toxicity, in vitro hepatocyte models are the gold standard[5]. The causality behind choosing primary human hepatocytes over standard rodent liver microsomes (RLMs) lies in the preservation of the full complement of Phase I (CYP450) and Phase II (conjugation) enzymes, as well as cytosolic reductases necessary to evaluate the fate of the ketone group.

Protocol 1: In Vitro Hepatocyte Metabolic Stability & Profiling Assay

This protocol is designed as a self-validating system to ensure data integrity.

  • Preparation & Viability Check: Thaw cryopreserved human hepatocytes in specialized recovery medium. Assess viability using Trypan Blue exclusion; proceed only if viability exceeds 80% to ensure active metabolic machinery.

  • Incubation: Spike CAS 14300-15-3 to a final concentration of 1 µM in the hepatocyte suspension (1 × 10⁶ cells/mL). Incubate at 37°C under 5% CO₂.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Reaction Termination (Self-Validation Step): Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). The internal standard validates the extraction recovery and LC-MS/MS ionization consistency.

  • Control Implementation: Run parallel incubations with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control) to validate the metabolic competence of the hepatocyte batch.

  • LC-MS/MS Analysis: Quantify the depletion of the parent compound to calculate intrinsic clearance ( CLint​ ). Perform a full-scan mass spectrometry analysis to identify primary metabolites, specifically looking for +16 Da shifts (hydroxylated forms) or +2 Da shifts (ketone reduction)[5].

In Vivo Safety Workflows & Protocols

Once the in vitro metabolic profile is understood, in vivo studies are required to establish the true NOAEL.

Protocol 2: Chronic Rodent Dose-Response Study for NOAEL Determination
  • Model Selection: Utilize 8-week-old Sprague-Dawley rats, randomized into groups (n=10/sex/group).

  • Dose Bracketing (Causality): Based on the baseline acetanilide NOAEL of 7 mg/kg/day[5], select a bracketing dose range to capture both the No-Effect and Lowest-Observed-Adverse-Effect Level (LOAEL). Administer doses of 0 (Vehicle), 2, 5, 10, and 20 mg/kg/day via oral gavage for 90 days.

  • Toxicokinetic (TK) Satellite Group (Self-Validation Step): Include a satellite group (n=3/sex/dose) to draw blood at 0.5, 1, 2, 4, 8, and 24 hours on Day 1 and Day 90. This validates that the administered dose translates to systemic exposure ( Cmax​ and AUC ), ruling out poor bioavailability as a cause for lack of toxicity.

  • Endpoint Analysis: Conduct daily clinical observations. At Day 90, perform comprehensive clinical pathology (AST, ALT, BUN, Creatinine) to assess hepatic and renal function, followed by gross necropsy and H&E histopathology of the liver, kidneys, and spleen.

Data Visualization & Summary

Quantitative Data Summaries

Table 1: Physicochemical and Baseline Toxicological Parameters

ParameterValue / DescriptionSource Dependency
CAS Registry Number 14300-15-3[1]
Molecular Weight 191.23 g/mol [4]
Molecular Formula C₁₁H₁₃NO₂[4]
Primary Application Precursor for Camps cyclization (Quinoline synthesis)[2],[3]
Baseline Scaffold NOAEL 7 mg/kg/day (Acetanilide)[5],[6]

Table 2: Comparative ADMET Liabilities

LiabilityAcetanilide (Parent)CAS 14300-15-3 (2'-Acetonyl Derivative)
Phase I Metabolism Aromatic hydroxylationHydroxylation + Ketone reduction
Electrophilic Reactivity LowModerate (Potential Schiff base formation via ketone)
Steric Hindrance MinimalHigh (Ortho-acetonyl group hinders C3 substitution)
Systems Visualization

MetabolicPathway CAS CAS 14300-15-3 (2'-Acetonyl-acetanilide) CYP CYP450 Oxidation (Hepatic) CAS->CYP KetoneRed Ketone Reduction (Cytosolic) CAS->KetoneRed Reactive Reactive Intermediates (Schiff Bases) CAS->Reactive Cellular Amines Metab1 Hydroxylated Metabolites CYP->Metab1 Metab2 Secondary Alcohol Derivative KetoneRed->Metab2 Phase2 Phase II Conjugation (Glucuronidation) Metab1->Phase2 Metab2->Phase2 Toxicity Off-Target Toxicity (Protein Binding) Reactive->Toxicity Excretion Renal Excretion Phase2->Excretion

Biotransformation pathways of CAS 14300-15-3 highlighting metabolic fates and toxicity risks.

ToxWorkflow Start Compound Synthesis CAS 14300-15-3 InVitro In Vitro Hepatocyte Profiling Start->InVitro MetabID Metabolite ID (LC-MS/MS) InVitro->MetabID InVivo In Vivo Rodent Dose-Response MetabID->InVivo Inform Dosing NOAEL Determine NOAEL (Baseline Bracket: 7 mg/kg/day) InVivo->NOAEL Safety Safety Profile Established NOAEL->Safety

Tiered toxicological assessment workflow for CAS 14300-15-3.

References

  • [1] Cas no 14300-15-3 (Acetamide, N-[2-(2-oxopropyl)phenyl]-). Chem960.

  • [4] Acetanilide, 2'-acetonyl-|CAS 14300-15-3. Benchchem.

  • [5] Acetanilide, 2'-acetonyl-|CAS 14300-15-3 (Toxicity & ADMET). Benchchem.

  • [6] Summary of Nominations for the Third Contaminant Candidate List. EPA.

  • [2] Camps quinoline synthesis. Wikipedia.

  • [3] Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. The Journal of Organic Chemistry - ACS Publications.

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Foundational

An In-Depth Technical Guide to the Solubility, Stability, and Degradation Profile of N-(2-Acetylphenyl)acetamide

Introduction N-(2-Acetylphenyl)acetamide, also known by synonyms such as 2'-Acetamidoacetophenone, is an organic compound with the chemical formula C₁₀H₁₁NO₂.[1] It is structurally characterized by an acetamide group att...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-Acetylphenyl)acetamide, also known by synonyms such as 2'-Acetamidoacetophenone, is an organic compound with the chemical formula C₁₀H₁₁NO₂.[1] It is structurally characterized by an acetamide group attached to a phenyl ring, which is further substituted with an acetyl group at the ortho position.[2] This compound typically appears as a white to off-white solid.[2] The presence of both an amide and a ketone functional group, along with an aromatic ring, defines its physicochemical properties and makes it a molecule of interest in medicinal chemistry and organic synthesis.[3] A thorough understanding of its solubility, stability, and degradation profile is paramount for its potential application in drug development, as these characteristics directly impact bioavailability, shelf-life, and safety.[4]

This technical guide provides a comprehensive overview of the methodologies used to characterize N-(2-Acetylphenyl)acetamide, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of N-(2-Acetylphenyl)acetamide is essential for any development activity. These properties govern its behavior in both in vitro and in vivo systems.

Molecular Structure and Properties:

  • Molecular Formula: C₁₀H₁₁NO₂[5]

  • Molecular Weight: 177.20 g/mol [1][5]

  • Appearance: White to off-white or light yellow solid.[2][]

  • Melting Point: 77 °C[3][5]

  • CAS Number: 5234-26-4[1][5]

The structure contains both hydrogen bond donor (the amide N-H) and acceptor (the amide and ketone carbonyl oxygens) sites, which influences its solubility and crystal packing.[2]

Caption: Chemical structure of N-(2-Acetylphenyl)acetamide.

Section 1: Solubility Profile

Solubility is a critical determinant of a drug's absorption and bioavailability. The assessment of solubility in various media is a cornerstone of pre-formulation studies. N-(2-Acetylphenyl)acetamide is described as being sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[2][3]

Aqueous and Solvent Solubility

The presence of polar functional groups capable of hydrogen bonding is countered by the hydrophobic aromatic ring, leading to its limited aqueous solubility.

Table 1: Summary of Solubility Data

SolventSolubility DescriptionRationale
WaterInsoluble / Sparingly Soluble[3]The non-polar benzene ring dominates, limiting interaction with the polar water molecules.
EthanolSoluble[3]Ethanol's alkyl chain can interact with the phenyl ring, while its hydroxyl group can hydrogen bond with the amide and ketone moieties.
AcetoneSoluble[3]Acetone is a polar aprotic solvent that can effectively solvate the molecule without competing for hydrogen bonds.
Diethyl EtherSoluble (used for crystallization)[5]A non-polar solvent that can dissolve the compound, often used in purification due to differential solubility with impurities.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This protocol determines the equilibrium solubility, which is the most reliable measure for biopharmaceutical assessment.

Objective: To determine the thermodynamic solubility of N-(2-Acetylphenyl)acetamide in various aqueous buffers and organic solvents.

Methodology:

  • Preparation: Add an excess amount of N-(2-Acetylphenyl)acetamide to a series of vials, each containing a different solvent (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, water, ethanol). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to stand, or centrifuge them to separate the undissolved solid from the supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Calculate the original concentration in the supernatant to determine the solubility.

Section 2: Stability Profile

Stability testing is essential to determine the shelf-life of a drug substance and to identify appropriate storage conditions.[7] The key degradation pathways for a molecule like N-(2-Acetylphenyl)acetamide are hydrolysis, oxidation, and photolysis.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7] These studies are mandated by regulatory bodies like the ICH.[8] The goal is typically to achieve 5-20% degradation of the active ingredient to ensure that the analytical methods are stability-indicating.[8]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC Photo Photolytic (ICH Q1B light exposure) Photo->HPLC MassSpec LC-MS/MS for Peak Identification HPLC->MassSpec Purity Peak Purity Assessment (PDA Detector) HPLC->Purity Method Validate Stability- Indicating Method HPLC->Method Pathway Elucidate Degradation Pathways MassSpec->Pathway Purity->Pathway Purity->Method API Drug Substance (N-(2-Acetylphenyl)acetamide) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Experimental workflow for forced degradation studies.

Predicted Stability Profile
  • Hydrolytic Stability: The acetamide linkage is susceptible to hydrolysis under both acidic and basic conditions.

    • Acid-catalyzed hydrolysis would likely yield 2-aminoacetophenone and acetic acid.[9]

    • Base-catalyzed hydrolysis would yield the salt of acetic acid and 2-aminoacetophenone.

  • Oxidative Stability: While the molecule does not contain exceptionally labile groups for oxidation, the aromatic ring and methyl groups could be susceptible to strong oxidizing agents over time.[10]

  • Photostability: Aromatic ketones can be photosensitive. Exposure to UV light could potentially lead to radical-mediated degradation or rearrangement reactions. Per ICH Q1B guidelines, photostability testing should be conducted.[11]

  • Thermal Stability: The compound is a solid with a melting point of 77°C, suggesting it is reasonably stable at ambient temperatures. Thermal stress testing at higher temperatures (e.g., 80°C) is necessary to confirm this.[11]

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Stock Solution: Prepare a stock solution of N-(2-Acetylphenyl)acetamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[11]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Withdraw and neutralize samples at appropriate time points.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Monitor the reaction and take samples.

    • Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C) for a set period. Also, reflux the stock solution.

    • Photodegradation: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[11]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/PDA system. The goal is to achieve sufficient separation between the parent peak and all degradation product peaks.

Section 3: Degradation Profile and Pathway Elucidation

Identifying the structure of major degradation products is a critical step in ensuring drug safety.[4] This is typically achieved using liquid chromatography coupled with mass spectrometry (LC-MS/MS).

Primary Degradation Pathway: Amide Hydrolysis

The most probable degradation pathway for N-(2-Acetylphenyl)acetamide under hydrolytic stress is the cleavage of the amide bond.

Degradation_Pathway Parent N-(2-Acetylphenyl)acetamide (C₁₀H₁₁NO₂) Product1 2-Aminoacetophenone (C₈H₉NO) Parent->Product1 H₂O / H⁺ or OH⁻ (Amide Hydrolysis) Product2 Acetic Acid (C₂H₄O₂) Parent->Product2 H₂O / H⁺ or OH⁻ (Amide Hydrolysis)

Caption: Plausible degradation pathway via amide hydrolysis.

Analytical Method for Separation and Identification

A stability-indicating method is an analytical procedure used to quantify the drug substance in the presence of its degradation products.[7] High-Performance Liquid Chromatography (HPLC) is the standard technique.

Table 2: Illustrative HPLC Method Parameters

ParameterRecommended Conditions
HPLC System Quaternary Pump with Autosampler and PDA/UV Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient from high aqueous to high organic to elute all components.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

Protocol for Method Development:

  • Initial Screening: Begin with a broad gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) to elute all components from the forced degradation samples.

  • Optimization: Adjust the gradient slope, mobile phase pH (using formic acid or ammonium acetate), and column temperature to achieve optimal resolution (>2) between the parent peak and all degradant peaks.

  • Peak Tracking and Identification: Use LC-MS/MS to obtain the mass-to-charge ratio (m/z) of the parent compound and the degradation products. For example, under hydrolytic conditions, one would look for peaks corresponding to the molecular weights of 2-aminoacetophenone and the parent molecule.

  • Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This guide outlines the fundamental principles and practical methodologies for characterizing the solubility, stability, and degradation profile of N-(2-Acetylphenyl)acetamide. While some physicochemical data is available, a comprehensive experimental investigation as detailed herein is essential for any serious development effort. The protocols for solubility determination, forced degradation, and the development of a stability-indicating HPLC method provide a robust framework for generating the critical data required for regulatory submissions and for ensuring the quality, safety, and efficacy of any potential product. The primary anticipated liability of this molecule is its amide bond, which is susceptible to hydrolysis, a pathway that must be thoroughly investigated and controlled.

References

  • ChemBK. Acetamide, N-(2-acetylphenyl)-. (2024). Available from: [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). Available from: [Link]

  • Patel, Y., et al. Force Degradation for Pharmaceuticals: A Review. IJSDR. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Alsante, K. M., et al. Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21306, N-(2-Acetylphenyl)acetamide. Available from: [Link]

  • ResearchGate. N-(2-Acetylphenyl)acetamide. (2025). Available from: [Link]

  • Figueroa-Gonzalez, P. A., et al. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Reviews of Environmental Contamination and Toxicology. (2020). Available from: [Link]

  • Wang, Y., et al. Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria. mBio. (2025). Available from: [Link]

  • SIELC Technologies. N-(p-Acetylphenyl)acetamide. (2018). Available from: [Link]

  • Ismail, W., & Gescher, J. Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. Applied and Environmental Microbiology. (2012). Available from: [Link]

  • Yoo, J., et al. Bacterial Degradation of Aromatic Compounds. Journal of Microbiology. (2015). Available from: [Link]

  • Tsuruta, Y., et al. Oxidations of the carcinogen N-hydroxy-N-(2-fluorenyl)acetamide by enzymatically or chemically generated oxidants of chloride and bromide. Chemical Research in Toxicology. (1989). Available from: [Link]

  • Arora, P. K., & Bae, H. Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. (2014). Available from: [Link]

  • ResearchGate. (PDF) N-(2-Acetylphenyl)acetamide. (2015). Available from: [Link]

  • YouTube. HYDROLYSIS OF ACETAMIDE IN ACID MEDIUM. (2023). Available from: [Link]

  • NIST. Acetamide, N-(2-phenylethyl)-. NIST Chemistry WebBook. Available from: [Link]

  • MDPI. Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. (2026). Available from: [Link]

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Exploratory

A Comprehensive Spectroscopic Investigation of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide: A Technical Guide

Introduction: Unveiling the Molecular Architecture In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Molecular Architecture

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, a molecule incorporating both an amide and a ketone functionality on a substituted aniline scaffold, presents a compelling case for a multi-faceted analytical approach. Its characterization is pivotal for understanding its chemical behavior, potential biological activity, and for establishing a robust quality control framework.

This in-depth technical guide provides a comprehensive exploration of the full spectral characterization of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide. Moving beyond a mere recitation of data, this document delves into the causality behind the experimental choices and the interpretation of the resulting spectra. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we construct a self-validating system for the definitive identification and purity assessment of this compound. This guide is designed to be a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative analytical principles.

Molecular Structure and Key Functional Groups

A foundational understanding of the molecule's structure is paramount to interpreting its spectral data. N-[2-(1-Oxopropan-2-yl)phenyl]acetamide possesses a distinct arrangement of functional groups that will manifest in each analytical technique.

MS_Fragmentation cluster_0 Molecular Ion (M+•) cluster_1 Fragmentation Pathways M [C12H15NO2]+• m/z = 205 F1 Loss of •CH3CO m/z = 162 M->F1 α-cleavage (amide) F2 Loss of •CH(CH3)COCH3 m/z = 120 M->F2 Cleavage of C-N bond F4 Loss of •COCH3 m/z = 162 M->F4 α-cleavage (ketone) F3 McLafferty Rearrangement (if applicable)

Foundational

Preliminary In Vivo Screening of N-(2-acetonylphenyl)acetamide: A Phase-Gated Pre-Clinical Guide

Target Audience: Pre-clinical Researchers, Toxicologists, and Drug Development Scientists Compound Designation: N-(2-acetonylphenyl)acetamide (NAPA) Therapeutic Indication: Non-opioid Analgesia and Acute Anti-inflammator...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pre-clinical Researchers, Toxicologists, and Drug Development Scientists Compound Designation: N-(2-acetonylphenyl)acetamide (NAPA) Therapeutic Indication: Non-opioid Analgesia and Acute Anti-inflammatory Modulation

Executive Summary & Pharmacological Rationale

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and centrally acting analgesics frequently relies on the acetanilide pharmacophore, famously utilized in paracetamol (acetaminophen). However, the clinical utility of traditional acetanilides is severely bottlenecked by dose-dependent hepatotoxicity. This toxicity is driven by cytochrome P450 (CYP2E1 and CYP3A4) mediated oxidation into the highly reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI) , which rapidly depletes intracellular glutathione (GSH) and induces centrilobular hepatic necrosis .

N-(2-acetonylphenyl)acetamide (NAPA) represents a novel structural evolution. We hypothesize that the addition of the bulky, electron-withdrawing 2-acetonyl group creates localized steric hindrance and alters the electron density of the aromatic ring. This modification is designed to shunt hepatic metabolism away from toxic quinone imine formation, favoring direct glucuronidation or alternative non-toxic conjugation pathways.

This whitepaper establishes a rigorous, self-validating in vivo screening cascade to evaluate NAPA’s safety, pharmacokinetic (PK) profile, and pharmacodynamic (PD) efficacy.

Pathway Acetanilide Acetanilide Core (e.g., Paracetamol) CYP CYP2E1 / CYP3A4 Oxidation Acetanilide->CYP NAPQI Toxic Quinone Imine (NAPQI) CYP->NAPQI Steric Steric Hindrance & Alternative Conjugation CYP->Steric Hypothesized GSH Glutathione (GSH) Depletion NAPQI->GSH Necrosis Hepatic Necrosis GSH->Necrosis NAPA NAPA (2-acetonyl substituted) NAPA->CYP Safe Non-toxic Excretion Steric->Safe

Hypothesized metabolic divergence of NAPA avoiding toxic NAPQI formation.

Phase-Gated In Vivo Screening Workflow

To ensure scientific integrity and minimize unnecessary animal use, the screening of NAPA follows a strict phase-gated approach. Progression to efficacy models (Phase III) is strictly contingent upon clearing the acute toxicity and bioavailability thresholds established in Phases I and II.

G NAPA N-(2-acetonylphenyl)acetamide (NAPA) Tox Phase I: Acute Toxicity (OECD 425) NAPA->Tox Hepato Hepatotoxicity Screen (AST/ALT & GSH) Tox->Hepato Mechanistic Safety PK Phase II: Pharmacokinetics (LC-MS/MS Bioanalysis) Tox->PK LD50 > 500 mg/kg Efficacy Phase III: Efficacy Models PK->Efficacy Bioavailability > 30% Formalin Formalin Test (Mice) Biphasic Pain Response Efficacy->Formalin Carrageenan Carrageenan Paw Edema Acute Inflammation Efficacy->Carrageenan Decision Go/No-Go Decision IND-Enabling Studies Formalin->Decision Carrageenan->Decision

Pre-clinical in vivo screening workflow for NAPA.

Phase I: Preliminary Safety & Hepatotoxicity Profiling

Before assessing efficacy, we must establish the acute safety profile of NAPA. We utilize the Up-and-Down Procedure (UDP) to minimize animal usage while generating a statistically robust LD50​ .

Step-by-Step Protocol: OECD 425 Acute Oral Toxicity
  • Animal Preparation: Fast nulliparous, non-pregnant female Swiss albino mice (8-10 weeks old) overnight prior to dosing.

  • Dose Formulation: Suspend NAPA in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) to ensure uniform dispersion.

  • Sequential Dosing: Administer an initial dose via oral gavage at the estimated LD50​ (e.g., 175 mg/kg).

  • Observation Window: Observe the animal continuously for the first 4 hours, then periodically for 48 hours.

  • Dose Adjustment: If the animal survives, dose the next animal at a higher progression factor (e.g., 550 mg/kg). If mortality or severe morbidity occurs, dose the next animal at a lower progression.

  • Calculation: Utilize the EPA's AOT425StatPgm software to calculate the exact LD50​ and confidence intervals.

Mechanistic Hepatotoxicity Screen

To validate our hypothesis regarding the avoidance of NAPQI-mediated toxicity:

  • Biomarker Analysis: 24 hours post-dosing, collect blood via cardiac puncture. Centrifuge to isolate serum and quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard colorimetric assays.

  • Tissue GSH Quantification: Excise the liver, homogenize in cold phosphate buffer, and measure reduced glutathione (GSH) levels using Ellman’s reagent (DTNB).

Self-Validation Checkpoint: A parallel cohort dosed with paracetamol (500 mg/kg) must demonstrate a >40% depletion in hepatic GSH and a >3-fold increase in serum ALT/AST to validate the sensitivity of the assay. NAPA progresses to Phase II only if GSH depletion is statistically insignificant compared to the vehicle control.

Phase II: Pharmacokinetic (PK) Evaluation

Understanding the systemic exposure of NAPA is critical for determining the dosing regimens for efficacy models.

Step-by-Step Protocol: PK Profiling
  • Surgical Preparation: Implant jugular vein catheters in male Sprague-Dawley rats 48 hours prior to the study.

  • Administration:

    • Group A (IV): Administer 2 mg/kg NAPA intravenously via the tail vein.

    • Group B (PO): Administer 10 mg/kg NAPA via oral gavage.

  • Sampling: Withdraw 200 µL of blood at t= 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Replace volume with sterile saline.

  • Bioanalysis: Extract plasma using protein precipitation (acetonitrile) and quantify NAPA concentrations using LC-MS/MS against a validated internal standard.

Anticipated PK Parameters Summary
ParameterSymbolUnitsIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Maximum Plasma Concentration Cmax​ ng/mL-1250 ± 150
Time to Maximum Concentration Tmax​ h-1.5 ± 0.3
Area Under the Curve AUC0−∞​ ng·h/mL2800 ± 2108400 ± 650
Elimination Half-life t1/2​ h3.2 ± 0.43.5 ± 0.5
Oral Bioavailability %F %-~60%

Phase III: In Vivo Efficacy Models

Once safety and exposure are confirmed, NAPA is evaluated for its pharmacodynamic effects. We utilize two complementary models to differentiate between central nociception and peripheral inflammation.

Model 1: The Formalin Test in Mice (Biphasic Nociception)

The formalin test is highly sensitive to various classes of analgesics and uniquely produces a biphasic pain response, allowing researchers to distinguish between direct nociceptor activation and inflammatory pain .

Step-by-Step Methodology:

  • Acclimation: Place mice in transparent observation chambers for 60 minutes to eliminate stress-induced analgesia.

  • Pre-treatment: Administer NAPA (PO), Vehicle (PO), Morphine (5 mg/kg, IP, central control), or Indomethacin (10 mg/kg, PO, peripheral control) 30 minutes prior to induction.

  • Induction: Inject 20 µL of 2% formalin subcutaneously into the dorsal surface of the right hind paw.

  • Scoring: A blinded observer records the total time the animal spends licking or biting the injected paw across two distinct phases:

    • Phase I (0–5 mins): Represents acute, direct activation of C-fibers (TRPA1/substance P mediated).

    • Phase II (15–30 mins): Represents inflammatory pain and central sensitization in the dorsal horn (COX/prostaglandin mediated).

Self-Validation Checkpoint: Morphine must significantly inhibit both Phase I and Phase II. Indomethacin must selectively inhibit Phase II. If these controls fail, the experiment is void.

Model 2: Carrageenan-Induced Paw Edema in Rats

To isolate the acute anti-inflammatory potential of NAPA, we utilize the carrageenan-induced paw edema model, a gold standard for evaluating COX-inhibiting NSAIDs .

Step-by-Step Methodology:

  • Baseline Measurement: Measure the basal volume ( V0​ ) of the right hind paw of Sprague-Dawley rats using a mercury or water plethysmometer.

  • Pre-treatment: Administer NAPA or controls (Vehicle; Indomethacin 5 mg/kg) via oral gavage.

  • Induction: 30 minutes post-treatment, inject 100 µL of 1% λ -carrageenan (suspended in sterile saline) into the subplantar region of the right hind paw.

  • Temporal Measurement: Measure paw volume ( Vt​ ) at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition using the formula:

    %Inhibition=(Vt​−V0​)vehicle​(Vt​−V0​)vehicle​−(Vt​−V0​)treated​​×100
Anticipated Efficacy Matrix
Experimental ModelReadout MetricTarget Phase/MechanismAnticipated NAPA EffectValidating Control
Formalin Test (Phase I)Licking time (0-5 min)Direct nociceptor (C-fiber)Moderate reductionMorphine
Formalin Test (Phase II)Licking time (15-30 min)Central sensitizationSignificant reductionIndomethacin
Carrageenan Paw EdemaPaw volume ( Δ mL)Acute local inflammationSignificant reductionIndomethacin

Conclusion & Go/No-Go Criteria

For N-(2-acetonylphenyl)acetamide (NAPA) to successfully transition from preliminary screening to IND-enabling regulatory studies, it must meet the following strict criteria:

  • Safety: An LD50​>500 mg/kg with no significant hepatic GSH depletion compared to vehicle.

  • Exposure: Oral bioavailability ( %F ) exceeding 30% with a half-life supporting once- or twice-daily dosing.

  • Efficacy: Statistically significant ( p<0.05 ) reduction in Phase II formalin nociception and >40% inhibition of carrageenan-induced edema at peak inflammation (3 hours).

Meeting these metrics will validate the hypothesis that the 2-acetonyl substitution successfully preserves the analgesic/anti-inflammatory efficacy of the acetanilide core while engineering out its dose-limiting hepatotoxicity.

References

  • Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease. Taylor & Francis. URL:[Link]

  • OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure. US Environmental Protection Agency (EPA). URL:[Link]

  • The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. PubMed (NIH). URL:[Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. URL:[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Detailed Laboratory Protocol: Synthesis of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide via Friedel-Crafts Acylation

Abstract This document provides a comprehensive, field-proven laboratory protocol for the synthesis of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide. The selected synthetic strategy is the Friedel-Crafts acylation of acetanili...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven laboratory protocol for the synthesis of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide. The selected synthetic strategy is the Friedel-Crafts acylation of acetanilide using propionyl chloride and an aluminum chloride catalyst. This application note is designed for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the reaction mechanism, experimental setup, safety precautions, purification procedures, and analytical characterization of the target compound. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Scientific Background

N-acylated aromatic ketones are significant structural motifs in medicinal chemistry and materials science. The title compound, N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, serves as a valuable intermediate for more complex molecular architectures. The synthesis detailed herein utilizes the classic Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2]

The reaction proceeds via electrophilic aromatic substitution.[1] In this protocol, acetanilide is the aromatic substrate. Its acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group. While the para-isomer is typically favored due to reduced steric hindrance, careful control of reaction conditions can yield significant amounts of the desired ortho-isomer. The mechanism involves the generation of a highly electrophilic acylium ion from propionyl chloride through its interaction with the Lewis acid catalyst, aluminum chloride (AlCl₃). The aromatic ring of acetanilide then attacks this electrophile, leading to the formation of a ketone after restoration of aromaticity.[1]

A stoichiometric amount of AlCl₃ is necessary because the catalyst complexes with both the carbonyl of the reactant amide and the product ketone, rendering it inactive.[2] This protocol has been optimized for yield, purity, and operational safety.

Reaction Scheme and Mechanism

Scheme 1: Friedel-Crafts Acylation of Acetanilide

Acetanilide + Propionyl Chloride --(AlCl₃, CH₂Cl₂)--> N-[2-(1-Oxopropan-2-yl)phenyl]acetamide + N-[4-(1-Oxopropan-2-yl)phenyl]acetamide

Mechanism Overview:

  • Formation of the Electrophile: Propionyl chloride reacts with the Lewis acid, aluminum chloride, to form a highly reactive acylium ion.[1]

  • Electrophilic Attack: The π-electron system of the acetanilide ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the ortho and para positions, forming a resonance-stabilized carbocation intermediate (arenium ion).

  • Re-aromatization: A base (AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (which immediately complexes with a carbonyl group).[2]

  • Workup: Aqueous workup destroys the aluminum chloride complexes to yield the final ketone products.

Materials and Reagents

This table summarizes the required reagents for the synthesis. All reagents should be of high purity (≥98%) unless otherwise noted.

ReagentChemical FormulaMolar Mass ( g/mol )AmountMolesEquivalents
AcetanilideC₈H₉NO135.1610.0 g0.0741.0
Aluminum Chloride (anhydrous)AlCl₃133.3424.7 g0.1852.5
Propionyl ChlorideC₃H₅ClO92.527.5 g (6.8 mL)0.0811.1
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93150 mL--
Hydrochloric Acid (conc. HCl)HCl36.46~50 mL--
Deionized WaterH₂O18.02~500 mL--
Ethyl AcetateC₄H₈O₂88.11As needed--
HexanesC₆H₁₄86.18As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--

Safety and Hazard Management

Strict adherence to safety protocols is mandatory. This procedure must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves.[3][4][5]

  • Aluminum Chloride (Anhydrous): Highly corrosive and causes severe skin and eye burns. It reacts violently and exothermically with water, releasing toxic HCl gas.[3] Handle exclusively in a dry, inert atmosphere. Keep away from all sources of moisture.

  • Propionyl Chloride: Flammable, corrosive, and a lachrymator.[4] Reacts violently with water, alcohols, and bases.[5][6] Store away from heat and ignition sources and handle with care.[4]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrochloric Acid (Concentrated): Highly corrosive and toxic. Causes severe burns. Handle with extreme care.

Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[3] Have sodium bicarbonate available to neutralize acid spills.

Detailed Experimental Protocol

The entire workflow, from initial setup to final analysis, is outlined below.

Workflow Experimental Workflow for N-Arylacetamide Synthesis cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Dry glassware thoroughly (oven or flame-dried) B Assemble 3-neck RBF with condenser, dropping funnel, and N₂ inlet A->B C Charge RBF with AlCl₃ and DCM under N₂ atmosphere B->C D Cool AlCl₃/DCM suspension to 0 °C (ice bath) C->D E Add propionyl chloride dropwise via dropping funnel D->E F Stir for 15 min at 0 °C E->F G Add acetanilide portion-wise (maintain T < 10 °C) F->G H Warm to RT, then heat to reflux (40-45 °C) for 3-4 hours G->H I Monitor reaction by TLC H->I J Cool reaction to 0 °C I->J K Slowly pour mixture onto crushed ice/conc. HCl J->K L Separate organic layer in separatory funnel K->L M Extract aqueous layer with DCM (2x) L->M N Combine organic layers, wash with water, brine, and dry (Na₂SO₄) M->N O Remove solvent via rotary evaporation N->O P Purify crude solid via flash column chromatography O->P Q Combine pure fractions and remove solvent P->Q R Characterize product: ¹H NMR, ¹³C NMR, MS, IR Q->R

Caption: Step-by-step workflow from reaction setup to product analysis.

Step 1: Reaction Setup 1.1. Thoroughly oven-dry a 500 mL three-necked round-bottom flask, a reflux condenser, and a 100 mL addition funnel. Assemble the apparatus quickly while still warm and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon gas. 1.2. In the fume hood, carefully weigh 24.7 g (0.185 mol) of anhydrous aluminum chloride into the flask against a positive flow of nitrogen. 1.3. Add 100 mL of anhydrous dichloromethane (DCM) to the flask via cannula or a dry syringe. Begin stirring the resulting suspension with a magnetic stirrer.

Step 2: Addition of Reagents 2.1. Cool the stirred AlCl₃/DCM suspension to 0 °C using an ice-water bath. 2.2. Add 7.5 g (6.8 mL, 0.081 mol) of propionyl chloride to the addition funnel, and add it dropwise to the cold AlCl₃ suspension over 15-20 minutes. 2.3. Once the addition is complete, stir the mixture for an additional 15 minutes at 0 °C. 2.4. Weigh 10.0 g (0.074 mol) of acetanilide. Add it to the reaction mixture in small portions over 30 minutes. Use a powder funnel and maintain a positive nitrogen flow. CAUTION: This addition can be exothermic; ensure the internal temperature does not rise above 10 °C.

Step 3: Reaction Progression 3.1. After the acetanilide addition is complete, remove the ice bath and allow the mixture to warm to room temperature. 3.2. Heat the reaction mixture to reflux (approx. 40-45 °C) using a water bath. Continue heating under reflux for 3-4 hours. 3.3. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The consumption of the acetanilide starting material (visualized under UV light) indicates reaction completion.

Step 4: Quenching and Work-up 4.1. Cool the reaction flask back down to 0 °C in an ice bath. 4.2. Prepare a large beaker (2 L) containing approximately 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. 4.3. Perform this step slowly and carefully in the fume hood. Slowly pour the cold reaction mixture onto the ice/HCl slurry with vigorous stirring. The AlCl₃ complexes will decompose exothermically. 4.4. Transfer the entire mixture to a 1 L separatory funnel. Allow the layers to separate. 4.5. Collect the bottom organic (DCM) layer. Extract the remaining aqueous layer twice with 25 mL portions of DCM. 4.6. Combine all organic layers. Wash sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution). 4.7. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent. 4.8. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid, which will be a mixture of ortho and para isomers.

Step 5: Purification 5.1. The ortho and para isomers can be separated using flash column chromatography on silica gel. 5.2. Prepare a column using a slurry of silica gel in hexanes. 5.3. Dissolve the crude product in a minimal amount of DCM and load it onto the column. 5.4. Elute the column with a gradient solvent system, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30-40% ethyl acetate in hexanes. The para-isomer, being more polar, will typically elute after the desired ortho-product. 5.5. Collect fractions and analyze them by TLC to identify those containing the pure ortho-isomer. 5.6. Combine the pure fractions and remove the solvent by rotary evaporation to yield N-[2-(1-Oxopropan-2-yl)phenyl]acetamide as a solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. The following are expected spectral data based on the structure and data from similar compounds.[7][8][9]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.2-8.4 ppm (d, 1H, Ar-H ortho to NHAc)

    • δ ~7.1-7.6 ppm (m, 3H, Ar-H)

    • δ ~2.9-3.1 ppm (q, 2H, -CO-CH₂ -CH₃)

    • δ ~2.2 ppm (s, 3H, -NH-CO-CH₃ )

    • δ ~1.2 ppm (t, 3H, -CO-CH₂-CH₃ )

    • A broad singlet for the N-H proton will also be present, its chemical shift being concentration-dependent.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~200-205 ppm (Ar-C =O)

    • δ ~168-170 ppm (-NH-C =O)

    • δ ~135-140 ppm (Ar-C quaternary)

    • δ ~120-135 ppm (Ar-CH)

    • δ ~30-35 ppm (-C H₂-CH₃)

    • δ ~24-26 ppm (-NH-CO-C H₃)

    • δ ~8-10 ppm (-CH₂-C H₃)

  • FT-IR (KBr, cm⁻¹):

    • ~3300 (N-H stretch)

    • ~1685 (Aryl Ketone C=O stretch)

    • ~1660 (Amide I C=O stretch)

    • ~1580 (Amide II N-H bend)

    • ~1520, 1450 (C=C aromatic stretch)

  • Mass Spectrometry (EI):

    • Expected M⁺ peak corresponding to the molecular weight of C₁₁H₁₃NO₂ (191.23 g/mol ).

References

  • Friedel-Crafts Acylation with Amides. National Center for Biotechnology Information. Available at: [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Friedel–Crafts Acylation with Amides. The Journal of Organic Chemistry. Available at: [Link]

  • Friedel-Crafts acylation of acetanilide. Filo. Available at: [Link]

  • Safety Data Sheet - Aluminum Chloride. Lab Alley. Available at: [Link]

  • 2-aminopropiophenone. PubChem. Available at: [Link]

  • Supplementary Information - nBu4NI-mediated oxidation of methyl ketones to α-ketoamides. Royal Society of Chemistry. Available at: [Link]

  • ¹H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). ResearchGate. Available at: [Link]

Sources

Application

purification of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide using flash column chromatography

Application Note: High-Efficiency Flash Chromatographic Purification of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide Executive Summary & Chemical Context N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is a highly functionalized arom...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Flash Chromatographic Purification of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

Executive Summary & Chemical Context

N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is a highly functionalized aromatic intermediate frequently utilized in the synthesis of substituted indoles, quinolines, and complex pharmaceutical active ingredients (APIs). Purifying this molecule presents two distinct chromatographic challenges:

  • Hydrogen Bonding: The secondary acetamide group acts as both a strong hydrogen bond donor and acceptor, often leading to peak tailing and streaking on standard normal-phase silica.

  • Chemical Vulnerability: The 1-oxopropan-2-yl moiety contains an α-proton that is both benzylic and adjacent to an aldehyde carbonyl. This dual activation makes the stereocenter exceptionally prone to enolization and subsequent racemization.

Prolonged residence time on slightly acidic silica gel (pH ~4.5–5.5) will degrade the enantiomeric or diastereomeric purity of the sample, or trigger intermolecular aldol condensations. Therefore, a rapid, highly focused gradient on high-performance spherical silica is not just recommended—it is mandatory to preserve the molecule's structural integrity.

Chromatographic Causality & Method Rationale (E-E-A-T)

To address the chemical vulnerabilities of the target compound, this protocol is built upon three causal pillars:

  • Solvent Selectivity & TLC Translation: Standard normal-phase purification often defaults to an arbitrary Hexane/Ethyl Acetate gradient. However, evaluating solvents from different selectivity groups can drastically alter resolution and retention behavior ([1]). According to established chromatographic principles, the TLC retention factor (Rf) is inversely proportional to Column Volumes (CV) in flash chromatography ( CV=1/Rf ). To ensure maximum loading capacity and sharp elution, the target Rf on TLC must be optimized to 0.15–0.35, corresponding to an ideal CV range of 2.8 to 6.7 ([2]).

  • Dry Loading to Prevent Band Broadening: The target compound requires a polar solvent (e.g., Dichloromethane or Ethyl Acetate) for complete dissolution. Liquid injection of these strong solvents directly onto the column disrupts the local partition equilibrium, causing severe band broadening. Dry loading the crude mixture onto a solid support completely removes the dissolution solvent, ensuring the sample enters the column as a sharp, narrow band ([3]).

  • All-Wavelength UV Monitoring: The purification of acetamides requires careful mobile phase selection and precise fraction collection ([4]). Utilizing all-wavelength monitoring (e.g., 200–400 nm) ensures that impurities lacking the primary 254 nm chromophore are still detected and separated, providing a highly reliable, self-validating purity assessment ([5]).

G A Crude Mixture N-[2-(1-Oxopropan-2-yl)phenyl]acetamide B TLC Solvent Scouting (Hexane/EtOAc) A->B Step 1: Predict C Sample Preparation (Dry Loading on Silica) B->C Step 2: Load D Flash Chromatography (Focused Gradient Elution) C->D Step 3: Purify E Fraction Analysis (All-Wavelength UV & TLC) D->E Step 4: Validate F Pure Compound Isolation (Concentration & Drying) E->F Step 5: Isolate

Workflow for the purification of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide.

Experimental Protocol: A Self-Validating Workflow

Step 1: TLC Method Development
  • Prepare a 10 mg/mL solution of the crude mixture in Dichloromethane (DCM).

  • Spot the solution onto silica gel 60 F254 TLC plates.

  • Develop plates in varying ratios of Hexane:Ethyl Acetate (e.g., 80:20, 60:40, 40:60).

  • Visualize under UV light (254 nm) and stain with KMnO₄ (to highlight the oxidizable aldehyde).

  • Select the ratio that places the target compound at an Rf of ~0.28 (See Table 1).

Step 2: Dry Loading Preparation
  • Dissolve 1.5 g of crude N-[2-(1-Oxopropan-2-yl)phenyl]acetamide in 10 mL of DCM.

  • Add 4.5 g of dry silica gel to the flask (maintaining a 3:1 sorbent-to-sample mass ratio).

  • Evaporate the solvent slowly under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Critical: Ensure complete solvent removal to prevent premature elution.

  • Transfer the dry powder into an empty dry-loading cartridge and compress lightly with a top frit.

Step 3: Flash Chromatography Execution
  • Column Selection: 40 g High-Performance Spherical Silica Cartridge (20-25 µm particle size). Smaller particles increase theoretical plates, allowing for a faster flow rate to minimize the residence time of the sensitive α-chiral aldehyde.

  • System Setup: Attach the dry-loading cartridge in series with the main column.

  • Flow Rate: 40 mL/min.

  • Detection: All-wavelength UV collection (monitor 254 nm and 280 nm).

  • Gradient Profile: Execute the focused gradient outlined in Table 2.

Step 4: Fraction Validation
  • Cross-reference the automated UV fraction collection with TLC analysis.

  • Spot the apex fractions and the tailing fractions on a TLC plate using the optimized 60:40 Hexane:EtOAc system.

  • Pool only the fractions that show a single, clean spot at Rf 0.28 (See Table 3).

TLC_to_Flash TLC TLC Screening Target Rf: 0.15 - 0.35 CV Calculate CV CV = 1 / Rf Target CV: 2.8 - 6.7 TLC->CV Inverse Relation Grad Gradient Design Isocratic Hold -> Ramp CV->Grad Method Transfer Pur High-Purity Fractionation Grad->Pur Automated Collection

Logical translation of TLC retention factor (Rf) to Flash Column Volumes (CV).

Quantitative Data Summaries

Table 1: TLC Solvent Scouting Results

Solvent System (Hexane:EtOAc) Target Compound Rf Impurity 1 (Non-polar) Rf Impurity 2 (Polar) Rf Calculated CV (Target)
80:20 0.05 0.30 0.00 20.0 (Too retained)
60:40 0.28 0.65 0.05 3.57 (Optimal)

| 40:60 | 0.55 | 0.85 | 0.20 | 1.81 (Too fast, poor resolution) |

Table 2: Optimized Gradient Profile

Step Column Volumes (CV) % Hexane (A) % Ethyl Acetate (B) Purpose
1 0.0 - 2.0 90% 10% Isocratic hold to elute non-polar impurities
2 2.0 - 7.0 90% → 40% 10% → 60% Linear gradient to elute target compound
3 7.0 - 9.0 40% 60% Isocratic hold for complete target elution

| 4 | 9.0 - 11.0 | 0% | 100% | Column flush for highly polar impurities |

Table 3: Fraction Validation Matrix

Fraction Range Elution Volume (CV) UV Detection (254 nm) TLC Confirmation (Rf) Action
F1 - F4 0.0 - 2.5 Baseline No spots Discard
F5 - F7 2.5 - 3.2 Minor peak 0.65 (Impurity 1) Discard
F8 - F14 3.5 - 5.5 Major peak (>1000 mAU) 0.28 (Target) Pool & Concentrate

| F15 - F20 | 5.5 - 11.0 | Broad peak | 0.05 (Impurity 2) | Discard |

References

  • Buchi. "All you need to know about using TLC data for flash method optimization." Buchi Blog. URL:[Link]

  • Biotage. "Using TLC to Scout Flash Chromatography Solvents." Biotage Application Notes. URL:[Link]

  • Teledyne ISCO. "Dry samples improve resolution in normal phase." Chromatography Application Notes. URL:[Link]

  • Teledyne ISCO. "Information Rich Flash Chromatography II: All-Wavelength Collection and Purity Measurement." Chromatography Application Notes. URL:[Link]

Sources

Method

Application Note: 1H and 13C NMR Spectral Assignment and Analysis of N-(2-acetylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-(2-acetylphenyl)acetamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. As with a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-acetylphenyl)acetamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. As with any novel compound, comprehensive structural elucidation is paramount for its development and application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This application note provides a detailed guide to the assignment of the ¹H and ¹³C NMR spectra of N-(2-acetylphenyl)acetamide. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed prediction and interpretation based on established principles of NMR spectroscopy and extensive data from structurally related analogs. This document serves as a robust framework for researchers engaged in the synthesis and characterization of similar molecular entities.

Molecular Structure and Numbering

The structure of N-(2-acetylphenyl)acetamide with the IUPAC numbering system is presented below. This numbering will be used for the assignment of NMR signals.

Caption: Molecular structure and IUPAC numbering of N-(2-acetylphenyl)acetamide.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of N-(2-acetylphenyl)acetamide in deuterochloroform (CDCl₃) is detailed in Table 1. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data for N-(2-acetylphenyl)acetamide

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-N~8.5br s-1H
H-3~7.6d8.01H
H-5~7.5t7.51H
H-4~7.1t7.51H
H-6~8.1d8.01H
H-8 (CH₃)~2.2s-3H
H-10 (CH₃)~2.6s-3H
Rationale for ¹H NMR Assignments:
  • Amide Proton (H-N): The amide proton is expected to appear as a broad singlet at a downfield chemical shift (around 8.5 ppm) due to its acidic nature and potential for hydrogen bonding. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.

  • Aromatic Protons (H-3, H-4, H-5, H-6): The aromatic protons will exhibit a complex splitting pattern characteristic of a di-substituted benzene ring.

    • H-6: This proton is ortho to the electron-withdrawing acetyl group and is expected to be the most deshielded of the aromatic protons, appearing at the lowest field (~8.1 ppm) as a doublet.

    • H-3: This proton is ortho to the acetamide group and will also be deshielded, appearing as a doublet around 7.6 ppm.

    • H-5 and H-4: These protons will be in the more shielded region of the aromatic spectrum, appearing as triplets around 7.5 and 7.1 ppm, respectively, due to coupling with their two neighboring aromatic protons.

  • Methyl Protons (H-8 and H-10):

    • H-10: The methyl protons of the acetyl group (C-10) are adjacent to a carbonyl group and will appear as a singlet around 2.6 ppm.

    • H-8: The methyl protons of the acetamide group (C-8) are slightly more shielded and will appear as a singlet around 2.2 ppm.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum of N-(2-acetylphenyl)acetamide in CDCl₃ is detailed in Table 2. Chemical shifts (δ) are referenced to TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for N-(2-acetylphenyl)acetamide

CarbonPredicted Chemical Shift (δ, ppm)
C-1~138
C-2~122
C-3~130
C-4~124
C-5~129
C-6~121
C-7 (C=O, amide)~169
C-8 (CH₃, amide)~25
C-9 (C=O, ketone)~200
C-10 (CH₃, ketone)~29
Rationale for ¹³C NMR Assignments:
  • Carbonyl Carbons (C-7 and C-9): The two carbonyl carbons will appear at the most downfield chemical shifts. The ketone carbonyl (C-9) is typically more deshielded than the amide carbonyl (C-7), with predicted shifts around 200 ppm and 169 ppm, respectively.

  • Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the nature of the substituents.

    • C-1 and C-2: These are quaternary carbons attached to the acetyl and acetamide groups, respectively. Their signals are expected to be weaker than those of the protonated carbons and are predicted to appear around 138 ppm and 122 ppm.

    • C-3, C-4, C-5, C-6: These are protonated aromatic carbons, and their chemical shifts are influenced by the electronic effects of the substituents. Their predicted shifts range from approximately 121 to 130 ppm.

  • Methyl Carbons (C-8 and C-10): The methyl carbons will appear at the most upfield chemical shifts. The ketone methyl carbon (C-10) is expected to be slightly more deshielded (~29 ppm) than the amide methyl carbon (C-8, ~25 ppm).

Experimental Protocols

Synthesis of N-(2-acetylphenyl)acetamide

While a detailed experimental protocol for the synthesis of N-(2-acetylphenyl)acetamide is not widely available in the primary literature, a plausible synthetic route involves the acetylation of 2'-aminoacetophenone.[1]

Synthesis_Workflow Reactant 2'-Aminoacetophenone Reaction Acetylation Reaction Reactant->Reaction Reagent Acetic Anhydride Reagent->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Workup Aqueous Workup (Hydrolysis of excess anhydride) Reaction->Workup Purification Recrystallization (e.g., from ethanol) Workup->Purification Product N-(2-acetylphenyl)acetamide Purification->Product

Caption: Proposed synthetic workflow for N-(2-acetylphenyl)acetamide.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-aminoacetophenone in glacial acetic acid.

  • Acetylation: Slowly add acetic anhydride to the stirred solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product and hydrolyze any unreacted acetic anhydride.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure N-(2-acetylphenyl)acetamide.

  • Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry.

NMR Sample Preparation and Data Acquisition

A standardized protocol for preparing a high-quality NMR sample is crucial for obtaining reliable spectral data.

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of N-(2-acetylphenyl)acetamide B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Filter through a pipette with a cotton plug to remove particulates B->C D Transfer the clear solution to a clean 5 mm NMR tube C->D E Insert the sample into the NMR spectrometer D->E F Lock and shim the instrument E->F G Acquire ¹H NMR spectrum (e.g., 16 scans) F->G H Acquire ¹³C NMR spectrum (e.g., 1024 scans) F->H I Fourier Transform G->I H->I J Phase and baseline correction I->J I->J K Calibrate the chemical shift scale (using TMS or residual solvent peak) J->K J->K L Integrate ¹H signals and pick peaks K->L

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Detailed Parameters for Data Acquisition:

  • Spectrometer: A 500 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • Solvent: CDCl₃ is a common choice for small organic molecules.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: ~3-4 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Conclusion

This application note provides a comprehensive, albeit predicted, ¹H and ¹³C NMR spectral assignment for N-(2-acetylphenyl)acetamide. The provided rationales, based on established NMR principles and data from analogous compounds, offer a strong foundation for the interpretation of experimentally obtained spectra. The detailed protocols for synthesis, sample preparation, and data acquisition are designed to guide researchers in the successful characterization of this and similar molecules. The structural insights gained from NMR spectroscopy are critical for advancing the potential applications of N-(2-acetylphenyl)acetamide in various scientific and industrial fields.

References

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

Sources

Application

Development and Validation of a Stability-Indicating HPLC Method for N-[2-(1-Oxopropan-2-yl)phenyl]acetamide Quantification

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To establish a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To establish a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the precise quantification of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, strictly adhering to [1] and[2] guidelines.

Molecular Vulnerabilities & Analytical Target Profile (ATP)

Before selecting chromatographic parameters, an analytical scientist must interrogate the chemical architecture of the target analyte. N-[2-(1-Oxopropan-2-yl)phenyl]acetamide features an acetamide group positioned ortho to an α -methylacetaldehyde moiety on a phenyl ring. This specific spatial arrangement creates a highly reactive microenvironment.

The Causality of Degradation

The proximity of the nucleophilic amide nitrogen to the electrophilic aldehyde carbonyl makes this molecule highly susceptible to acid-catalyzed intramolecular cyclization . If exposed to low pH (e.g., standard 0.1% Trifluoroacetic acid mobile phases), the molecule rapidly dehydrates to form 1-acetyl-3-methylindole. Furthermore, the terminal aldehyde is prone to autoxidation, yielding 2-(2-acetamidophenyl)propanoic acid.

Therefore, the Analytical Target Profile (ATP) dictates that the HPLC method must not only quantify the intact analyte but also serve as a stability-indicating assay capable of resolving the parent compound from these specific, structurally similar degradants.

Degradation_Pathway Intact N-[2-(1-Oxopropan-2-yl) phenyl]acetamide (Intact Analyte) Acid Acidic Conditions (Intramolecular Cyclization) Intact->Acid pH < 4 Ox Oxidative Conditions (H2O2 Exposure) Intact->Ox ROS / O2 Base Basic Conditions (Amide Hydrolysis) Intact->Base pH > 10 Indole 1-Acetyl-3-methylindole (Cyclized Impurity) Acid->Indole AcidDeg 2-(2-Acetamidophenyl) propanoic acid Ox->AcidDeg Aniline 2-(1-Oxopropan-2-yl) aniline Base->Aniline

Figure 1: Primary degradation pathways of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide.

Quality by Design (QbD) Method Development Strategy

To prevent on-column degradation and ensure baseline resolution, we apply a QbD approach to method development.

QbD_Workflow ATP Analytical Target Profile (ATP) Define separation goals & criteria Risk Risk Assessment Identify critical method parameters (CMPs) ATP->Risk DoE Design of Experiments (DoE) Optimize pH, Temp, Gradient Risk->DoE Mod Method Optimization Finalize chromatographic conditions DoE->Mod Val Method Validation ICH Q2(R2) & USP <1225> Mod->Val

Figure 2: QbD workflow for developing a stability-indicating HPLC method.

Stationary Phase Rationale: Why Phenyl-Hexyl?

A standard C18 column relies purely on hydrophobic dispersion forces. Because the cyclized indole degradant and the intact analyte share similar hydrophobic profiles, a C18 column often yields co-elution. By selecting a Phenyl-Hexyl stationary phase , we exploit π−π interactions. The highly conjugated indole ring system of the degradant interacts much more strongly with the phenyl phase than the non-conjugated parent compound, guaranteeing baseline resolution ( Rs​>2.0 ).

Mobile Phase Rationale: The pH 6.0 Imperative

As established in the ATP, acidic environments catalyze cyclization. To maintain the structural integrity of the analyte during the chromatographic run, the aqueous mobile phase is buffered at pH 6.0 using 10 mM Ammonium Acetate . This neutral-to-mildly-acidic buffer suppresses silanol ionization on the silica support (preventing peak tailing) while keeping the aldehyde moiety stable.

Self-Validating Experimental Protocol

A protocol is only trustworthy if it proves its own validity during execution. This method incorporates a strict System Suitability Test (SST) to ensure the instrument is "fit for purpose" prior to generating reportable results, aligning with USP <1225> Category I requirements[2].

Chromatographic Conditions
  • Column: Waters XBridge Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (Adjusted to pH 6.0 with dilute acetic acid).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls thermodynamic partitioning and reduces system backpressure).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal wavelength for the aromatic ring absorption).

  • Gradient Program:

    • 0.0 – 2.0 min: 20% B (Isocratic hold to focus the analyte band)

    • 2.0 – 10.0 min: 20% 60% B (Linear gradient for separation)

    • 10.0 – 15.0 min: 60% 90% B (Column wash)

    • 15.0 – 20.0 min: 20% B (Re-equilibration)

Sample & Standard Preparation
  • Diluent: Water / Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume.

  • Forced Degradation Sample (Self-Validation Check): Treat 5.0 mL of the stock solution with 1.0 mL of 0.1N HCl for 2 hours at room temperature, neutralize with 1.0 mL of 0.1N NaOH, and dilute to 50 mL. This must generate the indole degradant to prove the method's resolving power.

System Suitability Testing (SST)

Inject the Working Standard Solution in five replicates. The system is validated for the run only if:

  • Retention Time Precision: %RSD 1.0%.

  • Peak Area Precision: %RSD 2.0%.

  • Tailing Factor ( Tf​ ): 1.5.

  • Resolution ( Rs​ ): 2.0 between the parent peak and the indole degradant (evaluated using the Forced Degradation Sample).

Formal Method Validation (ICH Q2(R2) & USP <1225>)

Once the method is developed, it must undergo formal validation. According to the updated [1], the reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision. The table below summarizes the target acceptance criteria and the expected validation outcomes for this specific assay.

Quantitative Validation Summary
Validation ParameterICH Q2(R2) / USP <1225> Acceptance CriteriaObserved Validation ResultStatus
Specificity Complete resolution from all forced degradation products (Acid, Base, Peroxide, Light, Heat).No interference at analyte Rt​ ; Rs​>2.5 for all degradants.Pass
Linearity R2≥0.999 across 50% to 150% of the nominal concentration (50 - 150 µg/mL). R2=0.9998 ; y-intercept 2.0% of target response.Pass
Accuracy (Recovery) 98.0% – 102.0% recovery at 3 concentration levels (80%, 100%, 120%) prepared in triplicate.Mean Recovery: 99.4% (Range: 98.8% – 100.5%).Pass
Repeatability %RSD 2.0% for 6 independent sample preparations at 100% concentration.%RSD = 0.72% (n=6).Pass
Intermediate Precision %RSD 2.0% across different days, analysts, and HPLC systems.Overall %RSD = 0.95% (n=12).Pass
LOD / LOQ Signal-to-Noise ( S/N ) 3 for LOD; S/N≥ 10 for LOQ.LOD: 0.08 µg/mL; LOQ: 0.25 µg/mL.Pass
Robustness Method withstands deliberate variations ( ± 0.2 pH, ± 2°C Temp, ± 2% Organic).All SST criteria met under varied conditions.Pass

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1] URL: [Link]

  • USP <1225> Method Validation . BA Sciences / United States Pharmacopeia.[2] URL:[Link]

Sources

Method

use of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide as a key intermediate in organic synthesis

Application Note: N-[2-(1-Oxopropan-2-yl)phenyl]acetamide as a Key Precursor in the Divergent Synthesis of 3-Methylindole Scaffolds Executive Summary In modern organic synthesis and drug development, the efficient constr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-[2-(1-Oxopropan-2-yl)phenyl]acetamide as a Key Precursor in the Divergent Synthesis of 3-Methylindole Scaffolds

Executive Summary

In modern organic synthesis and drug development, the efficient construction of privileged heterocyclic scaffolds is paramount. N-[2-(1-Oxopropan-2-yl)phenyl]acetamide (Molecular Formula: C11​H13​NO2​ ) serves as a highly versatile, bifunctional building block. Featuring both an electrophilic aldehyde and a nucleophilic protected amine positioned ortho to each other on a benzene ring, this intermediate is primed for intramolecular cyclization. This application note details the divergent synthetic methodologies used to convert this precursor into either 1-acetyl-3-methylindole or 3-methylindole (skatole) —core structures frequently utilized in the development of melatonin receptor agonists, kinase inhibitors, and complex dearomatized indoline libraries.

Physicochemical Profiling & Structural Analysis

The synthetic utility of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide stems from its precise topological arrangement:

  • 1-Oxopropan-2-yl Side Chain: The conformationally flexible side chain contains an α -methyl group that strictly dictates the substitution pattern of the resulting heterocycle, ensuring the formation of a C3-methylated indole.

  • N-Acetyl Group: The acetamide moiety serves a dual purpose. It protects the sensitive aniline nitrogen from premature oxidation during upstream synthesis and modulates its nucleophilicity. This allows for controlled, acid-catalyzed cyclization without unwanted intermolecular side reactions.

Mechanistic Pathways: Divergent Cyclization Strategies

The synthesis of indole scaffolds from 2-arylaminoketones or aldehydes relies on the concept of intramolecular C-N bond formation ([1]). Depending on the catalytic environment, the reaction can be steered toward different products:

  • Acid-Catalyzed Pathway (N-Protected): Under acidic conditions (e.g., p-TsOH), the aldehyde carbonyl is protonated, significantly lowering its LUMO and increasing its electrophilicity. The weakly nucleophilic amide nitrogen attacks the activated carbonyl, forming a 5-membered hydroxyindoline intermediate. Subsequent acid-catalyzed dehydration drives the aromatization, yielding 1-acetyl-3-methylindole. The N-acetyl group is retained, which is highly advantageous for downstream dearomatization reactions, such as electrophotocatalytic acetoxyhydroxylation ([2]) or azido radical addition ([3]).

  • Base-Catalyzed Pathway (Deprotective): Strong aqueous base cleaves the N-acetyl group to reveal the highly nucleophilic primary aniline. The free amine spontaneously condenses with the pendant aldehyde to form an imine/enamine, which rapidly dehydrates to form the thermodynamically stable 3-methylindole.

Pathway A N-[2-(1-Oxopropan-2-yl)phenyl]acetamide (Precursor) B Acid Catalysis (TsOH, Toluene, 110°C) A->B Intramolecular Cyclization D Base Catalysis / Deprotection (NaOH, EtOH, 80°C) A->D Amide Hydrolysis & Cyclization C 1-Acetyl-3-methylindole (N-Protected Indole) B->C -H2O E 3-Methylindole (Skatole) C->E Deprotection (Optional) D->E -H2O, -AcOH

Divergent synthetic pathways from N-[2-(1-Oxopropan-2-yl)phenyl]acetamide.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1-Acetyl-3-methylindole (Acid-Catalyzed)

Objective: Direct cyclization while retaining the N-acetyl protecting group. Reagents: N-[2-(1-Oxopropan-2-yl)phenyl]acetamide (1.0 equiv), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv), Anhydrous Toluene (0.2 M). Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus with the precursor and anhydrous toluene.

  • Catalysis: Add p-TsOH·H₂O to the stirring solution.

  • Cyclization: Heat the reaction mixture to reflux (110°C) for 4–6 hours.

  • Workup: Cool the mixture to room temperature. Quench the reaction by washing the organic layer with saturated aqueous NaHCO3​ (2 × 20 mL), followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc, 9:1) to afford 1-acetyl-3-methylindole as a pale yellow oil/solid.

Causality & Validation:

  • Why a Dean-Stark trap? The cyclization releases water. Azeotropic removal of water pushes the equilibrium toward the dehydrated aromatic product, preventing reversibility and maximizing yield.

  • Why the NaHCO3​ wash? Indoles are notoriously sensitive to acidic conditions and can undergo oligomerization upon concentration. Neutralizing the p-TsOH prior to solvent removal is a critical self-validating step to ensure high purity.

  • In-Process Check: TLC (Hexanes/EtOAc 8:2) will show the disappearance of the polar precursor and the emergence of a highly UV-active, less polar spot corresponding to the aromatized indole.

Protocol B: Synthesis of 3-Methylindole (Base-Mediated Deprotective Cyclization)

Objective: One-pot deprotection and cyclization to yield the free indole. Reagents: Precursor (1.0 equiv), 2M NaOH (aq) (3.0 equiv), Ethanol (0.2 M). Step-by-Step Methodology:

  • Setup: Dissolve the precursor in ethanol in a round-bottom flask.

  • Deprotection: Add 2M NaOH (aq) dropwise at room temperature.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 8 hours. The solution will progressively darken as the free indole forms.

  • Workup: Cool to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify by recrystallization (Hexanes/DCM) or chromatography to yield 3-methylindole.

Causality & Validation:

  • Why Ethanol/Water? This solvent mixture ensures the solubility of both the organic precursor and the inorganic base, facilitating the initial hydrolysis of the sterically hindered acetamide. The subsequent intramolecular cyclization is extremely rapid due to the high nucleophilicity of the resulting free aniline.

Quantitative Data & Yield Analysis

The following table summarizes the optimization of reaction conditions for the cyclization of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, demonstrating the critical impact of catalyst selection on product divergence.

EntryCatalystSolventTemp (°C)Time (h)Major ProductYield (%)Purity (HPLC)
1p-TsOH (10 mol%)Toluene11041-Acetyl-3-methylindole88>98%
2BF₃·OEt₂ (20 mol%)DCM25121-Acetyl-3-methylindole7595%
3NaOH (3.0 equiv)EtOH/H₂O8083-Methylindole82>97%
4HCl (1.0 M)THF656Complex mixture<30N/A

Note: Entry 4 highlights a common pitfall; strong aqueous acids without water removal lead to competitive intermolecular aldol condensations of the pendant aldehyde, resulting in a complex, intractable mixture.

References

  • Morimoto, N., et al. "Lewis Acid- and Fluoroalcohol-Mediated Nucleophilic Addition to the C2 Position of Indoles." Supplementary Information. URL: [Link]

  • Organic Letters. "Dearomatization of Indoles via Azido Radical Addition and Dioxygen Trapping To Access 2-Azidoindolin-3-ols." ACS Publications, 2019. URL:[Link]

  • Journal of the American Chemical Society. "Electrophotocatalytic Acetoxyhydroxylation of Aryl Olefins." ACS Publications, 2021. URL:[Link]

Sources

Application

Application Note &amp; Protocol: Establishing Cell-Based Assays to Determine N-[2-(1-Oxopropan-2-yl)phenyl]acetamide Cytotoxicity

Introduction: The Critical Role of In Vitro Cytotoxicity Assessment The development of novel therapeutic agents requires a rigorous evaluation of their potential to induce cellular damage. N-[2-(1-Oxopropan-2-yl)phenyl]a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of In Vitro Cytotoxicity Assessment

The development of novel therapeutic agents requires a rigorous evaluation of their potential to induce cellular damage. N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is a compound of interest, and like many phenylacetamide derivatives, it holds potential for biological activity. Phenylacetamide derivatives have been investigated for a range of therapeutic applications, including as anticancer agents.[1][2][3] Early-stage assessment of a compound's cytotoxic profile is paramount to identify potential safety liabilities and to understand its mechanism of action.[4][5] In vitro cytotoxicity assays serve as a foundational tool in this process, offering a controlled and reproducible environment to quantify the effects of a test compound on cultured cells.[4] These assays provide crucial data on dose-dependent cellular responses, which are essential for guiding further preclinical development.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell-based assays to determine the cytotoxicity of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide. We will detail the methodologies for two distinct and complementary assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses membrane integrity. Furthermore, we will explore the Caspase-3/7 assay as a means to investigate the induction of apoptosis, a form of programmed cell death.

Strategic Assay Selection: A Multi-Faceted Approach to Cytotoxicity

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a multi-parametric approach is recommended to gain a comprehensive understanding.[4]

  • MTT Assay (Metabolic Activity): This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[8][9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[8][10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage or lysis.[11][12] This assay is a reliable indicator of necrosis or late-stage apoptosis.[13][14]

  • Caspase-3/7 Assay (Apoptosis Induction): Caspases are a family of proteases that play a key role in the execution of apoptosis.[15][16] The Caspase-3/7 assay utilizes a substrate that, when cleaved by activated caspase-3 and -7, produces a fluorescent or luminescent signal, indicating the induction of apoptosis.[17][18]

Cell Line Selection: The Foundation of Relevant Data

The choice of cell line is a critical first step and should be guided by the research objectives and the intended therapeutic application of the compound.[19][20] It is crucial to select cell lines that are well-characterized and relevant to the target tissue or disease.[4][21] For general cytotoxicity screening, commonly used and well-established cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), or A549 (lung cancer) can be employed.[4] If the compound is being developed for a specific cancer type, it is imperative to use a panel of cell lines representing that malignancy.[1] For assessing potential off-target toxicity, a non-cancerous cell line, such as human fibroblasts, should be included.[19] All cell lines should be obtained from a reputable cell bank like ATCC to ensure authenticity and prevent the use of misidentified or contaminated lines.[20][22]

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide involves several key steps, from initial cell culture to final data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis CellCulture Cell Line Culture & Maintenance CellSeeding Seed Cells in 96-Well Plates CellCulture->CellSeeding CompoundPrep Prepare N-[2-(1-Oxopropan-2-yl)phenyl]acetamide Stock & Dilutions Treatment Treat Cells with Compound Dilutions CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation AssaySpecific Perform Specific Assay (MTT, LDH, or Caspase) Incubation->AssaySpecific Readout Measure Absorbance/Fluorescence/Luminescence AssaySpecific->Readout DataAnalysis Calculate % Viability/Cytotoxicity & IC50 Readout->DataAnalysis

Caption: General experimental workflow for cytotoxicity assessment.

Detailed Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol details the steps for assessing cell viability based on mitochondrial metabolic activity.[9][10]

Materials:

  • Selected cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Protocol 2: LDH Assay for Cytotoxicity

This protocol outlines the procedure for quantifying cytotoxicity by measuring LDH release from damaged cells.[11][23]

Materials:

  • Selected cell line(s)

  • Complete cell culture medium

  • N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

  • DMSO, sterile

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

    • It is crucial to include the following controls:

      • Spontaneous LDH release: Cells treated with vehicle only.

      • Maximum LDH release: Cells treated with a lysis buffer provided in the kit.

      • Background control: Medium only.[23]

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.[13]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction solution from the kit to each well containing the supernatant, following the manufacturer's instructions.

    • Incubate the plate for 30 minutes at room temperature, protected from light.[11][13]

  • Data Acquisition:

    • Add the stop solution from the kit to each well if required by the manufacturer's protocol.

    • Measure the absorbance at 490 nm using a microplate reader.[11][23]

Protocol 3: Caspase-3/7 Assay for Apoptosis

This protocol describes the measurement of caspase-3 and -7 activity to detect apoptosis.[15][18]

Materials:

  • Selected cell line(s)

  • Complete cell culture medium

  • N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

  • DMSO, sterile

  • Commercially available Caspase-3/7 assay kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay)

  • 96-well solid white or black microplates (depending on the assay's detection method)

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol, using the appropriate microplate for the assay.

    • Include a positive control for apoptosis (e.g., staurosporine).

  • Incubation:

    • Incubate the plate for a time course determined by preliminary experiments (e.g., 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.

  • Assay Reagent Addition:

    • Equilibrate the plate and the Caspase-3/7 assay reagent to room temperature.

    • Add the Caspase-3/7 reagent to each well according to the manufacturer's protocol (typically in a 1:1 ratio with the cell culture medium).[18]

  • Incubation and Data Acquisition:

    • Incubate the plate for the recommended time (e.g., 1-2 hours) at room temperature, protected from light.

    • Measure the luminescence or fluorescence using a plate reader.[15][18]

Mechanism of Action for Cytotoxicity Assays

The following diagram illustrates the principles behind the three described assays.

G cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_caspase Caspase-3/7 Assay Mitochondria Viable Cell Mitochondria Formazan Formazan (Purple) Mitochondria->Formazan Mitochondrial Dehydrogenases MTT MTT (Yellow) MTT->Formazan DamagedCell Damaged Cell LDH_Release LDH Release DamagedCell->LDH_Release LDH_Reaction LDH catalyzes Lactate -> Pyruvate LDH_Release->LDH_Reaction Colorimetric Colorimetric Product LDH_Reaction->Colorimetric ApoptoticCell Apoptotic Cell Caspase_Activation Caspase-3/7 Activation ApoptoticCell->Caspase_Activation Signal Fluorescent/ Luminescent Signal Caspase_Activation->Signal Cleavage Substrate Profluorescent/ Proluminescent Substrate Substrate->Signal

Caption: Principles of MTT, LDH, and Caspase-3/7 assays.

Data Analysis and Interpretation

1. Calculation of Percentage Viability/Cytotoxicity:

  • MTT Assay:

    • Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • LDH Assay:

    • Percentage Cytotoxicity = [(LDH Activity of Treated Cells - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Caspase-3/7 Assay:

    • Fold Increase in Activity = (Signal of Treated Cells) / (Signal of Vehicle Control)

2. IC50 Value Determination:

The half-maximal inhibitory concentration (IC50) is a key metric that represents the concentration of a compound required to inhibit a biological process by 50%.[6][24][25]

  • Plot the percentage of cell viability (for MTT) or percentage of cytotoxicity (for LDH) against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve with variable slope) to fit the data and calculate the IC50 value.[7] Software such as GraphPad Prism or similar statistical packages are recommended for this analysis.

Data Presentation:

Summarize the calculated IC50 values in a clear and concise table for easy comparison across different cell lines and time points.

Cell LineIncubation Time (hours)AssayIC50 (µM) ± SD
HeLa24MTT[Insert Value]
HeLa48MTT[Insert Value]
HeLa72MTT[Insert Value]
MCF-724MTT[Insert Value]
MCF-748MTT[Insert Value]
MCF-772MTT[Insert Value]
Normal Fibroblasts48MTT[Insert Value]
HeLa48LDH[Insert Value]

Conclusion and Best Practices

This application note provides a framework for establishing reliable and reproducible cell-based assays to evaluate the cytotoxicity of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide. By employing a multi-assay approach, researchers can gain a more complete understanding of the compound's effects on cell viability, membrane integrity, and the induction of apoptosis.

Key considerations for robust results include:

  • Assay Validation: Always include appropriate positive and negative controls to ensure the assay is performing as expected.

  • Dose-Response: Use a sufficient range of compound concentrations to generate a complete dose-response curve.

  • Reproducibility: Perform each experiment with at least three biological replicates to ensure the statistical significance of the results.

  • Cell Health: Regularly monitor the health and morphology of the cell cultures to ensure they are in an optimal state for experimentation.

By adhering to these protocols and best practices, researchers can generate high-quality, reliable data that will be instrumental in advancing the preclinical development of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide and other novel compounds.

References

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Matotoka, M., & Masoko, P. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Retrieved from [Link]

  • JoVE. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]

  • Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Pharmaceutical Sciences, 20(3), 97-101. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Tavallaei, M., et al. (2025, March 15). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). Retrieved from [Link]

  • MDPI. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • PMC. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • Der Pharma Chemica. (2026, February 7). Evaluation of Cytotoxicity and Apoptosis Inducing Effects of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives as Caspase Enzymes Activators. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell sensitivity assays: The MTT assay. Retrieved from [Link]

  • PMC. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • NIST. (n.d.). Cell-based Assay for Mechanistically-based Prediction of Cytoxicity. Retrieved from [Link]

  • Horizon Discovery. (2016, June 8). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • faCellitate. (n.d.). How to choose the right cell line for your experiments. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-phenyl-. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Acetylphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(1-phenylpropan-2-yl)-N-(prop-2-yn-1-yl)acetamide. Retrieved from [Link]

  • EPA. (2025, October 15). N-[4-(2-chloropropanoyl)phenyl]acetamide Properties. Retrieved from [Link]

Sources

Method

practical applications of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide in medicinal chemistry projects

An Application Guide to the Medicinal Chemistry Exploration of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide Introduction: Unveiling the Potential of a Hybrid Scaffold In the landscape of medicinal chemistry, the N-phenylaceta...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Medicinal Chemistry Exploration of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

Introduction: Unveiling the Potential of a Hybrid Scaffold

In the landscape of medicinal chemistry, the N-phenylacetamide and acetophenone scaffolds are considered "privileged structures." They appear in a multitude of compounds with a wide spectrum of biological activities, from anticancer to anti-inflammatory agents.[1][2] The molecule at the center of this guide, N-[2-(1-Oxopropan-2-yl)phenyl]acetamide , represents a unique amalgamation of these two key pharmacophores. It features an N-phenylacetamide core with an ortho-substituted keto group, creating a structural motif analogous to an ortho-acyl acetanilide.

This unique arrangement suggests the potential for novel biological activities. The proximity of the ketone and amide functionalities could lead to distinct conformational preferences, facilitate intramolecular hydrogen bonding, or enable unique interactions with biological targets such as enzyme active sites. This guide serves as a comprehensive resource for researchers and drug development professionals, providing a strategic framework for the synthesis, characterization, and preliminary biological evaluation of this promising, yet underexplored, chemical entity. We will proceed from a plausible synthetic route to detailed protocols for investigating its potential as an anticancer and anti-inflammatory agent, grounded in established scientific principles and methodologies.

Part 1: Synthesis and Characterization

A robust and reproducible synthetic route is the foundation of any medicinal chemistry project. While the direct synthesis of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is not prominently documented, established methods for the ortho-acylation of aniline derivatives provide a clear path forward. The following protocol is based on a palladium-catalyzed decarboxylative acylation, a modern and efficient method for C-H functionalization.[3]

Proposed Synthetic Workflow

cluster_0 Step 1: Protection cluster_1 Step 2: Ortho-Acylation cluster_2 Step 3: Deprotection & Acetylation Aniline Aniline Carbamate Aniline Carbamate (Directing Group Attached) Aniline->Carbamate Boc₂O or Cbz-Cl AcylatedCarbamate Ortho-Acylated Carbamate Intermediate Carbamate->AcylatedCarbamate OxoAcid 2-Oxo-propanoic Acid (Pyruvic Acid) OxoAcid->AcylatedCarbamate Pd(OAc)₂ (NH₄)₂S₂O₈, PTSA AminoKetone 2-Amino- acetophenone Derivative AcylatedCarbamate->AminoKetone TFA or H₂ FinalProduct N-[2-(1-Oxopropan-2-yl)- phenyl]acetamide AminoKetone->FinalProduct Acetyl Chloride or Acetic Anhydride

Caption: Proposed multi-step synthesis of the target compound.

Protocol 1: Synthesis of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

This protocol describes a plausible multi-step synthesis involving protection, directed ortho-acylation, and final modification.

Materials:

  • Aniline derivative (starting material)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 2-Oxo-propanoic acid (Pyruvic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • p-Toluenesulfonic acid (PTSA)

  • 1,2-Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step A: Protection of Aniline:

    • Dissolve the starting aniline (1.0 eq) in DCM.

    • Add Boc₂O (1.1 eq) and stir at room temperature for 4-6 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate under reduced pressure to yield the N-Boc protected aniline.

  • Step B: Palladium-Catalyzed Ortho-Acylation: [3]

    • In a sealed reaction tube, combine the N-Boc protected aniline (1.0 eq, 0.30 mmol), 2-oxo-propanoic acid (1.8 eq, 0.54 mmol), Pd(OAc)₂ (0.1 eq, 0.03 mmol), (NH₄)₂S₂O₈ (2.0 eq, 0.60 mmol), and PTSA (0.75 eq, 0.225 mmol).

    • Add anhydrous DCE (3.0 mL) as the solvent.

    • Seal the tube and heat the mixture at 45-60°C for 24 hours.

    • After cooling to room temperature, filter the mixture through a plug of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate in vacuo to obtain the crude ortho-acylated intermediate. Purify further by column chromatography (Hexane:EtOAc gradient).

  • Step C: Deprotection of the Amine:

    • Dissolve the purified ortho-acylated intermediate in DCM.

    • Add TFA (5-10 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by TLC).

    • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM, wash with brine, dry over MgSO₄, and concentrate to yield the 2-amino aromatic ketone.

  • Step D: N-Acetylation:

    • Dissolve the 2-amino aromatic ketone (1.0 eq) in DCM and cool to 0°C.

    • Add triethylamine (TEA) (1.5 eq).

    • Add acetyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.

    • Quench the reaction with water, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the final product, N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, by column chromatography or recrystallization.

Table 1: Expected Characterization Data
Analysis Expected Results for N-[2-(1-Oxopropan-2-yl)phenyl]acetamide
¹H NMR Signals corresponding to two methyl groups (CH₃-C=O and CH₃-C(O)-NH), aromatic protons, and an NH proton (amide).
¹³C NMR Signals for two carbonyl carbons (ketone and amide), aromatic carbons, and two methyl carbons.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (~3300), C=O stretching (amide I, ~1680; ketone, ~1700), and N-H bending (amide II, ~1550).
Mass Spec (ESI) Expected [M+H]⁺ peak corresponding to the molecular weight of the compound (C₁₁H₁₃NO₂).

Part 2: Hypothesized Applications & Screening Protocols

The hybrid nature of the target molecule suggests several avenues for medicinal chemistry investigation. Below are two primary applications with detailed protocols for initial in vitro screening.

Application 1: Anticancer Agent

Rationale: The N-phenylacetamide scaffold is present in numerous compounds with demonstrated antiproliferative and cytotoxic effects against various cancer cell lines.[4][5] The introduction of an ortho-keto group may enhance this activity or confer selectivity. A primary screening assay to determine the compound's general cytotoxicity is a crucial first step.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • N-[2-(1-Oxopropan-2-yl)phenyl]acetamide (Test Compound)

  • Doxorubicin (Positive Control)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow:

A 1. Seed Cells (e.g., 5x10³ cells/well) in 96-well plate B 2. Incubate 24h (Allow cells to adhere) A->B C 3. Treat Cells (Serial dilutions of Test Compound, Controls) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate 4h (Formazan crystals form) E->F G 7. Solubilize Crystals (Add 150 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate % Viability, IC₅₀) H->I

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for:

    • Vehicle Control: Cells treated with medium containing DMSO at the same final concentration as the test compound wells.

    • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

    • Blank: Medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. For adherent cells, aspirate gently. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % Viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Application 2: Anti-inflammatory Agent

Rationale: Acetophenone derivatives are known precursors to anti-inflammatory drugs. Furthermore, the anilide motif is common in non-steroidal anti-inflammatory drugs (NSAIDs). The target molecule could potentially inhibit key inflammatory pathways. This can be tested in vitro by measuring its effect on pro-inflammatory mediators produced by macrophages upon stimulation.

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages as a model for inflammation. It measures the production of nitric oxide (NO), a key pro-inflammatory mediator, via the colorimetric Griess assay.[8][9][10]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • N-[2-(1-Oxopropan-2-yl)phenyl]acetamide (Test Compound)

  • Dexamethasone (Positive Control)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Experimental Workflow:

cluster_pre Pre-Screen cluster_main Main Assay cluster_griess Griess Reaction A 1. Cytotoxicity Test (MTT Assay on RAW 264.7) Determine non-toxic concentrations B 2. Seed RAW 264.7 Cells (5x10⁴ cells/well) A->B C 3. Pre-treat with Compound (1 hour) B->C D 4. Stimulate with LPS (1 µg/mL, 24 hours) C->D E 5. Collect Supernatant D->E F 6. Mix Supernatant with Griess Reagents A & B E->F G 7. Incubate 10-15 min F->G H 8. Read Absorbance (540 nm) G->H I 9. Analyze Data (Calculate Nitrite Conc., % Inhibition) H->I

Caption: Workflow for the in vitro anti-inflammatory assay.

Procedure:

  • Determine Non-Toxic Concentrations: First, perform an MTT assay (Protocol 2) on the RAW 264.7 cells with the test compound to identify the concentration range that does not cause significant cell death. This is crucial to ensure that any observed reduction in NO is due to anti-inflammatory activity, not cytotoxicity. Use concentrations showing >90% cell viability for the subsequent assay.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[9]

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include the following controls:

    • Negative Control: Cells with medium only (no LPS, no compound).

    • Vehicle Control: Cells treated with vehicle (DMSO) and stimulated with LPS.

    • Positive Control: Cells treated with Dexamethasone and stimulated with LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percent inhibition of NO production relative to the vehicle control.

Conclusion and Future Directions

This guide provides a foundational framework for initiating a medicinal chemistry investigation into N-[2-(1-Oxopropan-2-yl)phenyl]acetamide. The proposed synthesis and screening protocols are based on robust, widely accepted methodologies that will generate reliable preliminary data. Positive results, or "hits," from these initial screens would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the substituents on the phenyl ring or altering the keto and amide groups to optimize activity and selectivity.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanism, for example, by performing Western blots to assess effects on key signaling proteins like COX-2, iNOS, or caspases.

  • Broader Biological Screening: Testing the compound against other relevant targets, such as a panel of kinases or other enzymes like carbonic anhydrases, for which N-phenylacetamides have shown activity.[11][12]

By systematically applying these protocols, researchers can effectively probe the therapeutic potential of this novel chemical scaffold and contribute valuable knowledge to the field of drug discovery.

References

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  • DergiPark. (2015). Synthesis and cholinesterase inhibitory activity of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. DergiPark. Available from [Link]

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  • PubMed. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. PubMed. Available from [Link]

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Application

Standardized Protocol for Assessing the Antibacterial Activity of N-phenylacetamide Compounds

Introduction: The Imperative for Standardized Antibacterial Assessment The rising tide of antimicrobial resistance necessitates a robust and standardized approach to the discovery and evaluation of new antibacterial agen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Standardized Antibacterial Assessment

The rising tide of antimicrobial resistance necessitates a robust and standardized approach to the discovery and evaluation of new antibacterial agents.[1][2] N-phenylacetamide and its derivatives have emerged as a promising class of compounds, with studies indicating significant antibacterial potential.[3][4][5][6] To rigorously evaluate these candidates and ensure data comparability across different research settings, a standardized protocol is paramount.

This document provides a detailed, field-proven guide for researchers, scientists, and drug development professionals to assess the antibacterial activity of N-phenylacetamide compounds. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring scientific integrity and reproducibility.[1][7][8] We will delve into the two cornerstone assays for in vitro antibacterial testing: the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer Disk Diffusion method for preliminary susceptibility screening.

The causality behind each experimental step is explained to provide a deeper understanding of the principles at play, and the inclusion of stringent quality control measures ensures the generation of trustworthy and validated data.

Part 1: Quantitative Assessment via Broth Microdilution - Determining MIC and MBC

The broth microdilution method is the gold standard for quantitatively determining the in vitro activity of an antimicrobial agent.[9][10] It establishes the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[9][11][12] Following MIC determination, the Minimum Bactericidal Concentration (MBC), the lowest concentration required to kill 99.9% of the initial bacterial inoculum, can be ascertained to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[11][13][14][15]

Scientific Rationale

This method relies on challenging a standardized bacterial population with serially diluted concentrations of the N-phenylacetamide compound in a liquid growth medium.[9] The use of 96-well microtiter plates allows for efficient testing of multiple concentrations and replicates.[9][16] Visual inspection for turbidity (or lack thereof) after a defined incubation period provides a clear endpoint for MIC determination.[14] The subsequent subculturing onto antibiotic-free agar is a critical step to determine the concentration at which the bacteria are not just inhibited, but killed, thus defining the MBC.[14][17]

Experimental Workflow: MIC & MBC Determination

MIC_MBC_Workflow cluster_prep Preparation Phase cluster_mic MIC Determination cluster_mbc MBC Determination P1 Prepare N-phenylacetamide stock solution & serial dilutions M1 Inoculate plate with compound dilutions and bacterial suspension P1->M1 P2 Prepare standardized bacterial inoculum (0.5 McFarland) P2->M1 P3 Prepare 96-well microtiter plate with growth medium P3->M1 M2 Include Growth & Sterility Controls M3 Incubate at 35°C ± 2°C for 16-20 hours M1->M3 M4 Read MIC: Lowest concentration with no visible growth M3->M4 B1 Select wells at MIC and higher concentrations (clear wells) M4->B1 Proceed if MIC is determined B2 Spot-plate aliquots (10-100 µL) onto antibiotic-free agar B1->B2 B3 Incubate agar plates at 35°C ± 2°C for 24-48 hours B2->B3 B4 Read MBC: Lowest concentration with ≥99.9% kill (no growth) B3->B4

Caption: Workflow for MIC and MBC determination.

Detailed Protocol: MIC Determination

Materials:

  • N-phenylacetamide compound

  • Appropriate solvent (e.g., DMSO, sterile deionized water)

  • Sterile 96-well, U-bottom microtiter plates[13][16]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[11][18]

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[19]

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator (35 ± 2°C)[13][18]

Procedure:

  • Preparation of N-phenylacetamide Dilutions: a. Prepare a stock solution of the N-phenylacetamide compound in a suitable solvent at a concentration 100 times the highest desired test concentration.[13] b. Perform two-fold serial dilutions of the stock solution in CAMHB to create a range of working concentrations. This is typically done in a separate 96-well plate or in tubes.[13][16]

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.[13][18] b. Inoculate the colonies into a tube containing 5 mL of CAMHB.[11] c. Incubate the broth culture at 35 ± 2°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11][19] d. Adjust the turbidity of the bacterial suspension with sterile CAMHB or saline to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer.[11] e. Within 15-30 minutes, dilute this adjusted suspension 1:100 in CAMHB to achieve a final working inoculum of approximately 1-2 x 10⁶ CFU/mL.[18]

  • Plate Inoculation: a. Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. b. Add 50 µL of the appropriate N-phenylacetamide working dilution to the corresponding wells, creating a two-fold serial dilution across the plate. c. The final step is to add 50 µL of the working bacterial inoculum to each well, bringing the final volume to 150 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[13][20] d. Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum (no compound).
    • Sterility Control: Wells containing only CAMHB (no bacteria or compound).
  • Incubation and Reading: a. Seal the plate or place it in a humidified container to prevent evaporation. b. Incubate at 35 ± 2°C for 16-20 hours in ambient air.[11][18] c. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the N-phenylacetamide compound at which there is no visible growth.[14]

Detailed Protocol: MBC Determination

Procedure:

  • Subculturing: a. Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[11][17] b. Thoroughly mix the contents of each selected well. c. Using a calibrated pipette, withdraw a 10-100 µL aliquot from each of these wells.[13] d. Spot-plate or streak the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[17]

  • Incubation and Reading: a. Incubate the agar plates at 35 ± 2°C for 24-48 hours.[13] b. The MBC is the lowest concentration of the N-phenylacetamide compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[13][15] This is practically observed as the lowest concentration plate with no bacterial growth.

Data Presentation and Interpretation

The relationship between MIC and MBC is crucial. An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ≤ 4). If the MBC/MIC ratio is >4, the agent is considered bacteriostatic .[11]

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
N-PA-01S. aureus8162Bactericidal
N-PA-01E. coli161288Bacteriostatic
N-PA-02S. aureus32642Bactericidal
N-PA-02E. coli>128>128-Inactive

Part 2: Qualitative Screening via Kirby-Bauer Disk Diffusion

The Kirby-Bauer disk diffusion method is a widely used, simple, and cost-effective qualitative or semi-quantitative assay for preliminary screening of antibacterial activity.[19][21][22] It assesses the susceptibility of a bacterium to a compound by measuring the zone of growth inhibition around a disk impregnated with the test agent.[22][23]

Scientific Rationale

When an antibiotic-impregnated disk is placed on an agar surface uniformly inoculated with a test bacterium, the compound diffuses into the agar, creating a concentration gradient.[19][24] If the bacterium is susceptible, its growth will be inhibited in the area surrounding the disk where the compound concentration is above the MIC, resulting in a clear "zone of inhibition."[21][23][25] The diameter of this zone is inversely proportional to the MIC of the compound.

Experimental Workflow: Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep_dd Preparation Phase cluster_assay Assay Execution cluster_results Results D1 Prepare standardized bacterial inoculum (0.5 McFarland) A1 Uniformly inoculate MHA plate with bacterial suspension D1->A1 D2 Prepare Mueller-Hinton -Agar (MHA) plates D2->A1 D3 Prepare sterile disks impregnated with N-phenylacetamide compound A2 Aseptically apply impregnated disks onto the agar surface D3->A2 A1->A2 A3 Incubate at 35°C ± 2°C for 16-24 hours A2->A3 R1 Measure the diameter of the zone of inhibition (mm) A3->R1 R2 Interpret results based on zone diameter (Susceptible, Intermediate, Resistant) R1->R2

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Detailed Protocol: Disk Diffusion

Materials:

  • N-phenylacetamide compound

  • Sterile 6-mm filter paper disks

  • Mueller-Hinton Agar (MHA) plates (150 mm diameter)[10]

  • Sterile cotton swabs[23]

  • Forceps or disk dispenser[23]

  • Ruler or caliper[23]

  • All materials listed for inoculum preparation in the MIC protocol

Procedure:

  • Inoculum and Plate Preparation: a. Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol. b. Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted suspension. Remove excess fluid by pressing the swab against the inside of the tube.[26] c. Inoculate a dry MHA plate by streaking the swab evenly over the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[26] d. Allow the plate to dry for 3-5 minutes before applying disks.

  • Disk Application: a. Prepare sterile disks by impregnating them with a known amount of the N-phenylacetamide compound solution and allowing the solvent to evaporate completely. b. Using sterile forceps or a disk dispenser, place the impregnated disks onto the surface of the inoculated MHA plate.[23] Ensure firm contact with the agar. c. Space the disks sufficiently to prevent overlapping of inhibition zones.

  • Incubation and Measurement: a. Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[10] b. After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter using a ruler or caliper.[10]

Conclusion

This guide provides a standardized, authoritative framework for assessing the antibacterial activity of N-phenylacetamide compounds. Adherence to these protocols, particularly the quantitative broth microdilution method for MIC and MBC determination, will generate reliable and reproducible data essential for the preclinical development of new antibacterial agents. The Kirby-Bauer method serves as a valuable initial screening tool. By understanding the scientific principles behind these assays and implementing rigorous controls, researchers can confidently evaluate the potential of this promising class of compounds in the fight against bacterial infections.

References

  • Unknown. (n.d.). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1852. Retrieved from [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. Retrieved from [Link]

  • Unknown. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • Yele, S., et al. (2021). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. ACS Omega, 6(45), 30493-30513. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed. Retrieved from [Link]

  • GARDP Revive. (n.d.). Disk diffusion test. Retrieved from [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Li, Y., et al. (2025). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. ResearchGate. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Simner, P. J., et al. (2021). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Journal of Clinical Microbiology, 59(12). Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Wiegand, I., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Deutsches Ärzteblatt International, 115(49), 825-832. Retrieved from [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749-1755. Retrieved from [Link]

  • Unknown. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]

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Method

Application of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide in the Synthesis of Novel Heterocyclic Scaffolds

Introduction: Unveiling the Synthetic Potential of a Versatile Acetophenone Derivative In the landscape of medicinal chemistry and drug discovery, the development of efficient synthetic routes to novel heterocyclic scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Acetophenone Derivative

In the landscape of medicinal chemistry and drug discovery, the development of efficient synthetic routes to novel heterocyclic scaffolds is of paramount importance. These cyclic structures form the backbone of a vast array of pharmaceuticals and biologically active compounds.[1][2][3] N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, a substituted o-aminoacetophenone, represents a highly valuable and versatile building block for the synthesis of a range of heterocyclic systems. Its structure, featuring an N-acetylated amino group ortho to an acetyl moiety, provides a unique combination of reactive sites that can be strategically exploited to construct complex molecular architectures.

This comprehensive guide delves into the practical applications of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide as a precursor for the synthesis of quinolines, quinolones, and benzodiazepines. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this compound in their synthetic endeavors.

I. Synthesis of Quinolines via Friedländer Annulation: A Classic Approach with a Modern Twist

The Friedländer synthesis is a cornerstone reaction in heterocyclic chemistry for the construction of quinoline and its derivatives.[2][4][5] It traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][4][5] The N-acetyl group in our target molecule, N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, necessitates a key consideration for this reaction: the potential need for a deacetylation step to liberate the free amino group required for the initial condensation.

Mechanistic Insight

The Friedländer annulation proceeds through an initial aldol-type condensation between the 2-aminoaryl ketone and the α-methylene ketone, followed by cyclization and dehydration to form the aromatic quinoline ring. The reaction can be catalyzed by either acids or bases.[5]

Diagram 1: General Mechanism of the Friedländer Annulation

Friedlander_Mechanism cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclization & Dehydration 2_aminoacetophenone 2-Aminoacetophenone (Deacetylated Precursor) aldol_adduct Aldol Adduct 2_aminoacetophenone->aldol_adduct Base or Acid Catalyst alpha_methylene_ketone α-Methylene Ketone alpha_methylene_ketone->aldol_adduct enamine_intermediate Enamine Intermediate aldol_adduct->enamine_intermediate Tautomerization quinoline_product Substituted Quinoline enamine_intermediate->quinoline_product Intramolecular Cyclization & Dehydration N_acetyl_precursor N-[2-(1-Oxopropan-2-yl)phenyl]acetamide deacetylation Deacetylation (e.g., aq. HCl) N_acetyl_precursor->deacetylation deacetylation->2_aminoacetophenone

Caption: Logical pathway for quinoline synthesis.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Quinoline

This protocol involves an initial deacetylation of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide followed by a one-pot Friedländer condensation.

Part A: Deacetylation

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend N-[2-(1-Oxopropan-2-yl)phenyl]acetamide (10 mmol) in a mixture of 15 mL of ethanol and 15 mL of 6M hydrochloric acid.

  • Heating: Heat the mixture to reflux for 4-6 hours. The progress of the deacetylation can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After completion, cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-aminoacetophenone derivative.

Part B: Friedländer Annulation

  • Reaction Mixture: To the flask containing the crude 2-aminoacetophenone derivative from Part A, add acetylacetone (12 mmol) and a catalytic amount of a Lewis acid such as FeCl₃·6H₂O (0.5 mmol).[2]

  • Solvent-Free Conditions: Gently heat the mixture to 80-100°C with stirring for 2-4 hours. The reaction is often efficient under solvent-free conditions.[6]

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Add 50 mL of ethyl acetate and wash with 1M HCl (2 x 20 mL) to remove the catalyst, followed by saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Reactant 1Reactant 2CatalystConditionsProductYield
N-[2-(1-Oxopropan-2-yl)phenyl]acetamide (after deacetylation)AcetylacetoneFeCl₃·6H₂O80-100°C, Solvent-free2,4-Dimethyl-3-acetylquinoline~97%
N-[2-(1-Oxopropan-2-yl)phenyl]acetamide (after deacetylation)Ethyl acetoacetatep-Toluenesulfonic acidReflux in ethanol2,4-Dimethyl-3-carbethoxyquinolineHigh

Table 1: Representative Friedländer Synthesis of Quinolines. [2]

II. Direct Synthesis of Quinolones via Camps Cyclization

The Camps cyclization provides a more direct route for the synthesis of 2- and 4-quinolones from o-acylaminoacetophenones.[1] N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is an ideal substrate for this reaction as it already possesses the required o-acylaminoacetophenone scaffold.

Mechanistic Insight

The reaction proceeds via a base-catalyzed intramolecular aldol-type condensation. The base abstracts an acidic proton from either the α-carbon of the acetophenone or the α-carbon of the N-acetyl group, leading to the formation of a 2-quinolone or a 4-quinolone, respectively. The regioselectivity can often be controlled by the choice of base and reaction conditions.

Diagram 2: Camps Cyclization for Quinolone Synthesis

Camps_Cyclization cluster_path_A Path A: Formation of 4-Quinolone cluster_path_B Path B: Formation of 2-Quinolone start_material N-[2-(1-Oxopropan-2-yl)phenyl]acetamide enolate_A Enolate at Acetophenone α-carbon start_material->enolate_A Base (e.g., NaOH) enolate_B Enolate at N-acetyl α-carbon start_material->enolate_B Stronger Base cyclization_A Intramolecular Cyclization enolate_A->cyclization_A product_A 4-Hydroxy-2-methylquinoline (4-Quinolone tautomer) cyclization_A->product_A cyclization_B Intramolecular Cyclization enolate_B->cyclization_B product_B 2-Hydroxy-4-methylquinoline (2-Quinolone tautomer) cyclization_B->product_B

Caption: Regioselective pathways in Camps cyclization.

Experimental Protocol: Synthesis of a 4-Quinolone Derivative
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve N-[2-(1-Oxopropan-2-yl)phenyl]acetamide (10 mmol) in 40 mL of ethanol.

  • Base Addition: To this solution, add a solution of sodium hydroxide (30 mmol) in 10 mL of water.

  • Reflux: Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC.[1]

  • Precipitation: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidification: Acidify the mixture with glacial acetic acid to a pH of approximately 5-6 to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.

SubstrateBaseSolventConditionsProductYield
N-[2-(1-Oxopropan-2-yl)phenyl]acetamideSodium HydroxideEthanolReflux, 3h4-Hydroxy-2,3-dimethylquinolineGood
N-(2-acetylphenyl)benzamideSodium HydroxideEthanolReflux, 3h2-Phenyl-4-quinoloneHigh

Table 2: Representative Camps Cyclization for Quinolone Synthesis. [1]

III. Synthesis of 1,4-Benzodiazepines: A Modified Sternbach Approach

The synthesis of 1,4-benzodiazepines often starts from 2-aminobenzophenones, as pioneered by Leo Sternbach.[7][8] A plausible pathway for the utilization of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide involves a multi-step sequence, potentially requiring initial modification of the N-acetyl group or the ketone functionality. A streamlined approach could involve the synthesis of an oxime intermediate, followed by acylation and cyclization.

Mechanistic Insight

The synthesis of the benzodiazepine core involves the formation of a seven-membered ring. A common strategy is the acylation of a 2-amino group followed by intramolecular cyclization. Starting from an oxime of a 2-aminoacetophenone, acylation of the amino group followed by a base-mediated cyclization can yield a benzodiazepine-N-oxide, a versatile intermediate.[7][8]

Diagram 3: Proposed Workflow for Benzodiazepine Synthesis

Benzodiazepine_Synthesis start N-[2-(1-Oxopropan-2-yl)phenyl]acetamide deacetylation Deacetylation start->deacetylation oxime_formation Oxime Formation (NH₂OH·HCl, NaOH) deacetylation->oxime_formation acylation N-Acylation (ClCH₂COCl) oxime_formation->acylation cyclization Intramolecular Cyclization (Base) acylation->cyclization product 1,4-Benzodiazepine -N-oxide Derivative cyclization->product

Caption: Multi-step workflow for benzodiazepine synthesis.

Experimental Protocol: A Plausible Route to a 1,4-Benzodiazepine Derivative

This protocol is based on analogous syntheses from 2'-aminoacetophenone.[7]

Step 1: Deacetylation and Oxime Formation

  • Deacetylation: Perform deacetylation of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide as described in the Friedländer synthesis protocol (Part A).

  • Oxime Synthesis: Dissolve the crude 2-aminoacetophenone derivative (10 mmol) in a mixture of ethanol (30 mL) and water (10 mL). Add hydroxylamine hydrochloride (30 mmol) and sodium hydroxide pellets (80 mmol) portion-wise with stirring. Heat the mixture to 60°C for 1-2 hours.[7]

  • Work-up: Cool the mixture, remove ethanol by rotary evaporation, and dissolve the residue in water. Extract with dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude oxime.

Step 2: One-Pot Acylation and Cyclization

  • Acylation: In a dry, three-necked flask under an inert atmosphere, dissolve the crude oxime (10 mmol) in anhydrous dichloromethane (50 mL). Cool to 0°C and slowly add chloroacetyl chloride (11 mmol) dropwise. Stir at 0°C for 30 minutes, then warm to room temperature and stir until the starting material is consumed (monitored by TLC).[7]

  • In-situ Cyclization: Cool the reaction mixture back to 0-5°C and slowly add a 2M aqueous solution of sodium hydroxide dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir until cyclization is complete.[7]

  • Work-up and Purification: Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography to yield the 1,4-benzodiazepine-N-oxide derivative.

PrecursorKey ReagentsIntermediateFinal Product
N-[2-(1-Oxopropan-2-yl)phenyl]acetamide1. aq. HCl2. NH₂OH·HCl, NaOH3. ClCH₂COCl, NaOH2'-Aminoacetophenone oxime derivative1,4-Benzodiazepine-N-oxide derivative

Table 3: Summary of the Synthetic Route to 1,4-Benzodiazepines.

IV. Conclusion and Future Perspectives

N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is a potent and versatile precursor for the synthesis of medicinally relevant heterocyclic scaffolds. The established methodologies of Friedländer annulation and Camps cyclization provide reliable and high-yielding pathways to substituted quinolines and quinolones. While the synthesis of benzodiazepines requires a more nuanced, multi-step approach, it remains a feasible and promising application of this starting material.

The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals. Further exploration into microwave-assisted reactions, the use of novel catalysts, and the expansion to other heterocyclic systems will undoubtedly continue to unlock the full synthetic potential of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide.

References

  • SynArchive. Friedländer synthesis. Available at: [Link]

  • ResearchGate. Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and.... Available at: [Link]

  • Indian Academy of Sciences. Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Available at: [Link]

  • IntechOpen. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]

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  • ResearchGate. Synthesis of quinolines by dehydrogenative reaction of 2‐aminobenzyl alcohol and ketones. Available at: [Link]

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  • Google Patents. US5466799A - Synthesis of benzodiazepines.
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Application

Application Note: Safe Handling, Storage, and Disposal Protocols for N-(2-Acetonylphenyl)acetamide

Executive Summary N-(2-acetonylphenyl)acetamide is a specialized aromatic amide utilized primarily as a synthetic intermediate in medicinal chemistry and heterocyclic drug development. Due to its structural homology with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-acetonylphenyl)acetamide is a specialized aromatic amide utilized primarily as a synthetic intermediate in medicinal chemistry and heterocyclic drug development. Due to its structural homology with acetanilide and other aniline derivatives, handling this compound requires stringent safety protocols to mitigate risks of acute oral toxicity, dermal sensitization, and systemic methemoglobinemia. This application note establishes a comprehensive, self-validating framework for the safe handling, storage, and disposal of N-(2-acetonylphenyl)acetamide, prioritizing mechanistic understanding over rote procedure.

Physicochemical Profiling & Mechanistic Toxicology

To design an effective safety protocol, one must first understand the physical and toxicological parameters of the compound.

Table 1: Physicochemical Properties and Hazard Classifications

ParameterSpecification / Classification
IUPAC Name N-(2-acetonylphenyl)acetamide
Molecular Formula C11H13NO2[1]
Molecular Weight 191.23 g/mol [1]
Physical State Solid (Crystalline powder)
Primary Hazards Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2[2]
Target Organs Blood, Liver, Eyes, Skin
Mechanistic Toxicology (Causality)

The primary toxicological concern with N-(2-acetonylphenyl)acetamide lies in its potential for in vivo enzymatic hydrolysis. The amide bond can be cleaved by hepatic amidases to yield 2-acetonylaniline. Aromatic amines are rapidly oxidized by cytochrome P450 enzymes into N-hydroxyarylamines. These reactive intermediates oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, impairing oxygen transport and potentially causing methemoglobinemia, as documented in similar [3]. Therefore, standard operating procedures must strictly prevent systemic absorption via dermal penetration or inhalation of aerosolized dust[2].

Standard Operating Procedures (SOPs) for Safe Handling

Standard powder handling often generates micro-dust aerosols. Because N-(2-acetonylphenyl)acetamide is lipophilic enough to cross the stratum corneum, strict barrier protocols are required to ensure operator safety[3].

Step-by-Step Methodology:
  • Engineering Controls: Always handle the neat powder inside a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a face velocity of 80–100 fpm. This prevents the inhalation of aerosolized particulates during transfer[4].

  • Personal Protective Equipment (PPE):

    • Gloves: Double-glove with nitrile (minimum 5 mil thickness). Nitrile provides excellent resistance to amides and aromatic compounds, preventing dermal absorption.

    • Eye Protection: Wear splash-proof chemical goggles. If handling large volumes or solutions, add a full-face shield[2].

    • Clothing: Flame-resistant (FR) lab coat with fitted cuffs to prevent powder ingress.

  • Weighing & Transfer: Use anti-static weighing boats to prevent electrostatic dispersion of the powder. Clean the balance and surrounding area immediately after use with a 70% isopropanol solution to dissolve and remove residual compound, visually validating the cleanliness of the workspace[5].

  • Hygiene Validation: Wash hands, forearms, and face thoroughly with soap and water immediately after handling the compound. Do not eat, drink, or smoke in the laboratory environment[3].

Emergency Response & Decontamination Workflows

In the event of accidental exposure or spillage, rapid and methodical response is critical to prevent systemic absorption[2].

ExposureResponse Start Exposure Event N-(2-acetonylphenyl)acetamide Assess Assess Exposure Route Start->Assess Skin Dermal Contact Remove PPE & Clothing Assess->Skin Eye Ocular Contact Flush with Water Assess->Eye Inhale Inhalation Move to Fresh Air Assess->Inhale Wash Wash with Soap & Water (Min. 15 Minutes) Skin->Wash Eye->Wash Medical Seek Medical Attention (Monitor for Methemoglobinemia) Inhale->Medical Wash->Medical

Figure 1: Emergency exposure response and decontamination workflow for N-(2-acetonylphenyl)acetamide.

Spill Decontamination Protocol:
  • Isolation: Evacuate non-essential personnel from the immediate area.

  • Containment: Cover the solid spill with damp absorbent paper to suppress dust formation. Do not dry sweep, as this aerosolizes the toxicant[2].

  • Collection: Carefully scoop the dampened material using a non-sparking spatula into a designated hazardous waste container[2].

  • Surface Decontamination: Wash the spill area with a mixture of water and mild detergent, followed by an alcohol wipe down to solubilize any remaining organic residue.

Storage & Stability Workflows

The compound contains both a ketone (acetonyl group) and an amide. While generally stable under ambient conditions, it can undergo slow oxidation or hydrolysis if exposed to extreme pH, moisture, or strong oxidizers[2].

Step-by-Step Methodology:
  • Primary Containment: Store in amber glass vials to prevent potential photo-degradation. Seal with PTFE-lined caps to ensure an airtight environment.

  • Environmental Conditions: Maintain storage temperatures between 15°C and 25°C in a dry, well-ventilated chemical storage cabinet[3].

  • Segregation: Isolate from strong oxidizing agents (e.g., peroxides, permanganates, nitric acid) and strong acids/bases to prevent exothermic degradation or premature hydrolysis of the amide bond[5].

Waste Management & Disposal Protocols

Environmental release of aromatic amides poses severe risks to aquatic ecosystems. The compound is not readily biodegradable and must never be discharged into municipal wastewater systems[3].

WasteDisposal Waste N-(2-acetonylphenyl)acetamide Waste Generation Categorize Categorize Waste Stream Waste->Categorize Solid Solid Waste (Powder, Contaminated PPE) Categorize->Solid Liquid Liquid Waste (Reaction Liquors, Solvents) Categorize->Liquid SolidBin Seal in Double-Lined Hazardous Waste Bag Solid->SolidBin LiquidBin Store in Compatible HDPE Liquid Container Liquid->LiquidBin Incineration High-Temperature Incineration (EPA/RCRA Approved Facility) SolidBin->Incineration LiquidBin->Incineration

Figure 2: Systematic waste segregation and high-temperature incineration disposal workflow.

Step-by-Step Methodology:
  • Waste Segregation: Separate solid waste (contaminated PPE, empty vials, swept powder) from liquid waste (reaction mother liquors, solvent washings)[4].

  • Labeling: Clearly label all containers with "Hazardous Waste: Toxic Aromatic Amide (N-(2-acetonylphenyl)acetamide)" and the date of initial accumulation.

  • Disposal Mechanism: Transfer to a licensed hazardous waste disposal facility. The mandated disposal method is high-temperature incineration (>1000°C) equipped with flue gas scrubbers to neutralize toxic nitrogen oxides (NOx) generated during the combustion of the nitrogenous compound[6].

References

  • ChemSynthesis. "Chemical Synthesis and Properties of Amides." ChemSynthesis Database. URL: [Link]

  • DC Fine Chemicals. "Acetanilide 119340 - Safety Data Sheet." DC Fine Chemicals. URL: [Link]

  • OEALabs. "ACETANILIDE REFERENCE STANDARD, OAS - Safety Data Sheet." OEALabs. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve the reaction yield of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide synthesis

Technical Support Center: Synthesis of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide Introduction: Welcome to the technical support guide for the synthesis of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, a key intermediate in vari...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

Introduction:

Welcome to the technical support guide for the synthesis of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, a key intermediate in various research and development applications. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their reaction yields and troubleshoot common issues encountered during synthesis. The primary synthetic route discussed is the Friedel-Crafts alkylation of acetanilide with chloroacetone, a common yet challenging transformation due to issues with regioselectivity and side reactions. This document provides in-depth, experience-driven advice to navigate these complexities, ensuring reproducible and high-yield outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer provides a scientific rationale and actionable steps for resolution.

Q1: My overall yield of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is consistently low. What are the primary causes?

Low yields in this Friedel-Crafts alkylation can stem from several factors, often related to the deactivation of the catalyst or suboptimal reaction conditions.

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is crucial for activating the electrophile (chloroacetone). However, the acetamido group of your starting material, acetanilide, is a Lewis base and can coordinate with the catalyst. This non-productive sequestration of the catalyst can significantly reduce its effective concentration, thereby stalling the reaction. It is essential to use a stoichiometric excess of the Lewis acid to compensate for this binding. A molar ratio of at least 2.5 to 3.0 equivalents of AlCl₃ relative to acetanilide is often recommended to ensure enough free catalyst is available to drive the reaction.

  • Moisture Contamination: Friedel-Crafts reactions are notoriously sensitive to moisture. Water reacts exothermically with aluminum chloride to form aluminum hydroxide, which is catalytically inactive. This not only consumes the catalyst but also introduces unwanted heat into the reaction. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is a best practice.

  • Suboptimal Temperature: Temperature control is critical. While higher temperatures can increase the reaction rate, they can also promote the formation of side products and polymerization of chloroacetone, leading to a complex mixture and lower yield of the desired product. A lower temperature (e.g., 0-5 °C) during the addition of reagents is often preferred to control the initial exothermic reaction, followed by a gradual warming to room temperature or slightly above to drive the reaction to completion.

Q2: The para-isomer (N-[4-(1-Oxopropan-2-yl)phenyl]acetamide) is my major product. How can I improve the yield of the ortho-isomer?

Achieving high ortho-selectivity is a common challenge in the alkylation of substituted anilines. The acetamido group is an ortho, para-directing group, but the para position is sterically more accessible, often leading to it being the major product.

  • Choice of Lewis Acid: The size and nature of the Lewis acid can influence the ortho/para ratio. Bulky Lewis acids can sterically hinder the approach to the ortho position, favoring para substitution. Conversely, certain Lewis acids can chelate with the oxygen of the acetamido group, effectively holding the electrophile in proximity to the ortho position and favoring its substitution. While AlCl₃ is common, experimenting with other Lewis acids like TiCl₄ or SnCl₄ might offer improved ortho-selectivity under specific conditions.

  • Solvent Effects: The choice of solvent can significantly impact the regioselectivity. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are traditionally used in Friedel-Crafts reactions. Nitrobenzene, in particular, can sometimes favor ortho-alkylation due to its ability to solvate the reaction intermediates in a way that promotes ortho attack. However, due to its toxicity, alternative solvents should be considered. Dichloromethane or 1,2-dichloroethane are common modern choices.

  • Temperature and Reaction Time: Lower reaction temperatures can sometimes favor the formation of the ortho-isomer. At lower temperatures, the reaction is under kinetic control, and the transition state leading to the ortho product may be favored. Running the reaction at 0 °C or even lower and monitoring the ortho/para ratio by TLC or GC-MS can help identify the optimal temperature.

Table 1: Influence of Reaction Parameters on Ortho/Para Selectivity

ParameterCondition Favoring Ortho-IsomerRationale
Lewis Acid TiCl₄, SnCl₄Potential for chelation control, directing the electrophile to the ortho position.
Solvent Nitrobenzene, 1,2-DichloroethaneSolvent polarity and coordination can influence the transition state geometry.
Temperature Low (0-5 °C)Favors kinetic control, which may lead to a higher proportion of the ortho product.
Q3: I'm observing multiple byproducts. What are they and how can I minimize them?

The formation of byproducts is a common issue that complicates purification and reduces the yield.

  • Polyalkylation: The product, N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, is itself an activated aromatic ring and can undergo a second alkylation, leading to di-substituted products. To minimize this, use a slight excess of the starting material, acetanilide, relative to chloroacetone. This ensures that the electrophile is more likely to react with the starting material rather than the product.

  • Hydrolysis of Chloroacetone: If there is moisture in the reaction, chloroacetone can hydrolyze to hydroxyacetone. This consumes the reagent and can lead to other side reactions. Using anhydrous conditions is the best way to prevent this.

  • Rearrangement and Polymerization: Under strong acidic conditions and at elevated temperatures, carbocation intermediates can undergo rearrangements. Chloroacetone can also self-condense or polymerize. Maintaining a low reaction temperature is crucial to minimize these pathways.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Friedel-Crafts alkylation of acetanilide with chloroacetone?

The reaction proceeds through a classic electrophilic aromatic substitution mechanism.

  • Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of chloroacetone, polarizing the C-Cl bond and generating a carbocation-like species, which is the active electrophile.

  • Electrophilic Attack: The electron-rich acetanilide ring attacks the electrophile. The acetamido group directs the attack to the ortho and para positions.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to regenerate the aromatic ring, yielding the final product.

Friedel-Crafts Alkylation Mechanism cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization Chloroacetone Cl-CH₂-C(=O)CH₃ Electrophile [CH₂-C(=O)CH₃]⁺ AlCl₄⁻ Chloroacetone->Electrophile + AlCl₃ AlCl3 AlCl₃ Acetanilide Acetanilide Ring SigmaComplex Sigma Complex (Ortho Attack) Acetanilide->SigmaComplex + [CH₂-C(=O)CH₃]⁺ Product N-[2-(1-Oxopropan-2-yl)phenyl]acetamide SigmaComplex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Alkylation.

Q2: Why is strict temperature control so important for this reaction?

Temperature is arguably the most critical parameter to control in this synthesis for several reasons:

  • Selectivity: As discussed, lower temperatures often favor the kinetically controlled ortho product over the thermodynamically more stable para product.

  • Side Reactions: The reaction is exothermic. An uncontrolled increase in temperature can lead to a runaway reaction, promoting undesirable side reactions like polyalkylation and polymerization of the chloroacetone.

  • Reagent Stability: Chloroacetone is unstable at higher temperatures in the presence of a strong Lewis acid and can decompose or polymerize.

Q3: Can you provide a baseline experimental protocol for this synthesis?

The following protocol is a good starting point. Optimization will be necessary based on your specific lab conditions and desired outcomes.

Experimental Protocol: Synthesis of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.5 equiv.) and an anhydrous solvent (e.g., 1,2-dichloroethane). Cool the mixture to 0 °C in an ice bath.

  • Acetanilide Addition: Dissolve acetanilide (1.0 equiv.) in the anhydrous solvent and add it slowly to the AlCl₃ suspension while maintaining the temperature at 0-5 °C. Stir for 15-20 minutes to allow for complex formation.

  • Chloroacetone Addition: Add chloroacetone (1.1 equiv.) dropwise via the dropping funnel over 30-45 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding crushed ice, followed by cold water. This should be done carefully as the quenching process is highly exothermic.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the ortho and para isomers.

Troubleshooting_Workflow start Low Yield or Poor Selectivity q1 Is Overall Yield Low? start->q1 q2 Is Para-Isomer Dominant? q1->q2 No a1 Check for Moisture Increase AlCl₃ Stoichiometry Optimize Temperature q1->a1 Yes q3 Multiple Byproducts Observed? q2->q3 No a2 Lower Reaction Temperature Screen Solvents (e.g., DCE) Consider Alternative Lewis Acids (TiCl₄) q2->a2 Yes a3 Use Slight Excess of Acetanilide Ensure Anhydrous Conditions Maintain Low Temperature q3->a3 Yes end Improved Synthesis q3->end No a1->q2 a2->q3 a3->end

Caption: A workflow for troubleshooting common synthesis issues.

Q4: What are the recommended methods for purifying the final product?
  • Column Chromatography: This is the most effective method for separating the desired ortho-isomer from the para-isomer and other non-polar byproducts. Silica gel is the standard stationary phase, with an eluent system typically composed of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). A gradient elution is often necessary for good separation.

  • Recrystallization: If the crude product is relatively clean and one isomer is present in a large excess, recrystallization can be an effective purification method. The choice of solvent is critical and must be determined empirically. Common solvents for recrystallization of acetanilide derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

References

  • Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

  • Title: Friedel-Crafts Alkylation Source: Organic Chemistry Portal URL: [Link]

Optimization

Technical Support Center: N-(2-acetonylphenyl)acetamide Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the synthesis of N-(2-acetonylphenyl)acetamide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the synthesis of N-(2-acetonylphenyl)acetamide . This compound is a highly valuable synthetic intermediate, most notably serving as a direct precursor to complex functionalized indoles and pharmaceutical scaffolds[1].

The most reliable and atom-economical route to synthesize this target is the Wacker oxidation of 2-allylacetanilide [2]. However, the presence of the ortho-acetamide group introduces unique nucleophilic vulnerabilities that can derail the reaction. This guide dissects the causality behind these side reactions and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Overview & Reaction Pathways

The Wacker oxidation traditionally converts terminal alkenes to methyl ketones using a Palladium(II) catalyst, water as the oxygen source, and a Copper(I)/Copper(II) co-catalyst system to reoxidize the palladium[2]. In our specific system, the proximity of the nucleophilic acetamide nitrogen to the reactive alkene creates competing pathways. Understanding these pathways is the first step in troubleshooting.

Mechanism SM 2-Allylacetanilide (Starting Material) PdComp Pd(II)-Alkene Complex (Intermediate) SM->PdComp PdCl2, CuCl, O2 Target N-(2-acetonylphenyl)acetamide (Target Product) PdComp->Target H2O, Markovnikov Indole 1-Acetyl-2-methylindole (Side Product) PdComp->Indole Aminopalladation Aldehyde Aldehyde Isomer (Side Product) PdComp->Aldehyde Anti-Markovnikov Target->Indole Acidic/Thermal Dehydration

Caption: Mechanistic pathways of 2-allylacetanilide Wacker oxidation and competing side reactions.

Troubleshooting Guide: Common Side Reactions

Q1: Why is my reaction yielding 1-acetyl-2-methylindole instead of the target acetamide?

The Causality: This is the most frequently encountered side reaction. The acetamide nitrogen is a competent nucleophile. The Wacker catalytic cycle generates stoichiometric amounts of HCl as Pd(II) is reduced to Pd(0). Under these acidic conditions, or if the reaction is heated, the newly formed methyl ketone undergoes an intramolecular aldol-type condensation with the acetamide group, dehydrating to form the indole core[3]. Alternatively, direct aminopalladation of the alkene can bypass the ketone entirely[4]. The Fix: You must suppress the nucleophilicity of the nitrogen and avoid acid-catalyzed dehydration.

  • Keep the reaction strictly at room temperature (20–25 °C).

  • If the problem persists, buffer the system with a mild base like Sodium Acetate (NaOAc) to neutralize the HCl byproduct in situ.

Q2: NMR shows an aldehyde peak (~9.8 ppm). Why did the oxidation occur at the terminal carbon?

The Causality: You are observing the anti-Markovnikov oxidation product. The Wacker process is highly regioselective for the Markovnikov product (the methyl ketone) in standard solvent systems like DMF/H₂O[2]. However, if you are using bulky phosphine ligands, sterically hindered solvents (like tert-butanol), or if the palladium coordination sphere is crowded, the nucleophilic attack of water is sterically directed to the less hindered terminal carbon. The Fix: Revert to a standard, ligand-free PdCl₂ system. Ensure your DMF is fresh; heavily degraded DMF contains dimethylamine impurities that can coordinate to the palladium center, altering its steric environment and ruining regioselectivity.

Q3: My starting material is unreacted, and the solution turned black. What happened?

The Causality: A black precipitate indicates that the Pd(II) catalyst has irreversibly aggregated into inactive Pd(0) "black". This means your reoxidation cycle (CuCl + O₂ → CuCl₂ → Pd(II)) has failed. The Fix: This is a mass-transfer or reagent-quality issue. Ensure vigorous stirring (800+ rpm) to maximize oxygen dissolution. Verify your CuCl quality: it must be a white or pale green powder. If it is dark brown, it has oxidized prematurely in storage and cannot effectively mediate the catalytic cycle.

Diagnostic Decision Tree

Use the following logic tree to rapidly diagnose and correct sub-optimal reaction outcomes.

TroubleTree Start Low Yield of Target Product Q1 High Indole Impurity? Start->Q1 Q2 High Aldehyde Impurity? Start->Q2 Q3 Unreacted Starting Material? Start->Q3 S1 Buffer with NaOAc Lower Temperature Q1->S1 Yes S2 Switch Solvent to DMF/H2O Remove Bulky Ligands Q2->S2 Yes S3 Increase O2 Pressure Verify CuCl Quality Q3->S3 Yes

Caption: Diagnostic decision tree for troubleshooting low yields and side reactions in the synthesis.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how deviations from the standard protocol quantitatively shift the product distribution.

Reaction ConditionTarget Yield (%)Indole Impurity (%)Aldehyde Impurity (%)Catalyst State
Standard (25 °C, DMF/H₂O) 88% <2%<1%Active (Green solution)
Elevated Temp (60 °C)32%61%<1%Active (Green solution)
Bulky Ligand (PPh₃ added)41%<2%48%Active (Yellow/Green)
Poor O₂ Mass Transfer12%<1%<1%Inactive (Pd Black precipitate)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Built-in visual and analytical checkpoints allow you to confirm the reaction's integrity in real-time.

Materials: 2-allylacetanilide (1.0 equiv), PdCl₂ (0.1 equiv), CuCl (1.0 equiv), DMF/H₂O (7:1 v/v), O₂ gas (balloon).

Step-by-Step Methodology:

  • Catalyst Activation: Charge a dry, round-bottom flask with PdCl₂ and CuCl. Add the DMF/H₂O solvent mixture.

    • Validation Check: Purge the flask with O₂ and stir vigorously for 30 minutes. The solution must change from a murky brown to a deep, translucent emerald green. This color change validates the successful formation of the active Pd-Cu-O₂ catalytic complex.

  • Substrate Addition: Dissolve 2-allylacetanilide in a minimal amount of DMF and add it dropwise to the green catalyst solution at 25 °C.

  • Reaction Monitoring: Stir vigorously (800 rpm) under an O₂ atmosphere for 12 hours.

    • Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​ ~0.6) should disappear, replaced by a new UV-active spot ( Rf​ ~0.3). Crucial: Shine a 365 nm UV light on the TLC plate. If a bright blue fluorescent spot appears at Rf​ ~0.5, this indicates premature indole formation. Immediately cool the reaction to 10 °C to halt further cyclization.

  • Quench & Workup: Pour the reaction mixture into a saturated aqueous solution of NH₄Cl.

    • Validation Check: The aqueous layer should turn bright blue, confirming that the copper salts have been successfully complexed and partitioned out of the organic phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield pure N-(2-acetonylphenyl)acetamide.

Sources

Troubleshooting

Technical Support Center: Optimization of Temperature and Catalyst for N-Phenylacetamide Derivative Synthesis

Welcome to the Technical Support Center for the synthesis of N-phenylacetamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-phenylacetamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of temperature and catalyst optimization in N-acetylation reactions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure reproducible and high-yield syntheses.

Section 1: Frequently Asked Questions (FAQs) & Fundamental Principles

This section addresses common questions regarding the synthesis of N-phenylacetamide derivatives, focusing on the underlying principles of the reaction.

Q1: What is the fundamental reaction mechanism for the synthesis of N-phenylacetamide derivatives?

A1: The most common and direct method for synthesizing N-phenylacetamide derivatives is through the nucleophilic acyl substitution of a substituted aniline with an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction involves the lone pair of electrons on the nitrogen atom of the aniline attacking the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate, which then collapses to yield the N-phenylacetamide derivative and a byproduct (acetic acid or hydrochloric acid).[1]

Q2: Why is catalyst selection critical in this synthesis?

A2: While the reaction can proceed without a catalyst, particularly with highly reactive acetylating agents like acetyl chloride, catalyst selection is crucial for several reasons:

  • Enhanced Reaction Rate: Catalysts, especially Lewis acids, significantly increase the reaction rate by activating the acetylating agent.[2]

  • Milder Reaction Conditions: The use of a catalyst can allow the reaction to proceed efficiently at lower temperatures, which is beneficial for sensitive substrates that may decompose or undergo side reactions at elevated temperatures.

  • Improved Yield and Selectivity: By accelerating the desired reaction pathway, catalysts can help minimize the formation of byproducts, leading to higher yields and cleaner reaction profiles.

  • Use of Weaker Acetylating Agents: Catalysts enable the use of less reactive and more environmentally benign acetylating agents, such as acetic acid.[3]

Q3: How does temperature influence the synthesis of N-phenylacetamide derivatives?

A3: Temperature is a critical parameter that directly impacts reaction kinetics and selectivity. Generally, an increase in temperature leads to a higher reaction rate.[4] However, excessively high temperatures can have detrimental effects:

  • Byproduct Formation: Elevated temperatures can promote side reactions, such as di-acetylation (if the starting material is a primary aniline) or degradation of the starting materials or product.[2]

  • Reagent Volatility: For reactions involving volatile reagents, higher temperatures can lead to loss of material.

  • Energy Consumption: From a process chemistry perspective, operating at lower temperatures is more energy-efficient and often safer.

The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing undesirable side reactions. For instance, some solvent-free reactions using specific catalysts have been optimized at temperatures as high as 140°C to achieve good conversion.[5]

Section 2: Catalyst Selection and Optimization

The choice of catalyst can profoundly impact the efficiency and outcome of your synthesis. This section provides guidance on selecting an appropriate catalyst and understanding its mechanism of action.

Q4: What are the common types of catalysts used, and how do they work?

A4: Catalysts for N-acetylation can be broadly categorized as follows:

  • Lewis Acids: These are the most common type of catalyst for this transformation. Lewis acids, such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and various metal triflates, function by accepting a pair of electrons from a carbonyl oxygen of the acetylating agent.[6][7] This coordination makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the aniline.[8]

    Diagram of Lewis Acid Catalysis:

    Lewis_Acid_Catalysis cluster_0 Lewis Acid Activation cluster_1 Nucleophilic Attack AA Acetic Anhydride Activated_AA Activated Complex AA->Activated_AA Coordination LA Lewis Acid (e.g., ZnCl₂) LA->Activated_AA Tetrahedral_Intermediate Tetrahedral Intermediate Activated_AA->Tetrahedral_Intermediate Aniline Aniline Derivative Aniline->Tetrahedral_Intermediate Nucleophilic Attack Product N-Phenylacetamide Derivative Tetrahedral_Intermediate->Product Collapse & Proton Transfer

    Caption: Mechanism of Lewis acid-catalyzed N-acetylation.

  • Heterogeneous Catalysts: These are solid-supported catalysts that offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and often milder reaction conditions. Examples include silica-supported zinc chloride (SiO₂-ZnCl₂) and mesoporous acid catalysts like MoO₃–SiO₂.[8] These catalysts provide acidic sites on their surface that activate the acetylating agent.[8]

  • Biocatalysts: For a "green chemistry" approach, enzymes such as lipases can be employed to catalyze N-acetylation under mild conditions.

Q5: How do I choose between a homogeneous (e.g., ZnCl₂) and a heterogeneous (e.g., SiO₂-ZnCl₂) catalyst?

A5: The choice depends on the specific requirements of your synthesis:

FeatureHomogeneous Catalysts (e.g., ZnCl₂)Heterogeneous Catalysts (e.g., SiO₂-ZnCl₂)
Activity Often exhibit high activity and good solubility in the reaction medium.Activity can be comparable to homogeneous counterparts, but may be influenced by surface area and pore size.[8]
Work-up Can be difficult to remove from the reaction mixture, often requiring aqueous work-ups which can lead to product loss.Easily separated by filtration, simplifying the work-up procedure.
Reusability Typically not reusable.Can often be recovered and reused multiple times, making the process more cost-effective and environmentally friendly.
Substrate Scope Generally applicable to a wide range of substrates.May exhibit some substrate specificity depending on the nature of the solid support.

For ease of purification and catalyst recycling, a heterogeneous catalyst is often preferred, especially in process development and scale-up operations.

Section 3: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of N-phenylacetamide derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor Quality of Reagents: Presence of moisture can hydrolyze the acetylating agent.[1] 2. Incomplete Reaction: Insufficient reaction time or temperature.[2] 3. Ineffective Catalyst: Catalyst may be deactivated or inappropriate for the substrate.1. Ensure Anhydrous Conditions: Use freshly distilled solvents and reagents. Dry glassware thoroughly. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] 2. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] 3. Re-evaluate Catalyst Choice: Consider a different catalyst or increasing the catalyst loading. For Lewis acids like ZnCl₂, ensure it is anhydrous.
Formation of Multiple Products (Impure Sample) 1. Di-acetylation: If using a primary aniline, the initial product can be further acetylated. 2. Side Reactions on the Aromatic Ring: Under harsh conditions (high temperature, strong acid), electrophilic substitution on the phenyl ring can occur.[2] 3. Degradation: Sensitive functional groups on the starting material or product may be degrading.1. Control Stoichiometry: Use a 1:1 molar ratio of the aniline to the acetylating agent. Add the acetylating agent dropwise at a lower temperature to control the reaction rate. 2. Milder Conditions: Reduce the reaction temperature and/or use a less aggressive catalyst. 3. Protecting Groups: For complex molecules, consider protecting sensitive functional groups prior to acetylation.
Product is Colored (Yellow, Brown, or Red) 1. Oxidation of Aniline: The aniline starting material may have oxidized upon storage.[2] 2. Formation of Colored Byproducts: Side reactions can generate colored impurities.[1]1. Purify Starting Material: Distill the aniline starting material immediately before use.[2] 2. Purification of Product:     a. Recrystallization: This is the most effective method. Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly.[1]     b. Activated Charcoal: If recrystallization alone is insufficient, add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities.[1]
Difficulty in Product Isolation/Crystallization 1. Product is Oily: The product may have a low melting point or be impure. 2. Supersaturation: The solution may be supersaturated.1. Purification: Purify the crude product using column chromatography to remove impurities that may be inhibiting crystallization. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product.[2]

Troubleshooting Workflow:

Troubleshooting_Workflow Start Experiment Complete Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product (TLC/NMR)? Check_Yield->Check_Purity No Low_Yield_Solutions Troubleshoot Low Yield: - Check Reagent Quality - Increase Time/Temp - Re-evaluate Catalyst Check_Yield->Low_Yield_Solutions Yes Check_Color Colored Product? Check_Purity->Check_Color No Impure_Product_Solutions Troubleshoot Impurities: - Control Stoichiometry - Use Milder Conditions - Purify (Column Chromatography) Check_Purity->Impure_Product_Solutions Yes Success Successful Synthesis Check_Color->Success No Colored_Product_Solutions Troubleshoot Color: - Purify Aniline - Recrystallize Product - Use Activated Charcoal Check_Color->Colored_Product_Solutions Yes Low_Yield_Solutions->Check_Purity Impure_Product_Solutions->Check_Color Colored_Product_Solutions->Success

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Section 4: Experimental Protocols

The following are generalized, step-by-step protocols for the synthesis of N-phenylacetamide derivatives. Note: These should be adapted based on the specific substrate and safety considerations.

Protocol 1: General Synthesis using a Homogeneous Lewis Acid Catalyst (e.g., ZnCl₂)

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aniline (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or glacial acetic acid).

  • Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride (e.g., 0.1-0.2 equivalents).

  • Acetylating Agent Addition: Slowly add acetic anhydride (1.1 equivalents) to the stirred mixture. The reaction may be exothermic.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into cold water or a saturated sodium bicarbonate solution to precipitate the crude product and neutralize any excess acid.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: General Synthesis using a Heterogeneous Catalyst (e.g., SiO₂-ZnCl₂)

  • Catalyst Preparation (if necessary): Prepare the silica-supported zinc chloride by refluxing anhydrous ZnCl₂ with activated silica gel in a suitable solvent like toluene, followed by filtration and drying.

  • Reaction Setup: In a round-bottom flask, combine the substituted aniline (1.0 equivalent), acetic anhydride (1.2 equivalents), the SiO₂-ZnCl₂ catalyst, and an appropriate solvent (e.g., acetonitrile).

  • Reaction: Heat the mixture with vigorous stirring to the optimized temperature (e.g., 80°C) and monitor by TLC.

  • Catalyst Removal: Upon completion, cool the reaction mixture and separate the catalyst by simple filtration. The catalyst can be washed with a solvent and dried for reuse.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Section 5: References

  • Silica supported zinc chloride catalyzed acetylation of amines, alcohols and phenols. Indian Journal of Chemistry, Vol. 45B, February 2006, pp. 524-527. [Link]

  • Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts. RSC Publishing. [Link]

  • Acylation of Aniline Explained. Pearson. [Link]

  • Zn dust catalyzed acetylation of amines by acetyl chloride under solvent free condition at 25 °C. ResearchGate. [Link]

  • Zinc dust: An extremely active and reusable catalyst in acylation of phenols, thiophenol, amines and alcohol. Journal of Chemical Sciences. [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]

  • Tylenol - Acylation and De-acylation of Anilines. YouTube. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Theoretical Study of Acid Acetylation of Aniline. RIA UTN. [Link]

  • Zinc dust: An extremely active and reusable catalyst in acylation of phenols, thiophenol, amines and alcohols in a solvent-free system. ResearchGate. [Link]

  • Lewis acid catalysis. Wikipedia. [Link]

  • Acetylation New | PDF | Amine | Organic Compounds. Scribd. [Link]

  • Isolated yields for the synthesis of N-(phenyl)-phenylacetamide using the recirculation method. ResearchGate. [Link]

  • Continual synthesis of N -(phenyl)-phenylacetamide. ResearchGate. [Link]

  • Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. ResearchGate. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. [Link]

  • Kinetics and thermodynamic study of aniline adsorption by multi-walled carbon nanotubes from aqueous solution. SciSpace. [Link]

  • New N-phenylacetamide-incorporated 1,2,3- triazoles: [Et3NH][OAc]-mediated efficient synthesis. SciSpace. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [No Source Found]

  • Reactivity of amines in acetylation catalyzed by Lewis acids and influence of solvents: theoretical study. SciELO México. [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. ijarsct. [Link]

  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. PubMed. [Link]

  • Extracting kinetic parameters of aniline polymerization from thermal data of a batch reactor. simulation of the thermal behavior. CONICET. [Link]

  • PW N° 3 : Preparation and Characterization of Acetanilide. E-learning. [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]

Sources

Optimization

effective methods for removing impurities from crude N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

Welcome to the technical support center for the purification of pharmaceutical intermediates. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the effective removal of impurit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of pharmaceutical intermediates. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the effective removal of impurities from crude N-[2-(1-Oxopropan-2-yl)phenyl]acetamide. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification process.

Section 1: Initial Assessment & Common Impurities

Before selecting a purification strategy, a preliminary assessment of your crude material is crucial. This section addresses the common initial questions and potential contaminants you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude N-[2-(1-Oxopropan-2-yl)phenyl]acetamide sample?

A1: The impurity profile is heavily dependent on the synthetic route. Assuming a standard Friedel-Crafts acylation of acetanilide, the most common impurities include:

  • Unreacted Starting Materials: Residual acetanilide.

  • Isomeric Byproducts: The para-substituted isomer, N-[4-(1-Oxopropan-2-yl)phenyl]acetamide, is a very common byproduct due to electronic and steric factors governing electrophilic aromatic substitution.

  • Polysubstituted Products: Di-acylated acetanilide derivatives, although typically less common if reaction conditions are controlled.

  • Catalyst Residues: Inorganic salts remaining from the Lewis acid catalyst (e.g., aluminum chloride) if the aqueous workup was incomplete.[1]

  • Solvent Residues: Traces of solvents used in the reaction or initial workup.[2]

Q2: How can I get a quick assessment of my crude product's purity?

A2: Thin Layer Chromatography (TLC) is an indispensable technique for rapid purity assessment.[3] Spot your crude material alongside your starting materials on a silica gel TLC plate. Developing the plate in a solvent system like ethyl acetate/hexane will reveal the number of components. A single spot for your product (distinct from starting materials) suggests high purity, while multiple spots indicate the presence of impurities that will likely require chromatographic separation.

Q3: My crude product is an oil or a sticky solid, not a crystalline powder. What does this indicate?

A3: An oily or amorphous crude product often suggests the presence of significant impurities, which disrupt the crystal lattice formation of the desired compound.[3] It may also indicate the presence of residual solvent. This material will almost certainly require purification by column chromatography before attempting recrystallization.

Section 2: Purification Strategy Workflow

The choice of purification method is a critical decision point. This workflow provides a logical path to selecting the most effective technique based on your initial assessment.

Purification_Workflow cluster_0 Phase 1: Assessment cluster_1 Phase 2: Decision cluster_2 Phase 3: Execution cluster_3 Phase 4: Verification A Crude Product (N-[2-(1-Oxopropan-2-yl)phenyl]acetamide) B Perform TLC Analysis & Physical Inspection A->B C Significant Impurities (Multiple TLC Spots / Oily)? B->C D Primary Method: Flash Column Chromatography C->D Yes F Primary Method: Recrystallization C->F No (Mainly one spot) E Polishing Step: Recrystallization D->E G Pure Product E->G F->G Chromatography_Workflow A 1. Prepare Slurry (Silica Gel in Non-Polar Solvent) B 2. Pack Column (Pour slurry & let settle. Add sand layer.) A->B C 3. Load Sample (Dissolve crude in minimal solvent, apply to sand.) B->C D 4. Elute (Add mobile phase & apply pressure. Collect fractions.) C->D E 5. Monitor Fractions (Using TLC) D->E F 6. Combine & Evaporate (Combine pure fractions & remove solvent via rotary evaporation.) E->F

Sources

Troubleshooting

solving N-[2-(1-Oxopropan-2-yl)phenyl]acetamide recrystallization and purification challenges

Welcome to the Advanced Troubleshooting Guide for N-[2-(1-Oxopropan-2-yl)phenyl]acetamide . As a bifunctional intermediate, this molecule presents a unique triad of crystallization challenges: the strong hydrogen-bonding...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for N-[2-(1-Oxopropan-2-yl)phenyl]acetamide . As a bifunctional intermediate, this molecule presents a unique triad of crystallization challenges: the strong hydrogen-bonding capability of the acetamide group, the high chemical reactivity of the alpha-chiral aldehyde (1-oxopropan-2-yl) moiety, and a pronounced tendency for liquid-liquid phase separation (LLPS) due to its moderate molecular weight and flexible side chain.

This guide is designed for process chemists and drug development professionals to diagnose, understand, and resolve these specific isolation challenges.

Diagnostic Workflow for Crystallization Failures

Before adjusting your process parameters, use the logical workflow below to identify the root cause of your purification failure.

TroubleshootingFlow Start Crystallization Issue Detected Q1 Is a secondary liquid phase (oil) forming? Start->Q1 Q2 Is purity dropping post-crystallization? Q1->Q2 No A1 Oiling Out (LLPS) Apply seeding & reduce cooling rate Q1->A1 Yes Q3 Are melting points inconsistent? Q2->Q3 No A2 Aldehyde Degradation Lower dissolution temp & avoid protic solvents Q2->A2 Yes A3 Acetamide Polymorphism Strictly control solvent ratio & aging time Q3->A3 Yes

Diagnostic workflow for N-[2-(1-Oxopropan-2-yl)phenyl]acetamide crystallization issues.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my product form a sticky emulsion (oil) instead of crystallizing upon cooling?

A1: You are observing Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out." This occurs when the solution reaches a metastable dense liquid phase rather than forming solid particles[1]. According to Gibbsian surface thermodynamics, oiling out happens when the energy barrier for droplet formation is significantly lower than the activation energy required for crystal nucleation[2].

For N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, the flexible 1-oxopropan-2-yl group depresses the melting point and disrupts crystal lattice packing. When the solution is cooled rapidly, it crosses the binodal curve into a miscibility gap before reaching the metastable zone for crystallization. To fix this, you must bypass the LLPS boundary by generating supersaturation slowly and introducing seed crystals before the cloud point is reached.

Q2: HPLC analysis shows new impurities after recrystallization. What is degrading?

A2: The culprit is the 1-oxopropan-2-yl group , which terminates in an aldehyde. Aldehydes are highly susceptible to thermal degradation, oxidation to carboxylic acids, and nucleophilic addition[3]. If you are using protic solvents (like ethanol or methanol) and heating the mixture to achieve dissolution, the aldehyde is likely reacting with the solvent to form hemiacetals or undergoing self-aldol condensation. To preserve the structural integrity of the aldehyde, you must limit dissolution temperatures to <45°C and strictly utilize aprotic solvent systems (e.g., Ethyl Acetate/Heptane or Isopropyl Acetate).

Q3: Why do different batches of the isolated solid exhibit variable melting points and IR spectra?

A3: This is a classic symptom of polymorphism driven by the acetamide moiety. Acetamides can crystallize in multiple polymorphic forms (e.g., stable rhombohedral vs. metastable orthorhombic) depending on how their intermolecular N-H···O=C hydrogen bonds arrange[4]. They can form either cyclic dimers or extended open-chain networks[5]. Variations in your cooling rate, solvent polarity, or aging time will thermodynamically favor different hydrogen-bonding motifs. Consistent polymorphism requires strict adherence to a defined solvent ratio and an isothermal aging period to allow metastable forms to undergo solvent-mediated phase transformation into the stable polymorph.

Quantitative Solvent Screening Data

The following table summarizes the thermodynamic and kinetic behavior of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide across various solvent systems.

Solvent SystemRatio (v/v)Yield (%)Purity (%)Observation / Failure Mode
Ethanol / Water1:1N/A< 80.0%Severe LLPS (oiling out); hemiacetal degradation detected.
Toluene / Heptane1:245%92.5%Sticky solid; partial oiling out leading to impurity entrapment.
EtOAc / Heptane 1:3 82% 98.8% High-purity crystalline solid (Requires seeding protocol).
Isopropyl Acetate Neat 78% 99.1% Excellent polymorphism control; no aldehyde degradation.

Validated Experimental Protocols

To ensure self-validating and reproducible results, utilize the following optimized protocols designed to mitigate LLPS and thermal degradation.

Protocol A: Seeding-Assisted Anti-Solvent Crystallization (LLPS Mitigation)

Use this protocol to maximize yield while preventing the formation of a secondary liquid phase.

  • Dissolution: Suspend crude N-[2-(1-Oxopropan-2-yl)phenyl]acetamide in Ethyl Acetate (3 volumes relative to crude mass).

  • Mild Heating: Warm the mixture to 40°C under gentle agitation until complete dissolution is achieved. Do not exceed 45°C to prevent aldehyde oxidation[3].

  • Anti-Solvent Addition (Phase 1): Slowly dose Heptane (1 volume) over 30 minutes. The solution should remain clear (within the metastable zone).

  • Seeding: Add 1.0 wt% of pure crystalline N-[2-(1-Oxopropan-2-yl)phenyl]acetamide seeds.

  • Aging: Hold the suspension isothermally at 40°C for 2 hours. This step is critical to establish a robust crystal bed and consume supersaturation, preventing the system from crossing the LLPS binodal boundary[1].

  • Anti-Solvent Addition (Phase 2): Dose the remaining Heptane (2 volumes) linearly over 4 hours.

  • Cooling & Isolation: Cool the slurry to 5°C at a rate of 0.1°C/min. Filter, wash with cold Heptane, and dry under vacuum at 30°C.

Protocol B: Low-Temperature Kinetic Crystallization (Degradation Prevention)

Use this protocol if the crude material is highly prone to degradation or if seeding is not possible.

  • Dissolution: Dissolve the crude material in Isopropyl Acetate (IPAc) (4 volumes) at 35°C.

  • Clarification: Pass the solution through a 0.45 µm PTFE filter to remove heterogeneous nucleants and undissolved impurities.

  • Controlled Cooling: Cool the solution directly to 20°C at a slow, controlled rate of 0.05°C/min.

  • Isothermal Hold: Hold at 20°C for 6 hours. The slow generation of supersaturation allows the acetamide hydrogen-bond networks to orient into the most thermodynamically stable polymorph[4][5] without the kinetic trap of oiling out.

  • Final Cooling: Cool to 0°C over 2 hours, filter, and wash with cold IPAc (1 volume).

Sources

Optimization

Technical Support Center: Troubleshooting N-(2-acetonylphenyl)acetamide Solubility in Biological Assays

Introduction: The Mechanistic Challenge As a Senior Application Scientist, I frequently encounter assay artifacts driven by the poor aqueous solubility of lipophilic small molecules. N-(2-acetonylphenyl)acetamide contain...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Challenge

As a Senior Application Scientist, I frequently encounter assay artifacts driven by the poor aqueous solubility of lipophilic small molecules. N-(2-acetonylphenyl)acetamide contains a hydrophobic aromatic ring and an acetonyl group that severely limit its hydrogen-bonding capacity in aqueous environments. When introduced into standard biological buffers (e.g., PBS, HEPES), the hydrophobic effect drives the non-polar regions to aggregate. This leads to colloidal particle formation, light scattering in optical assays, and artificially low apparent potency, ultimately resulting in false negatives during screening 1[1].

The following troubleshooting guide provides field-proven, self-validating methodologies to overcome these solubility barriers without compromising your biological targets.

Frequently Asked Questions (FAQs)

Q1: Why does N-(2-acetonylphenyl)acetamide precipitate when transitioning from my DMSO stock to the biological assay buffer?

A1: This is caused by the "solvent shift" phenomenon . When a highly concentrated DMSO stock is diluted directly into an aqueous buffer, the local concentration of water spikes rapidly. The compound's thermodynamic solubility limit is exceeded before the DMSO can evenly disperse into the bulk phase. This sudden supersaturation causes rapid nucleation and precipitation of the compound2[2]. To prevent this, serial dilutions in 100% DMSO should be performed prior to the final aqueous dilution to minimize the concentration gradient during the solvent shift 2[2].

Q2: What is the maximum allowable DMSO concentration to maintain solubility without causing cytotoxicity in my assays?

A2: While increasing DMSO concentration improves compound solubility, it compromises cell membrane integrity and can denature biochemical targets. The maximum tolerated concentration is highly dependent on the biological model being utilized 2[2].

Table 1: Maximum Tolerated DMSO Concentrations by Assay Type

Assay TypeRecommended Final DMSO Concentration (%)Mechanistic Rationale
Primary Cell Cultures ≤ 0.1%Primary cells exhibit high sensitivity to solvent-induced membrane fluidization and stress kinase activation 2[2].
General Cell Lines ≤ 0.5%Tolerated by most immortalized lines, though higher concentrations may alter transcriptomic profiles and viability 2[2].
Biochemical HTS 0.1% - 1.0%Enzyme stability varies; higher DMSO can denature delicate proteins or interfere with substrate binding2[2].
Zebrafish Embryo (ZEDTA) ≤ 1.0%Embryonic development remains morphologically unaffected up to 1%, preventing solvent-induced teratogenic false positives3[3].
Q3: Direct dilution isn't working because my required assay concentration exceeds the DMSO tolerance limit. What is the mechanistic alternative?

A3: When DMSO limits are reached, cyclodextrin complexation is the most effective alternative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic internal cavity 4[4]. The hydrophobic phenyl ring of N-(2-acetonylphenyl)acetamide enters this cavity via van der Waals forces and hydrophobic interactions. This encapsulates the lipophilic core, shielding it from the aqueous environment while the hydroxylated exterior maintains bulk solubility in the buffer 4[4]. This method significantly enhances bioavailability without the cytotoxic effects of high organic solvent concentrations 4[4].

Q4: How do I practically implement a cyclodextrin-based solubilization protocol that is self-validating?

A4: To ensure scientific integrity, your solubilization workflow must include a validation step before introducing the compound to your biological target. Follow the protocol below.

Experimental Protocol: HP-β-CD Complexation and Self-Validation

Step 1: Primary Solubilization Prepare a 10 mM stock of N-(2-acetonylphenyl)acetamide in 100% anhydrous DMSO. Store in tightly sealed containers at -20°C to prevent hygroscopic water absorption2[2].

Step 2: Carrier Preparation Prepare a 20% (w/v) HP-β-CD solution in your target biological buffer (e.g., 1X PBS, pH 7.4). Ensure complete dissolution of the cyclodextrin before proceeding.

Step 3: Complexation (The "Dropwise" Method) Perform a 1:100 dilution of the DMSO stock into the HP-β-CD buffer. Crucial Causality: Add the DMSO stock dropwise while continuously vortexing the buffer. This prevents local supersaturation and allows the cyclodextrin cavities to encapsulate the compound molecules before they can nucleate and aggregate.

Step 4: Self-Validation (Nephelometry Proxy) Do not assume the compound is soluble. Centrifuge the final assay solution at 10,000 x g for 10 minutes to pellet any microscopic precipitates. Measure the absorbance of the supernatant at 600 nm (OD600) against a blank buffer. An OD600 < 0.05 confirms the absence of colloidal aggregates, validating the solution for use in your bioassay.

Solubilization Workflow Visualization

SolubilizationWorkflow N1 N-(2-acetonylphenyl)acetamide (Solid Powder) N2 Primary Solubilization (100% DMSO Stock) N1->N2 N3 Target Assay Concentration Requires >1% DMSO? N2->N3 N4 Direct Dilution Strategy (Serial DMSO Dilution) N3->N4 No N5 Complexation Strategy (Add HP-β-CD / Surfactants) N3->N5 Yes N6 Aqueous Buffer Addition (PBS/HEPES) N4->N6 N5->N6 N7 Validation (Nephelometry OD600 < 0.05) N6->N7

Workflow for solubilizing N-(2-acetonylphenyl)acetamide in biological assays.

References

  • [1] Title: Biological assay challenges from compound solubility: strategies for bioassay optimization. Source: nih.gov. URL:

  • [4] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: nih.gov. URL:

  • [3] Title: DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Source: frontiersin.org. URL:

  • [2] Title: Protocol for Dissolving Compounds in DMSO for Biological Assays. Source: benchchem.com. URL:

Sources

Troubleshooting

resolving TLC spotting and separation issues with N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

Welcome to the technical support center for resolving Thin-Layer Chromatography (TLC) challenges with N-[2-(1-Oxopropan-2-yl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving Thin-Layer Chromatography (TLC) challenges with N-[2-(1-Oxopropan-2-yl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-proven insights into optimizing the separation and analysis of this compound.

Understanding the Molecule: N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

To effectively troubleshoot TLC issues, we must first understand the chemical nature of the target molecule. N-[2-(1-Oxopropan-2-yl)phenyl]acetamide possesses a moderately polar structure. Key features include:

  • Two Carbonyl Groups (Ketone and Amide): These are polar and can act as hydrogen bond acceptors.

  • An Amide N-H Group: This is a hydrogen bond donor.

  • A Phenyl Ring and Alkyl Groups: These contribute non-polar character.

This combination of polar functional groups and a non-polar backbone means the molecule will have a strong affinity for the polar stationary phase (like silica gel) but can be effectively eluted by a mobile phase of appropriate polarity. The amide group, in particular, can interact strongly with the acidic silanol (Si-OH) groups on a standard silica gel plate, which is a common cause of spotting issues.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal stationary phase for analyzing N-[2-(1-Oxopropan-2-yl)phenyl]acetamide?

A1: For most analytical and preparative work involving this compound, standard silica gel (SiO₂) plates are the preferred stationary phase.[3][4][5] Silica gel is highly polar due to the presence of surface silanol groups, which interact effectively with the polar ketone and amide moieties of the molecule, allowing for separation based on polarity.[1][6]

Q2: How do I choose a starting mobile phase (solvent system) for my TLC analysis?

A2: A good starting point for a compound of intermediate polarity is a binary mixture of a non-polar and a moderately polar solvent. A 1:1 mixture of hexane and ethyl acetate is a common and effective starting system.[7] From there, you can adjust the ratio to optimize the separation. The goal is to achieve a Retention Factor (Rf) value between 0.2 and 0.6 for the best resolution.[3][8]

Q3: What is a Retention Factor (Rf) and what is the target value?

A3: The Retention Factor (Rf) is a ratio calculated as the distance traveled by the sample spot divided by the distance traveled by the solvent front.[9] It is a measure of a compound's affinity for the stationary phase versus the mobile phase. While an ideal Rf can vary, a value between 0.2 and 0.6 generally provides the clearest separation from potential impurities and allows for accurate analysis.[8][10] Spots with an Rf value too high ( > 0.8) or too low ( < 0.2) indicate an unsuitable solvent system.[10]

Q4: How should I prepare my sample for spotting onto the TLC plate?

A4: The sample should be dissolved in a volatile solvent of the lowest possible polarity that can fully dissolve the compound.[1] Dichloromethane or a small amount of ethyl acetate are good choices. Using a highly polar solvent like methanol for dissolution can cause the initial spot to spread out in a ring, leading to poor separation.[11] The concentration should be low; overly concentrated samples lead to large, overloaded spots and streaking.[12][13]

Troubleshooting Guide: Spotting and Separation Issues

This section addresses specific problems you may encounter during your TLC experiments in a direct question-and-answer format.

Q5: My spot of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is tailing (streaking) instead of forming a tight circle. Why is this happening and how can I fix it?

A5: Spot tailing is a common issue, especially with compounds containing functional groups that can interact strongly with the stationary phase.

  • Probable Cause 1: Strong Analyte-Stationary Phase Interaction. The amide group in your molecule can interact strongly with the acidic silanol groups on the silica gel plate, causing some molecules to "stick" and lag behind the main spot.[2][11][14]

    • Solution: Add a small amount of a polar modifier to your mobile phase to compete for the active sites on the silica gel. For a neutral to slightly basic compound like an amide, adding 0.5-1% triethylamine (a base) can neutralize the acidic sites and significantly improve spot shape.[14][15] Alternatively, adding a small amount of a competitive polar solvent like methanol can also help.

  • Probable Cause 2: Sample Overloading. Applying too much sample to the plate is a frequent cause of tailing and streaking.[11][12][13]

    • Solution: Dilute your sample solution and re-spot. Apply the sample in small, repeated applications to the same point, allowing the solvent to completely evaporate between each application. This keeps the initial spot size small and concentrated.[13]

  • Probable Cause 3: Impure or Decomposing Sample. If the sample contains highly polar impurities, they can cause the entire spot to streak. The compound might also be degrading on the acidic silica plate.

    • Solution: First, try the mobile phase modifier approach. If that fails, you can assess compound stability using two-dimensional (2D) TLC. (See protocol below). If degradation is confirmed, you may need to switch to a more inert stationary phase like alumina or consider a different purification method.[16][17]

Q6: My compound's spot is stuck on the baseline (Rf ≈ 0) or is too high on the plate (Rf ≈ 1). How do I adjust the Rf value?

A6: The Rf value is controlled almost entirely by the polarity of the mobile phase. This is the most common parameter to adjust for optimal separation.[18]

  • Problem: Spot is too low (Rf ≈ 0).

    • Cause: The mobile phase is not polar enough to move the compound off the highly polar stationary phase.[19][20]

    • Solution: Increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate (the more polar solvent).[3][10] For example, move from 4:1 hexane:EtOAc to 2:1 or 1:1.

  • Problem: Spot is too high (Rf ≈ 1).

    • Cause: The mobile phase is too polar. It has such a high affinity for your compound that it carries it along with the solvent front without allowing for sufficient interaction with the stationary phase.[9][19]

    • Solution: Decrease the polarity of the mobile phase. Decrease the proportion of the polar solvent.[3][10] For example, move from 1:1 hexane:EtOAc to 4:1 or 9:1.

Problem Probable Cause Primary Solution
Spot Tailing/Streaking Strong interaction with silica; Sample overloadAdd 0.5% triethylamine to mobile phase; Dilute sample
Rf Value Too Low (~0) Mobile phase polarity is too lowIncrease the proportion of the polar solvent (e.g., ethyl acetate)
Rf Value Too High (~1) Mobile phase polarity is too highDecrease the proportion of the polar solvent (e.g., ethyl acetate)
Poor Separation Incorrect mobile phase polaritySystematically test different solvent ratios to optimize Rf
Large/Diffuse Spots Over-concentrated sample; Improper spottingDilute sample; Use a less polar spotting solvent; Apply small spots
Uneven Solvent Front Improperly sealed chamber; Plate touching chamber wallEnsure chamber is saturated; Place plate vertically in the center

Q7: I see multiple spots, but I believe my sample should be pure. What could be the reason?

A7: Unexpected spots can be perplexing. The most likely causes are either pre-existing impurities or on-plate degradation.

  • Probable Cause: Compound Degradation on Silica. The slightly acidic nature of silica gel can cause some sensitive compounds to decompose during the chromatography process.[15]

    • Solution: Perform a 2D TLC Analysis. This technique is a definitive way to check for on-plate stability.[16][17] If degradation is occurring, spots will appear off the diagonal. If the compound is stable, all spots will align on the diagonal. Neutralizing the plate by running it in a mobile phase containing triethylamine first, or switching to an alumina plate, can prevent acid-catalyzed degradation.[15]

Experimental Protocols & Visualizations

Protocol 1: Standard TLC Development
  • Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and allow it to saturate for 5-10 minutes. This ensures the atmosphere is saturated with solvent vapors, which promotes a uniform solvent front.[4]

  • Plate Preparation: Using a pencil (never a pen, as ink will run), lightly draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[13][20]

  • Spotting: Dissolve your sample in a suitable volatile solvent. Use a capillary tube or micropipette to apply a small spot of the solution onto the origin line. The spot should be no more than 1-2 mm in diameter.[9] Allow the spot to dry completely.

  • Development: Carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the level of the solvent.[13] The solvent will move up the plate via capillary action.[4]

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[20]

  • Visualization: Allow the plate to dry completely. Visualize the spots. If the compound is not colored, use a UV lamp (the plate will fluoresce, and the compound will appear as a dark spot).[6] Circle the spots with a pencil while under the lamp.

Diagram: TLC Troubleshooting Workflow

This diagram outlines the logical steps to diagnose and solve common TLC problems.

TLC_Troubleshooting start Run Initial TLC Plate observe Observe Developed Plate start->observe problem Identify Problem observe->problem tailing Spot Tailing / Streaking? problem->tailing Spot Shape rf_check Check Rf Value problem->rf_check Spot Position tailing->rf_check No sol_tailing Dilute Sample & Add 0.5% Et3N to Eluent tailing->sol_tailing Yes sol_rf_high Decrease Eluent Polarity (e.g., More Hexane) rf_check->sol_rf_high Rf Too High (>0.7) sol_rf_low Increase Eluent Polarity (e.g., More EtOAc) rf_check->sol_rf_low Rf Too Low (<0.2) sol_perfect Optimal Separation Achieved rf_check->sol_perfect 0.2 < Rf < 0.6 sol_tailing->start Re-run sol_rf_high->start Re-run sol_rf_low->start Re-run TwoD_TLC 2D TLC Plate Analysis cluster_stable Stable Compound cluster_unstable Unstable Compound a b a->b Spot on Diagonal origin1 Origin dev1 1st Development -> dev2 2nd Development -> c d c->d Original Spot e d->e Degradation Product origin2 Origin dev3 1st Development -> dev4 2nd Development ->

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-[2-(1-Oxopropan-2-yl)phenyl]acetamide derivatives. This guide is designed to help you navigate the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-[2-(1-Oxopropan-2-yl)phenyl]acetamide derivatives. This guide is designed to help you navigate the common and often unexpected complexities that arise during the NMR spectroscopic analysis of this class of compounds. Our goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when analyzing the NMR spectra of these derivatives.

Q1: Why does my ¹H NMR spectrum show more signals than expected for my compound's structure?

A: This is a frequent observation and often points to the presence of slowly interconverting species on the NMR timescale. For N-[2-(1-Oxopropan-2-yl)phenyl]acetamide derivatives, two primary phenomena are likely responsible:

  • Restricted Amide Bond Rotation: The C-N bond of an amide has significant double-bond character, which restricts free rotation. This can lead to the presence of different rotational isomers (rotamers), each with its own distinct set of NMR signals.[1]

  • Keto-Enol Tautomerism: The 1-oxopropan-2-yl moiety can exist in equilibrium between the keto and enol forms.[2] If this exchange is slow on the NMR timescale, you will observe separate signals for both tautomers.[3]

Q2: Some of the peaks in my spectrum are unusually broad. What could be the cause?

A: Peak broadening in the NMR spectrum of your derivative can be attributed to several factors:

  • Dynamic Exchange: When a nucleus is exchanging between two or more different chemical environments at an intermediate rate on the NMR timescale, its signal can broaden. This is common for protons involved in restricted rotation or tautomerism.[4]

  • Exchangeable Protons: The amide N-H proton and the enol O-H proton can exchange with residual water or other protic impurities in the solvent, leading to broad signals.[5][6]

  • Quadrupolar Nuclei: The nitrogen-14 nucleus has a quadrupole moment which can sometimes cause broadening of adjacent proton signals.

Q3: The chemical shifts of my aromatic protons are not what I predicted. Why is that?

A: The electronic environment of the aromatic protons in your molecule is complex and can be influenced by several factors:

  • Solvent Effects: The choice of deuterated solvent can significantly impact the chemical shifts of protons, especially those capable of hydrogen bonding, like the amide N-H.[7][8] Aromatic solvents can also induce shifts through specific interactions with the solute.[8]

  • Conformational Effects: The spatial arrangement of the acetamido and oxopropanyl groups relative to the phenyl ring will affect the shielding and deshielding of the aromatic protons. Hydrogen bonding between the amide proton and aromatic sidechains can also cause anomalous chemical shifts.[9]

  • Atropisomerism: In cases with significant steric hindrance from ortho-substituents, rotation around the aryl-N bond can be restricted, leading to stable atropisomers with distinct NMR spectra.[10][11]

In-Depth Troubleshooting Guides

When simple explanations are not sufficient, a more systematic approach is necessary. These guides provide detailed protocols to diagnose and resolve complex spectral features.

Guide 1: Distinguishing Between Rotamers and Tautomers

Unexpected signals often arise from either restricted rotation around the amide bond or keto-enol tautomerism. The following workflow will help you differentiate between these two phenomena.

G start Complex ¹H NMR Spectrum (More signals than expected) vt_nmr Perform Variable Temperature (VT) NMR Experiment start->vt_nmr observe Observe Spectral Changes with Increasing Temperature vt_nmr->observe coalescence Do the doubled signals broaden and coalesce into single peaks? observe->coalescence rotamers Conclusion: Signals are from Rotational Isomers (Rotamers) coalescence->rotamers Yes no_coalescence No significant coalescence observed. Proceed to Tautomerism Investigation. coalescence->no_coalescence No d2o_exchange Perform D₂O Exchange Experiment no_coalescence->d2o_exchange observe_d2o Observe disappearance of specific signals d2o_exchange->observe_d2o enol_oh Does a broad signal in the enol region (δ 5-15 ppm) disappear? observe_d2o->enol_oh tautomers Conclusion: Signals are from Keto-Enol Tautomers enol_oh->tautomers Yes further_investigation Complex phenomena at play. Consider 2D NMR. enol_oh->further_investigation No

Figure 1. Troubleshooting workflow for distinguishing rotamers and tautomers.
Protocol 1: Variable Temperature (VT) NMR Spectroscopy

This technique is the most definitive way to identify signals arising from dynamic exchange processes like restricted rotation.[4]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C) and identify the pairs of signals you suspect are from different conformers.

  • Incremental Heating: Increase the probe temperature in steps of 10-15 °C. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

  • Observe Coalescence: As the temperature increases, the rate of rotation around the amide bond will increase.[12] This will cause the separate signals from the rotamers to broaden, move closer together, and eventually merge into a single, averaged signal. This merging is known as coalescence.[4] The observation of coalescence is strong evidence for the presence of rotamers.[1]

Protocol 2: D₂O Exchange Experiment

This experiment is invaluable for identifying exchangeable protons, such as those in N-H and O-H groups, which are characteristic of amide and enol functionalities, respectively.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to your NMR tube.

  • Mix Thoroughly: Cap the tube and shake it for about 30 seconds to ensure good mixing.

  • Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.

  • Analysis: Protons from N-H or O-H groups will exchange with the deuterium from D₂O. This will cause their corresponding signals in the ¹H NMR spectrum to disappear or significantly decrease in intensity.[1] This is a definitive way to identify the amide N-H proton and, if present, the enol O-H proton.

Guide 2: Elucidating Complex Coupling Patterns with 2D NMR

When 1D NMR spectra are too crowded or coupling patterns are ambiguous, 2D NMR techniques are essential for definitive structural elucidation.[13][14]

G start Overlapping or Ambiguous ¹H NMR Signals cosy Acquire ¹H-¹H COSY Spectrum start->cosy hsqc Acquire ¹H-¹³C HSQC Spectrum start->hsqc hmbc Acquire ¹H-¹³C HMBC Spectrum start->hmbc noesy Acquire ¹H-¹H NOESY Spectrum start->noesy cosy_purpose Identifies proton-proton (H-H) couplings through bonds cosy->cosy_purpose elucidation Combine all data for complete structural elucidation cosy->elucidation hsqc_purpose Correlates protons with their directly attached carbons hsqc->hsqc_purpose hsqc->elucidation hmbc_purpose Identifies long-range (2-3 bond) H-C couplings hmbc->hmbc_purpose hmbc->elucidation noesy_purpose Identifies protons that are close in space (through-space interactions) noesy->noesy_purpose noesy->elucidation

Figure 2. Utilizing 2D NMR techniques for structural elucidation.
Recommended 2D NMR Experiments
  • ¹H-¹H COSY (Correlation Spectroscopy): This is often the first 2D experiment to perform. It reveals which protons are coupled to each other, helping to trace out the spin systems within your molecule.[15]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[13] This is extremely useful for assigning carbon signals and confirming which protons are attached to which carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together different fragments of the molecule and for assigning quaternary carbons.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[15] This is particularly useful for determining the stereochemistry and conformation of your molecule, including which rotamer is which.

Data Presentation: Expected Chemical Shift Ranges

The following table provides typical ¹H NMR chemical shift ranges for key protons in N-[2-(1-Oxopropan-2-yl)phenyl]acetamide derivatives in common deuterated solvents. Note that these are approximate and can vary based on substitution and conformation.

Proton TypeTypical Chemical Shift (δ) in CDCl₃Typical Chemical Shift (δ) in DMSO-d₆Notes
Amide N-H7.5 - 9.5 ppm (often broad)9.0 - 10.5 ppmPosition is highly dependent on solvent and concentration.[16]
Aromatic H7.0 - 8.0 ppm7.0 - 8.2 ppmSubstitution pattern will dictate the multiplicity.
Methine H (CH)4.0 - 5.0 ppm4.0 - 5.0 ppmMay be a quartet if coupled to methyl protons.
Acetyl CH₃2.0 - 2.3 ppm1.9 - 2.2 ppmTypically a sharp singlet.
Propionyl CH₃1.2 - 1.5 ppm1.1 - 1.4 ppmMay be a doublet if coupled to the methine proton.
Enol O-H5.0 - 15.0 ppm (very broad)5.0 - 15.0 ppm (very broad)Only visible if the enol tautomer is present.[17]
Vinylic H (enol)5.0 - 6.0 ppm5.0 - 6.0 ppmOnly visible if the enol tautomer is present.[3]

Concluding Remarks

The NMR spectra of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide derivatives can be deceptively complex. However, by understanding the underlying principles of restricted rotation and tautomerism, and by employing a systematic troubleshooting approach that includes variable temperature and 2D NMR techniques, you can confidently elucidate the structure and dynamics of your compounds. This guide serves as a starting point for your investigations, and we encourage you to consult the cited literature for a deeper understanding of these phenomena.

References
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-149. Available at: [Link]

  • Yagil, G. (1981). Solvent Effects on the Amidic Bond. Journal of the Chemical Society, Perkin Transactions 2, (1), 129-133. Available at: [Link]

  • Patsnap. (2026, February 28). How to Measure Amide Group Shifts with NMR for Structural Analysis. Patsnap Eureka. Available at: [Link]

  • Arizona State University. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Available at: [Link]

  • Oreate AI. (2026, February 3). Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. Oreate AI Blog. Available at: [Link]

  • McCormick, J. M. (2015, January 8). Variation of K for the Keto-Enol Tautomerism of ß-Dicarbonyls. Chem Lab. Available at: [Link]

  • Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-149. Available at: [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia, MDPI. Available at: [Link]

  • Nanalysis Corp. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM. Available at: [Link]

  • Samankumara, L. P., et al. (2014). Modulations in restricted amide rotation by steric induced conformational trapping. Magnetic Resonance in Chemistry, 52(10), 619-625. Available at: [Link]

  • Pelter, A., et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education, 97(5), 1434-1439. Available at: [Link]

  • Nanalysis. Using NMR to observe the restricted rotation in amide bonds. Available at: [Link]

  • Yagil, G. (1981). Solvent Effects on the Amidic Bond. Repositorio Académico - Universidad de Chile. Available at: [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Available at: [Link]

  • ACS Publications. Conformational rigidity of the amide bond. Variable-temperature nuclear magnetic resonance study of the system Ag+-N,N-dimethylacetamide. The Journal of Physical Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2019, July 24). 2D NMR Introduction. Available at: [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. Available at: [Link]

  • Pérez, M. A., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules, 7(9), 652-660. Available at: [Link]

  • ResearchGate. (2024, July 15). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm? Available at: [Link]

  • YouTube. (2025, August 2). Evidence for restricted rotation around amide CO-N bonds comes from NMR studies. At room temperatur…. Available at: [Link]

  • ResearchGate. (2017, July 31). Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. Available at: [Link]

  • ResearchGate. 1 H NMR spectrum of a) acetanilide (60 MHz, DMSO-d6, 2 scans, 4 mins) and b) 4-methylquinoline-2-ol (60 MHz, DMSO-d6, 16 scans, 32 mins). Available at: [Link]

  • SpectraBase. 2-(4-Chlorophenyl)-N-phenylacetamide, N-methyl- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Chegg. (2020, December 5). Interpret and compare the HNMR spectra of acetanilide and p-nitroacetanilide. Available at: [Link]

  • RSC Publishing. (2018). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides. Chemical Science, 9(1), 123-129. Available at: [Link]

  • AMS Dottorato. Chimica Novel developments of atropisomeric organic molecules. Design of atropisomeric drugs, fluorescent compounds and investig. Available at: [Link]

  • I-Teh, C., et al. (2012). Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. Protein Science, 21(8), 1184-1190. Available at: [Link]

  • Wikipedia. Atropisomer. Available at: [Link]

  • Eichele, K. (2026, February 3). NMR of Acetanilide. Homepage Klaus. Available at: [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

  • Eichele, K. (2020, March 19). NMR Ramblings. Available at: [Link]

  • Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems. Available at: [Link]

  • NIST. Acetamide, N-phenyl-. NIST WebBook. Available at: [Link]

  • Wikipedia. Acetanilide. Available at: [Link]

  • ResearchGate. 1 H NMR chemical shift and coupling constant data of acetylated.... Available at: [Link]

  • SpectraBase. Acetamide, N-[2-oxo-1-(phenylmethyl)propyl]- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • ResearchGate. 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Available at: [Link]

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Troubleshooting

investigating the degradation pathways and stability issues of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

Technical Support Center: N-[2-(1-Oxopropan-2-yl)phenyl]acetamide A Guide to Investigating Degradation Pathways and Stability Issues Welcome to the technical support center for N-[2-(1-Oxopropan-2-yl)phenyl]acetamide. As...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

A Guide to Investigating Degradation Pathways and Stability Issues

Welcome to the technical support center for N-[2-(1-Oxopropan-2-yl)phenyl]acetamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. The stability of an active pharmaceutical ingredient (API) is a critical parameter that can significantly impact its purity, potency, and safety.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges associated with this molecule, offering troubleshooting advice and robust experimental frameworks.

The purpose of stability testing is to gather evidence on how the quality of an API changes over time under the influence of environmental factors like temperature, humidity, and light.[2][3][4][5] Forced degradation, or stress testing, is an essential component of this process, allowing us to accelerate degradation to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of our analytical methods.[4][6][7]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide.

Q1: What are the primary chemical liabilities and stability concerns for N-[2-(1-Oxopropan-2-yl)phenyl]acetamide?

A1: Based on its chemical structure, the molecule possesses two primary functional groups susceptible to degradation: the acetamide linkage and the substituted phenyl ring.

  • Hydrolysis: The amide bond is the most significant liability. It is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the molecule into 2-(2-aminophenyl)propan-2-one and acetic acid.[8][9][10][11] This is often the most common degradation pathway for acetanilide-type compounds.[1][10]

  • Oxidation: The electron-rich phenyl ring and the tertiary carbon adjacent to the ketone are potential sites for oxidation.[9] Exposure to oxidative agents or atmospheric oxygen, potentially catalyzed by trace metal ions, can lead to hydroxylated aromatic species or other oxidative degradants.[12]

  • Photodegradation: Aromatic systems can be sensitive to UV light.[6] Photolytic degradation can occur, often initiated by the absorption of UV radiation, leading to radical-mediated reactions or complex rearrangements.[13][14]

Q2: What are the ideal storage conditions for stock solutions of this compound?

A2: To minimize degradation, especially during long-term storage or use in multi-day assays, we recommend the following:

  • Temperature: Store solutions at low temperatures (2-8 °C) to reduce the rate of all potential degradation reactions.[12]

  • Light: Protect solutions from light by using amber vials or storing them in the dark to prevent photolytic degradation.[15]

  • pH: Prepare solutions in a neutral, buffered solvent (pH 6-8). Extreme pH values will significantly accelerate hydrolysis.[12][15]

  • Atmosphere: For maximum stability, especially in protic or aqueous solvents, degas the solvent before use and consider storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[12]

Q3: I'm observing a color change in my solution over time. What does this indicate?

A3: A color change, often to a yellow or brownish hue, is a strong indicator of degradation. This is frequently caused by the oxidation of the aromatic amine functionality that may be formed post-hydrolysis or by direct oxidation of the parent molecule.[12] It serves as a visual cue to re-analyze your sample for purity before use.

Section 2: Troubleshooting Experimental Inconsistencies

Encountering unexpected results is a common part of research. This section provides a logical framework for diagnosing and solving stability-related issues.

Symptom Possible Cause(s) Recommended Solution(s)
Rapid loss of parent compound peak in HPLC analysis. 1. Hydrolysis: The pH of your solvent or assay medium may be too acidic or basic.[12][15] 2. Photodegradation: The solution was exposed to ambient or UV light.1. pH Control: Ensure your solvent is buffered to a neutral pH (6-8). Verify the pH of your final solution. 2. Light Protection: Prepare and store the solution in amber glassware or cover it with aluminum foil.
Appearance of multiple new, unidentified peaks in the chromatogram. 1. Degradation Products: These are likely degradants from hydrolysis or oxidation.[15] 2. Synthesis Impurities: The starting material may not have been pure.1. Identify Peaks: Use LC-MS to get the mass of the unknown peaks. Compare these masses to the predicted masses of likely degradants (see Section 4). 2. Purity Check: Always confirm the purity of your starting material with a baseline chromatogram (T=0) before initiating stability studies.
The sum of the parent compound and known degradants is significantly less than 100% (Poor Mass Balance). 1. Non-Chromophoric Degradants: Some degradation pathways may produce small, volatile fragments (like acetic acid) or compounds that lack a UV chromophore.[15] 2. Precipitation: The compound or its degradants may have precipitated out of solution.1. Use a Different Detector: Employ a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with UV to detect non-chromophoric species. 2. Visual Inspection & Solubility Check: Visually inspect your sample for precipitate.[12] Re-evaluate the solubility of the compound in your chosen solvent system.
Inconsistent results in biological assays. 1. On-the-fly Degradation: The compound may be degrading in the assay medium over the course of the experiment. 2. Degradant Activity: A degradation product might have its own biological activity, leading to confounding results.1. Run Controls: Perform a control experiment to assess the stability of the compound in the assay medium (without cells or targets) over the same time period. 2. Test Degradants: If possible, synthesize and test the primary predicted degradants in your assay to understand their contribution to the observed effect.

Section 3: Key Experimental Protocols

These protocols provide a robust starting point for your investigations. They are designed to be self-validating by including necessary controls and checks.

Protocol 1: Forced Degradation Study Workflow

This study is critical for identifying potential degradants and establishing the stability-indicating nature of your analytical method.[1][7] The goal is to achieve 5-20% degradation of the active ingredient.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve N-[2-(1-Oxopropan-2-yl)phenyl]acetamide in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.

2. Preparation of Stressed Samples (Target Concentration: 100 µg/mL):

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature. Rationale: Basic hydrolysis of amides is often rapid, so elevated temperatures may not be necessary initially.[15][16]

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[12][15]

  • Thermal Degradation: Expose a solid sample to dry heat at 80°C. Also, prepare a solution in a neutral solvent (e.g., water:acetonitrile 50:50) and heat to 60°C.

  • Photolytic Degradation: Expose a solution (in a quartz cuvette) to a photostability chamber with an output of not less than 1.2 million lux hours and 200 watt hours/square meter.[17] A control sample should be wrapped in foil and placed alongside.

3. Sample Analysis:

  • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before injection to prevent damage to the HPLC column.

  • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

4. Evaluation:

  • Calculate the percentage of degradation.

  • Check for peak purity of the parent compound.

  • Assess mass balance.

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions (100 µg/mL) cluster_analysis Analysis cluster_eval Evaluation stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) stock->acid base Basic (0.1M NaOH, RT) stock->base oxidative Oxidative (3% H₂O₂, RT) stock->oxidative thermal Thermal (Solid & Solution) stock->thermal photo Photolytic (UV/Vis Light) stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze via Stability-Indicating HPLC-UV/MS neutralize->hplc eval Calculate % Degradation Assess Peak Purity Check Mass Balance hplc->eval

Caption: General workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method Development

A stability-indicating method is one that can separate the parent drug from its degradation products, ensuring accurate quantification.

1. Initial Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[18]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid improves peak shape for amine-containing degradants.[18]

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by a UV scan of the parent compound (likely around 240-250 nm).

  • Injection Volume: 10 µL.

2. Method Validation:

  • Inject a mixture of the stressed samples (from Protocol 1) where degradation is observed.

  • Objective: Ensure baseline separation between the parent peak and all degradant peaks.

  • Optimization: If co-elution occurs, adjust the gradient slope, mobile phase composition (e.g., switch to methanol), or pH.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity across all stress conditions to confirm that the parent peak is not co-eluting with any degradants.

Section 4: Understanding Potential Degradation Pathways

Understanding the chemical mechanisms of degradation is crucial for predicting issues and interpreting results. The following pathways are proposed based on the chemical structure of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide and established reactivity of related compounds.[8][9][19]

Proposed Hydrolytic Degradation Pathway

Amide hydrolysis is a primary degradation route that can be catalyzed by either acid or base.[8][9][11] The reaction involves the nucleophilic attack of water (acid-catalyzed) or a hydroxide ion (base-catalyzed) on the carbonyl carbon of the amide, leading to the cleavage of the C-N bond.

G compound N-[2-(1-Oxopropan-2-yl)phenyl]acetamide intermediate Tetrahedral Intermediate compound->intermediate + H₃O⁺ or OH⁻ products 2-(2-aminophenyl)propan-2-one + Acetic Acid intermediate->products C-N Bond Cleavage

Caption: Proposed hydrolytic degradation pathway.

Proposed Oxidative Degradation Pathway

Oxidative degradation often involves the introduction of oxygen-containing functional groups. For this molecule, the electron-rich aromatic ring is a likely target for electrophilic attack by reactive oxygen species (e.g., from H₂O₂), leading to hydroxylation.

G compound N-[2-(1-Oxopropan-2-yl)phenyl]acetamide products Hydroxylated Aromatic Derivatives (e.g., phenolic species) compound->products + [O] (e.g., H₂O₂)

Caption: Proposed oxidative degradation pathway.

References

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024). Food And Drugs Authority.
  • Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry.
  • Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Rwanda FDA.
  • Annex 10 - ICH.
  • An In-depth Technical Guide to the Reactivity of N-acetyl-N-phenylacetamide. Benchchem.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
  • Troubleshooting N-(1-chloropropan-2-yl)acetamide stability issues. Benchchem.
  • A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calcul
  • Illustrated the proposed degradation pathway based on computational method.
  • An In-depth Technical Guide to Forced Degrad
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Stability issues of N-(2-Aminophenyl)-2-phenylacetamide in solution. Benchchem.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • Separation of Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC.
  • Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). (2026).
  • What is the mechanism of Acetanilide?. (2024).
  • An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of N-phenylacetamide Deriv
  • Mechanistic insight into oxidized N,N-dimethylacetamide as a source of formaldehyde related derivatives. Reaction Chemistry & Engineering (RSC Publishing).
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent.
  • Acetanilide puriss. p.a., 99.5 (CHN) N-Phenylacetamide. Sigma-Aldrich.
  • HYDROLYSIS REACTIONS. (2018). Unknown Source.
  • Hydrolysis of N-acyl Derivatives of Alanine and Phenylalanine by Acylase I and Carboxypeptidase. (1953). Journal of Biological Chemistry.
  • Method and assays for quantitation of acetamide in a composition. (2010).
  • Comparative Analysis of HPLC and LC-MS Methods for the Quantification of N-(1-Bromo-2-oxopropyl)acetamide. Benchchem.
  • Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Scilit.
  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC.
  • Degradation and fate of N-nitrosamines in water by UV photolysis.
  • Inclusion of 1-naphthylacetic acid and 2-(1-naphthyl)
  • Photocatalytic Degradation of Selected Non-Opioid Analgesics Driven by Solar Light Exposure. (2024). MDPI.
  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. (2023). Semantic Scholar.
  • Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Deriv
  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)

Sources

Optimization

optimizing the mobile phase for preparative HPLC purification of N-(2-acetonylphenyl)acetamide

Welcome to the Technical Support Center for Preparative HPLC. This hub is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of N-(2-acetonylphenyl)aceta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Preparative HPLC. This hub is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of N-(2-acetonylphenyl)acetamide.

Because this compound is an intermediate with highly specific structural liabilities (a neutral acetamide with a reactive ketone), standard "plug-and-play" purification methods often lead to poor resolution or unexpected yield losses. This guide synthesizes chromatographic theory with field-proven causality to help you optimize your mobile phase and scale-up workflows.

Part 1: Troubleshooting & Causality FAQs

Q1: Why does N-(2-acetonylphenyl)acetamide co-elute with structurally similar indole byproducts during my scouting runs? The Causality: N-(2-acetonylphenyl)acetamide is a neutral molecule. In a standard Water/Acetonitrile (ACN) reversed-phase system, retention is driven almost entirely by hydrophobic (van der Waals) interactions with the C18 stationary phase. Pre-cyclization intermediates and their corresponding indole byproducts share an identical hydrophobic core, causing them to co-elute. The Solution: Switch your organic modifier from ACN to Methanol (MeOH). ACN is a polar aprotic solvent, whereas MeOH is polar protic. Methanol acts as a hydrogen-bond donor, interacting differentially with the strong hydrogen-bond acceptors on your target molecule (the amide carbonyl and the acetonyl ketone) compared to the indole NH [1]. This orthogonal selectivity often resolves closely related structural analogs [2].

Q2: Do I need acidic additives (like 0.1% TFA) in my mobile phase for this compound? The Causality: No, and using strong acids can actually be detrimental. The target compound is neutral across the standard HPLC pH range (amides and ketones do not ionize between pH 2–10). While additives like Trifluoroacetic Acid (TFA) are routinely used to suppress residual silanol interactions for basic impurities, N-(2-acetonylphenyl)acetamide is highly prone to acid-catalyzed intramolecular cyclization. The Solution: If you concentrate your preparative fractions containing 0.1% TFA, the dropping pH during evaporation will catalyze the dehydration of the acetamide and ketone to form a substituted indole, destroying your yield. Use a volatile, near-neutral buffer like 10 mM Ammonium Formate, or use no additive at all if your stationary phase is fully end-capped.

Q3: How do I accurately scale my method from an analytical column to a preparative column without losing resolution? The Causality: Resolution is a function of linear velocity and column loading. If you arbitrarily increase flow rate or injection volume, you disrupt the mass transfer kinetics established at the analytical scale. To maintain the exact chromatographic profile, both flow rate and injection volume must be scaled geometrically based on the ratio of the column radii squared [3].

Part 2: Mobile Phase & Selectivity Data

To optimize your purification, select the mobile phase system that addresses your specific crude mixture profile.

Mobile Phase SystemElution StrengthSelectivity MechanismBackpressureRecommended Application
Water / Acetonitrile HighDipole-dipole, HydrophobicLowDefault scouting; ideal for high-throughput purification of clean crude mixtures.
Water / Methanol ModerateHydrogen bonding, HydrophobicHighResolving co-eluting indole byproducts; provides orthogonal selectivity.
10 mM Ammonium Formate / ACN HighIonic strength bufferingLowPurifying mixtures with basic impurities while preventing acid-catalyzed degradation during fraction dry-down.

Part 3: Self-Validating Scale-Up Protocol

This methodology ensures that every parameter optimized at the analytical scale translates flawlessly to the preparative scale.

Step 1: Analytical Scouting & Selectivity Tuning

  • Equip a 4.6 mm × 100 mm analytical column (matched chemistry to your prep column).

  • Run a generic gradient (e.g., 5% to 95% Organic over 10 column volumes) using Water/ACN.

  • Self-Validation Checkpoint: Calculate the resolution ( Rs​ ) between N-(2-acetonylphenyl)acetamide and its closest eluting impurity. If Rs​<1.5 , switch the organic modifier to Methanol to exploit hydrogen-bonding selectivity [2] before proceeding.

Step 2: Concentration Overloading Study

  • Prepare a highly concentrated sample of your crude mixture (e.g., 50–100 mg/mL in DMSO or the mobile phase).

  • Perform sequential injections on the analytical column, increasing the volume by 5 µL increments (e.g., 5 µL, 10 µL, 15 µL).

  • Self-Validation Checkpoint: Overlay the chromatograms. The peak will broaden into a right-triangle shape (concentration overload). Identify the maximum injection volume where the fronting/tailing edge of the target peak does not merge with the critical impurity ( Rs​≥1.2 ). This is your maximum analytical load ( Vanal​ ).

Step 3: Geometric Scale-Up Calculation Utilize the standard geometric scaling equations [3] to calculate your preparative parameters.

  • Flow Rate ( Fprep​ ): Fprep​=Fanal​×(Dprep​/Danal​)2

    (e.g., Scaling from a 4.6 mm to a 19 mm column with a 1.5 mL/min analytical flow rate yields 1.5×(19/4.6)2=25.6 mL/min).

  • Injection Volume ( Vprep​ ): Vprep​=Vanal​×(Dprep​/Danal​)2×(Lprep​/Lanal​)

Step 4: Preparative Execution & Recovery

  • Equilibrate the preparative column at the calculated Fprep​ .

  • Inject the calculated Vprep​ and collect fractions based on UV absorbance (typically 254 nm for the phenyl ring and 210 nm for the amide).

  • Self-Validation Checkpoint: Immediately analyze a 1 µL aliquot of the collected fraction on the analytical system to verify >95% purity before committing the entire fraction to the rotary evaporator. Evaporate under reduced pressure at ≤40∘ C to prevent thermal degradation.

Part 4: Scale-Up Workflow Visualization

Workflow Scouting 1. Analytical Scouting (4.6 mm ID, ACN/Water) Eval Resolution > 1.5? Scouting->Eval Switch 2. Switch Modifier (Use MeOH for H-bonding) Eval->Switch No (Co-elution) Load 3. Loading Study (Concentration Overload) Eval->Load Yes Switch->Scouting Scale 4. Geometric Scale-Up (Apply Waters Equations) Load->Scale Prep 5. Prep HPLC & Recovery (Avoid Acidic Dry-down) Scale->Prep

Fig 1: Preparative HPLC method development and scale-up workflow for neutral acetamides.

References

  • Chrom Tech. "Acetonitrile vs. Methanol for Reverse Phase Chromatography." Chrom Tech Blog, Oct 2025.[Link]

  • Mason Technology. "Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC)." Mason Technology News & Resources, Feb 2024.[Link]

  • Aubin, A. J., & Cleary, R. "Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract." Waters Corporation Application Notes.[Link]

Troubleshooting

strategies to avoid byproduct formation in the synthesis of N-phenylacetamide analogs

Welcome to the Technical Support Center for the synthesis of N-phenylacetamide and its analogs. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-phenylacetamide and its analogs. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Here, we will dissect the thermodynamic and kinetic causality behind byproduct formation, providing you with self-validating protocols to ensure high-purity yields in your drug development workflows.

Diagnostic Decision Tree for Byproduct Identification

Before adjusting your protocol, you must accurately diagnose the nature of the impurity. Use the workflow below to trace the structural class of your byproduct back to its root experimental cause.

Troubleshooting Start Impurity Detected in N-phenylacetamide Synthesis N_N N,N-Diacetylation (Over-reaction) Start->N_N O_Ac O-Acetylation (Competing Nucleophile) Start->O_Ac Oxid Colored Impurities (Aniline Oxidation) Start->Oxid Sol1 Limit Ac2O to 1.05 eq. Lower Temp < 50°C N_N->Sol1 Sol2 Aqueous biphasic system (Schotten-Baumann) O_Ac->Sol2 Sol3 Activated Charcoal Hot Recrystallization Oxid->Sol3

Diagnostic workflow for identifying and resolving common synthesis byproducts.

Troubleshooting Guides & FAQs

Q1: I am observing significant N,N-diacetylation (N-acetyl-N-phenylacetamide) in my reaction mixture. What drives this, and how can I prevent it? Causality: Primary amines like aniline possess two replaceable protons. The first acetylation yields an amide, which is significantly less nucleophilic than the starting amine due to the electron-withdrawing nature of the acetyl group. However, if the reaction is subjected to forcing conditions—specifically, a large excess of acetic anhydride combined with prolonged heating—the activation energy barrier for the second acetylation is overcome. Resolution: To prevent diacetylation, you must maintain strict stoichiometric and thermal control. Restrict your acetylating agent to 1.05–1.10 equivalents and keep the reaction temperature below 60°C. Furthermore, promptly quenching the reaction with water hydrolyzes any unreacted acetic anhydride, permanently halting the reaction sequence ()[1].

Q2: When synthesizing hydroxylated analogs (e.g., paracetamol from p-aminophenol), I am detecting O-acetylated and N,O-diacetylated byproducts. How do I achieve N-selectivity? Causality: p-Aminophenol contains both an amine and a hydroxyl nucleophile. While the amine is more nucleophilic and kinetically favored to attack the carbonyl carbon of acetic anhydride, the hydroxyl group can competitively undergo O-acetylation if the pH and solvent environment are poorly controlled. Resolution: Employ an aqueous biphasic solvent system (Schotten-Baumann conditions) or a highly controlled acetic acid-water mixture. In an aqueous medium, the differential pKa of the functional groups is leveraged: the amine remains nucleophilic, while the phenol (pKa ~9.5) remains protonated and vastly less reactive toward the electrophile. This ensures high selectivity for the N-phenylacetamide analog ()[2].

Q3: My crude product precipitates with a reddish-brown discoloration instead of white crystals. Is this a byproduct? Causality: Yes. Anilines are highly susceptible to air oxidation. Over time, or under harsh reaction conditions, aniline oxidizes to form highly conjugated, colored polyaniline-like impurities or quinone-imines. Resolution: Always use freshly distilled, colorless aniline. If oxidation byproducts are already present in your crude product, they can be effectively removed during purification. Dissolve the crude solid in a hot solvent and add activated charcoal. The porous carbon matrix physically traps the large, conjugated colored impurities. A subsequent hot gravity filtration will yield a colorless filtrate from which pure N-phenylacetamide can be crystallized ()[3].

Mechanistic Pathway of Byproduct Formation

Understanding the divergence points in the reaction mechanism is critical for implementing the correct preventative strategies.

Mechanism Aniline Aniline Derivative (e.g., p-Aminophenol) Intermediate Tetrahedral Intermediate Aniline->Intermediate + Ac2O Ac2O Acetic Anhydride Ac2O->Intermediate Desired N-phenylacetamide (Desired Product) Intermediate->Desired - AcOH (Kinetically Favored) O_Acetyl O-Acetylated Product (Byproduct) Intermediate->O_Acetyl Competitive O-attack (Poor pH control) Diacetyl N,N-Diacetylaniline (Byproduct) Desired->Diacetyl + Excess Ac2O + Heat

Mechanistic divergence of aniline acetylation leading to desired and byproduct formations.

Quantitative Analysis: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and byproduct distribution.

Reaction ConditionEquivalents of Ac₂OSolvent SystemTemperatureMajor Product YieldPrimary Byproduct
Optimized N-Acetylation 1.1 - 1.2 eqGlacial Acetic Acid< 50°CN-phenylacetamide (>95%)None (Trace acetic acid)
Forcing Conditions > 2.5 eqToluene / Neat110°C (Reflux)N,N-diacetylaniline (>80%)N-phenylacetamide (<20%)
Biphasic (Schotten-Baumann) 1.1 eqAqueous NaOAc25°CN-(4-hydroxyphenyl)acetamide (>90%)O-acetylated (Trace)
Uncontrolled Hydroxyl-Aniline 2.5 eqPyridine (Base)80°CN,O-diacetylated (>75%)N-acetylated (<25%)

Self-Validating Experimental Protocol: Highly Selective N-Acetylation

This methodology is designed as a self-validating system. Each step incorporates physical checks to ensure byproduct avoidance before proceeding to the next phase.

Step 1: Reagent Preparation & Quality Control

  • Action: Dissolve 10.0 g (0.107 mol) of freshly distilled aniline in 20.0 mL of glacial acetic acid within a 250 mL Erlenmeyer flask.

  • Causality & Validation: Aniline is highly prone to air oxidation, which seeds colored impurities. Self-Validation Check: Inspect the solution visually. It must be clear and colorless. If it exhibits a yellow or brown tint, the starting material is compromised and must be redistilled before proceeding.

Step 2: Stoichiometric & Thermal Control of Acylation

  • Action: Chill the flask in a water bath to 20°C. Using an addition funnel, add exactly 12.0 mL (0.127 mol, ~1.18 eq) of acetic anhydride dropwise over 15 minutes.

  • Causality & Validation: The acetylation of amines is highly exothermic. Dropwise addition prevents localized thermal spikes (hotspots). Exceeding 60°C in the presence of excess acetic anhydride provides the activation energy required for the amide nitrogen to attack a second anhydride molecule, yielding the N,N-diacetylated byproduct.

Step 3: Reaction Maturation

  • Action: Stir the mixture at room temperature for 30 minutes, then gently warm to 50°C for 15 minutes.

  • Causality & Validation: This ensures complete conversion of the primary amine without providing sufficient thermodynamic drive for diacetylation.

Step 4: Quenching & Hydrolysis

  • Action: Pour the warm reaction mixture vigorously into 400 mL of ice-cold deionized water.

  • Causality & Validation: Water serves a dual purpose: it acts as an anti-solvent to precipitate the hydrophobic N-phenylacetamide, and it rapidly hydrolyzes any unreacted acetic anhydride into acetic acid. Self-Validation Check: The immediate cessation of acylating agent availability guarantees that diacetylation cannot occur during the isolation phase.

Step 5: Purification via Hot Recrystallization

  • Action: Collect the crude solid via vacuum filtration. Dissolve the solid in a minimum volume of boiling water. If the solution is discolored, add 0.5 g of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration. Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath.

  • Causality & Validation: Activated charcoal adsorbs large, conjugated oxidation byproducts. Slow cooling ensures the formation of pure, highly ordered crystals, excluding kinetic impurities from the crystal lattice.

References

  • One-pot synthesis of paracetamol via the catalytic reductive carbonylation of nitrobenzene in acetic acid-water as a solvent Source: IRIS Università Ca' Foscari Venezia URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-(2-acetonylphenyl)acetamide with Known Anti-inflammatory Agents: An Investigative Guide

Introduction: The Unmet Need for Novel Anti-inflammatory Therapeutics Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation und...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unmet Need for Novel Anti-inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic and debilitating diseases, including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1][2] The current armamentarium of anti-inflammatory drugs, primarily nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, while effective, is often associated with significant side effects, particularly with long-term use.[1][3] This necessitates a continuous search for novel, safer, and more effective anti-inflammatory agents.

This guide introduces N-(2-acetonylphenyl)acetamide, a novel acetamide derivative, as a candidate for anti-inflammatory drug discovery. While direct studies on the anti-inflammatory properties of this specific molecule are not yet prevalent in published literature, its structural motifs suggest potential interactions with key inflammatory pathways. This document provides a comprehensive framework for a comparative analysis of N-(2-acetonylphenyl)acetamide against well-established anti-inflammatory agents. We will delve into the rationale behind proposed experimental designs, from initial in vitro screening to more complex in vivo models, to elucidate its potential mechanism of action and therapeutic efficacy.

Chemical Profile of N-(2-acetonylphenyl)acetamide

Structural Features: The molecule possesses an acetamide group and an acetonyl moiety attached to a phenyl ring. This combination of functional groups offers several points for potential biological interactions. The acetamide group is a common feature in many biologically active compounds and may contribute to the molecule's overall pharmacokinetic and pharmacodynamic properties.[6][7][8]

Comparative Framework: Benchmarking Against Established Anti-inflammatory Agents

To comprehensively evaluate the anti-inflammatory potential of N-(2-acetonylphenyl)acetamide, a direct comparison with established drugs is crucial. For the purpose of this guide, we will consider two major classes of anti-inflammatory agents:

  • Non-selective NSAIDs: Ibuprofen and Indomethacin will serve as representatives of this class, which act by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][9][10]

  • Selective COX-2 Inhibitors: Celecoxib will be used as the comparator for its selective action on COX-2, an enzyme isoform predominantly induced during inflammation.[11][12][13]

The following sections will outline a series of proposed experiments to characterize and compare the anti-inflammatory profile of N-(2-acetonylphenyl)acetamide with these reference drugs.

In Vitro Evaluation: Unraveling the Molecular Mechanisms

In vitro assays are indispensable for the initial screening and mechanistic elucidation of novel compounds, offering a cost-effective and high-throughput approach.[1][14]

Cyclooxygenase (COX) Enzyme Inhibition Assay

Rationale: The inhibition of COX enzymes is a primary mechanism of action for most NSAIDs.[9][10] This assay will determine if N-(2-acetonylphenyl)acetamide directly targets the COX pathway and its selectivity towards COX-1 versus COX-2.

Protocol:

  • Recombinant human COX-1 and COX-2 enzymes are utilized.

  • Arachidonic acid is introduced as the substrate.

  • The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured, typically via an enzyme-linked immunosorbent assay (ELISA) for the downstream product prostaglandin E2 (PGE2).

  • N-(2-acetonylphenyl)acetamide will be tested at various concentrations to determine its half-maximal inhibitory concentration (IC50) for each enzyme.

  • Ibuprofen, Indomethacin (non-selective), and Celecoxib (COX-2 selective) will be used as positive controls.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
N-(2-acetonylphenyl)acetamideExperimental ValueExperimental ValueCalculated Value
Ibuprofen~15~35~0.43
Indomethacin~0.1~2.5~0.04
Celecoxib>100~0.04>2500

Note: IC50 values for reference drugs are approximate and can vary based on assay conditions.

Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages

Rationale: Macrophages play a central role in the inflammatory response by releasing pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) upon stimulation with bacterial lipopolysaccharide (LPS).[15][16][17] This assay will assess the ability of N-(2-acetonylphenyl)acetamide to modulate this key inflammatory signaling pathway.

Protocol:

  • A macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages will be cultured.

  • Cells will be pre-treated with varying concentrations of N-(2-acetonylphenyl)acetamide or reference drugs for 1 hour.

  • Inflammation will be induced by adding LPS (100 ng/mL).

  • After 24 hours of incubation, the supernatant will be collected.

  • The levels of TNF-α and IL-6 in the supernatant will be quantified using ELISA.

Data Presentation:

Compound (Concentration)TNF-α Production (% of LPS control)IL-6 Production (% of LPS control)
Vehicle Control00
LPS Control100100
N-(2-acetonylphenyl)acetamide (1 µM)Experimental ValueExperimental Value
N-(2-acetonylphenyl)acetamide (10 µM)Experimental ValueExperimental Value
N-(2-acetonylphenyl)acetamide (100 µM)Experimental ValueExperimental Value
Indomethacin (10 µM)Experimental ValueExperimental Value
Celecoxib (10 µM)Experimental ValueExperimental Value
Signaling Pathway Visualization

To visualize the potential points of intervention for N-(2-acetonylphenyl)acetamide within the inflammatory cascade, a simplified signaling pathway diagram is presented below.

Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Inflammation Inflammation Cytokines->Inflammation Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 substrate Prostaglandins Prostaglandins COX1_2->Prostaglandins catalyzes Prostaglandins->Inflammation NSAIDs Non-selective NSAIDs (Ibuprofen, Indomethacin) NSAIDs->COX1_2 inhibits COX2_Inhibitors Selective COX-2 Inhibitors (Celecoxib) COX2_Inhibitors->COX1_2 selectively inhibits COX-2 Test_Compound N-(2-acetonylphenyl)acetamide Test_Compound->NFkB potential inhibition Test_Compound->COX1_2 potential inhibition

Caption: Potential mechanisms of anti-inflammatory action.

In Vivo Evaluation: Assessing Efficacy in a Biological System

In vivo models are critical for evaluating the therapeutic potential of a drug candidate in a whole-organism context, providing insights into its efficacy, pharmacokinetics, and safety.[14][18][19][20]

Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a widely used and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[21][22][23][24] It allows for the assessment of a compound's ability to inhibit the inflammatory response, which occurs in two distinct phases.

Protocol:

  • Male Wistar rats (180-220 g) will be divided into groups (n=6 per group).

  • The test groups will receive N-(2-acetonylphenyl)acetamide at different doses (e.g., 10, 30, and 100 mg/kg) orally.

  • Control groups will receive the vehicle, Indomethacin (10 mg/kg, p.o.), or Celecoxib (10 mg/kg, p.o.).

  • One hour after drug administration, 0.1 mL of 1% carrageenan solution will be injected into the sub-plantar region of the right hind paw.

  • Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[22][25]

  • The percentage inhibition of edema will be calculated for each group.

Experimental Workflow:

Paw_Edema_Workflow Start Animal Acclimatization Grouping Grouping of Rats (n=6) Start->Grouping Dosing Oral Administration of Test Compound, Reference Drugs, or Vehicle Grouping->Dosing Carrageenan Sub-plantar Injection of Carrageenan (1%) Dosing->Carrageenan 1 hour post-dosing Measurement Paw Volume Measurement at 0, 1, 2, 3, 4, 5 hours Carrageenan->Measurement Analysis Data Analysis: - Paw Volume Increase - Percentage Inhibition Measurement->Analysis End Conclusion on Acute Anti-inflammatory Activity Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Data Presentation:

Treatment Group (Dose)Mean Paw Edema (mL) at 3 hours% Inhibition of Edema at 3 hours
Vehicle ControlExperimental Value0
N-(2-acetonylphenyl)acetamide (10 mg/kg)Experimental ValueCalculated Value
N-(2-acetonylphenyl)acetamide (30 mg/kg)Experimental ValueCalculated Value
N-(2-acetonylphenyl)acetamide (100 mg/kg)Experimental ValueCalculated Value
Indomethacin (10 mg/kg)Experimental ValueCalculated Value
Celecoxib (10 mg/kg)Experimental ValueCalculated Value
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

Rationale: This model mimics systemic inflammation, akin to sepsis, and is valuable for assessing a compound's ability to suppress the systemic release of pro-inflammatory cytokines.[26][27]

Protocol:

  • Male C57BL/6 mice will be grouped and treated orally with N-(2-acetonylphenyl)acetamide, reference drugs, or vehicle.

  • One hour later, mice will be injected intraperitoneally with LPS (1 mg/kg).

  • After 2 hours, blood will be collected via cardiac puncture.

  • Serum levels of TNF-α and IL-6 will be quantified by ELISA.

Data Presentation:

Treatment Group (Dose)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle ControlBaseline ValueBaseline Value
LPS + VehicleExperimental ValueExperimental Value
LPS + N-(2-acetonylphenyl)acetamide (30 mg/kg)Experimental ValueExperimental Value
LPS + Dexamethasone (1 mg/kg)Experimental ValueExperimental Value

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to evaluate the anti-inflammatory potential of a novel compound, N-(2-acetonylphenyl)acetamide. The proposed experiments will provide a comprehensive dataset to compare its efficacy and mechanism of action against established non-selective NSAIDs and selective COX-2 inhibitors.

Positive results from these initial studies, such as potent inhibition of pro-inflammatory mediators and significant reduction of edema in animal models, would warrant further investigation. Future studies could explore its effects in chronic inflammation models (e.g., adjuvant-induced arthritis), detailed pharmacokinetic and toxicological profiling, and elucidation of its precise molecular targets beyond the COX pathway. The ultimate goal is to determine if N-(2-acetonylphenyl)acetamide or its derivatives could represent a new class of anti-inflammatory agents with an improved therapeutic window.

References

  • Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters - EBSCO.
  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • Szaruga, M., Wąsik, A., & Maksymowicz, W. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules, 27(17), 5481. Available from: [Link]

  • BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?.
  • Nuvisan. Advanced in vivo inflammation & immunology models | Preclinical CRO Services.
  • Wikipedia. Nonsteroidal anti-inflammatory drug. Available from: [Link]

  • WebMD. Pain Relief: How NSAIDs Work.
  • Patel, M., Murugananthan, G., & Gowda, S. K. P. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review.
  • Deranged Physiology. (2025). Pharmacology of non-steroidal anti-inflammatory agents. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Carrageenan-Induced Paw Edema Assay with Emorfazone.
  • Melior Discovery. LPS Model of Systemic Inflammation.
  • Bio-protocol. 2.7. Carrageenan-induced paw edema assay. Available from: [Link]

  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52. Available from: [Link]

  • Slideshare. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Available from: [Link]

  • Ameyaw, E. O., & Ahenkan, A. (2017). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. IntechOpen. Available from: [Link]

  • Hep Journals. (2025). Lipopolysaccharide-induced model of inflammation in cells culture. Available from: [Link]

  • American Heart Association Journals. (2003). Cyclooxygenase-2 Inhibitors. Stroke, 34(10), 2337-2342. Available from: [Link]

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  • DeRuiter, J. (2002). NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS).
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Comparative

Comparative Guide to the Experimental Validation of the Biological Target of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

This guide provides a comprehensive framework for the experimental validation of the biological target of the novel compound, N-[2-(1-Oxopropan-2-yl)phenyl]acetamide. As this molecule is not extensively characterized in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the experimental validation of the biological target of the novel compound, N-[2-(1-Oxopropan-2-yl)phenyl]acetamide. As this molecule is not extensively characterized in existing literature, we will approach this challenge by comparing and contrasting established and cutting-edge methodologies for target deconvolution and validation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of new chemical entities.

Introduction: The Challenge of Target Identification

The identification of a drug's biological target is a critical step in the drug discovery and development pipeline. A well-defined target validates the therapeutic hypothesis and informs subsequent lead optimization, preclinical, and clinical development. For a novel compound such as N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, the absence of prior knowledge necessitates a systematic and multi-pronged approach to unbiasedly identify its molecular target(s) and validate the interaction in a physiologically relevant context. This guide will provide a comparative analysis of various experimental strategies, outlining their underlying principles, strengths, and limitations, and offer detailed protocols for their execution.

Part 1: Initial In Silico Target Prediction and Hypothesis Generation

Before embarking on resource-intensive wet lab experiments, computational methods can provide initial hypotheses about the potential biological targets of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide. These in silico approaches leverage the compound's chemical structure to predict its interaction with known protein targets.

Methodology Comparison:

MethodPrincipleAdvantagesDisadvantages
Ligand-Based Virtual Screening Compares the 2D or 3D structure of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide to databases of compounds with known biological targets.Computationally inexpensive; does not require a known protein structure.Limited by the diversity of the compound databases; may not identify novel targets.
Structure-Based Virtual Screening (Docking) Predicts the binding orientation and affinity of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide to the 3D structures of potential protein targets.Provides insights into the binding mode and potential for structure-based drug design.Requires a high-resolution 3D structure of the target protein; can be computationally intensive.
Pharmacophore Modeling Identifies the essential 3D arrangement of chemical features of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide that are responsible for its biological activity and searches for proteins with binding sites that can accommodate this pharmacophore.Can identify targets with different overall folds but similar binding sites.The generated pharmacophore model is a hypothesis and requires experimental validation.

Experimental Workflow: In Silico Target Prediction

cluster_start Start cluster_methods In Silico Prediction Methods cluster_output Output Start N-[2-(1-Oxopropan-2-yl)phenyl]acetamide (SMILES String) LigandBased Ligand-Based Virtual Screening Start->LigandBased 2D/3D Similarity StructureBased Structure-Based Virtual Screening (Docking) Start->StructureBased Molecular Docking Pharmacophore Pharmacophore Modeling Start->Pharmacophore Feature Mapping Hypotheses List of Putative Biological Targets LigandBased->Hypotheses StructureBased->Hypotheses Pharmacophore->Hypotheses

Caption: In silico workflow for generating initial target hypotheses.

Part 2: Unbiased Target Identification Strategies

Following in silico analysis, experimental approaches are necessary to identify the biological target(s) of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide in an unbiased manner within a biological system.

Affinity-Based Proteomics

Affinity-based proteomics is a powerful technique for identifying direct binding partners of a small molecule from a complex biological lysate. This method involves immobilizing a derivative of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide onto a solid support to "pull down" its interacting proteins.

Comparative Analysis of Affinity-Based Methods:

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography A synthetically modified version of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide with a linker is immobilized on beads. A cell lysate is passed over the beads, and interacting proteins are captured and subsequently identified by mass spectrometry.Directly identifies binding partners; can be performed with native protein complexes.Requires chemical synthesis of a functionalized probe; potential for non-specific binding.
Drug Affinity Responsive Target Stability (DARTS) This method leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis. Cell lysates are treated with the compound and then subjected to limited proteolysis. The stabilized proteins are then identified by SDS-PAGE and mass spectrometry.Does not require chemical modification of the compound; applicable to a wide range of targets.May not be effective for all protein targets; can be influenced by the choice of protease.
Thermal Proteome Profiling (TPP) TPP is based on the observation that drug binding alters the thermal stability of the target protein. Cells or cell lysates are heated to various temperatures in the presence and absence of the compound. The aggregated proteins are removed, and the remaining soluble proteins are quantified by mass spectrometry to identify proteins with altered melting points.Can be performed in vivo or in vitro; provides information on target engagement in a cellular context.Requires specialized equipment and expertise in quantitative proteomics.

Step-by-Step Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide containing a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylate) for immobilization.

  • Immobilization: Covalently attach the synthesized probe to activated agarose or magnetic beads.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.

  • Affinity Capture: Incubate the immobilized probe with the cell lysate to allow for protein binding. Include a control incubation with beads that have not been derivatized.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive ligand (excess free N-[2-(1-Oxopropan-2-yl)phenyl]acetamide), a denaturing agent, or by changing the pH.

  • Protein Identification: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cluster_prep Preparation cluster_capture Affinity Capture cluster_analysis Analysis Probe Synthesize & Immobilize N-[2-(1-Oxopropan-2-yl)phenyl]acetamide Probe Incubate Incubate Probe with Lysate Probe->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Specific Binding Partners Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS Identify Identify Putative Target Proteins LCMS->Identify

Caption: Workflow for affinity chromatography-based target identification.

Genetic Approaches

Genetic methods can identify proteins that, when their expression is altered, modulate the cellular response to N-[2-(1-Oxopropan-2-yl)phenyl]acetamide.

Comparison of Genetic Screening Methods:

MethodPrincipleAdvantagesDisadvantages
shRNA/siRNA Screening A library of short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) is used to systematically knock down the expression of individual genes. The effect of each knockdown on the cellular phenotype in the presence of the compound is then assessed.High-throughput; can identify targets that are not directly bound by the compound but are part of the same pathway.Off-target effects of shRNAs/siRNAs can be a concern; incomplete knockdown can lead to false negatives.
CRISPR-Cas9 Screening A library of guide RNAs (gRNAs) is used to direct the Cas9 nuclease to create loss-of-function mutations in every gene in the genome. Cells are then treated with the compound, and genes whose knockout confers resistance or sensitivity are identified by deep sequencing.High specificity and efficiency of gene knockout; can be used for both knockout and activation screens.Can be technically challenging to perform; potential for off-target editing.

Part 3: Direct Target Validation and Biophysical Characterization

Once a list of putative targets has been generated, it is crucial to validate the direct physical interaction between N-[2-(1-Oxopropan-2-yl)phenyl]acetamide and the candidate protein(s).

Comparison of Biophysical Validation Techniques:

MethodPrincipleKey Parameters MeasuredThroughput
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when a protein immobilized on the chip binds to a ligand in solution.Association rate (ka), dissociation rate (kd), and binding affinity (KD).Medium
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.Binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.Low
Thermal Shift Assay (TSA) Measures the change in the melting temperature (Tm) of a protein upon ligand binding.ΔTm (change in melting temperature).High

Step-by-Step Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified candidate target protein onto a sensor chip.

  • Compound Preparation: Prepare a series of dilutions of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide in a suitable running buffer.

  • Binding Analysis: Inject the compound dilutions over the sensor chip surface and monitor the change in the SPR signal in real-time.

  • Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

cluster_prep Preparation cluster_analysis Binding Analysis Immobilize Immobilize Purified Target Protein on Sensor Chip Inject Inject Compound Dilutions over Chip Immobilize->Inject Prepare Prepare Serial Dilutions of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide Prepare->Inject Monitor Monitor SPR Signal Inject->Monitor Analyze Analyze Data to Determine Binding Kinetics (ka, kd, KD) Monitor->Analyze

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Part 4: Cellular Target Engagement and Downstream Pathway Analysis

Confirming direct binding is essential, but it is equally important to demonstrate that the interaction between N-[2-(1-Oxopropan-2-yl)phenyl]acetamide and its target leads to a functional consequence in a cellular context.

Cellular Target Engagement Assays:

  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of the target protein in intact cells upon compound binding, providing evidence of target engagement in a physiological environment.

  • Reporter Gene Assays: If the target protein is part of a known signaling pathway, a reporter gene assay can be used to measure the modulation of that pathway's activity by the compound.

  • Western Blotting: The phosphorylation status or expression level of downstream signaling proteins can be assessed by Western blotting to confirm the functional consequence of target engagement.

Illustrative Signaling Pathway Analysis:

Assuming, through the aforementioned techniques, that N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is found to target a hypothetical Kinase X in the "ABC" signaling pathway, the following experiment would be a logical next step.

Compound N-[2-(1-Oxopropan-2-yl)phenyl]acetamide KinaseX Kinase X Compound->KinaseX Inhibition SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylation pSubstrateY Phosphorylated Substrate Y Downstream Downstream Cellular Response pSubstrateY->Downstream

Caption: Hypothetical signaling pathway inhibited by the compound.

To validate this, one would treat cells with N-[2-(1-Oxopropan-2-yl)phenyl]acetamide and measure the levels of phosphorylated Substrate Y using a specific antibody for Western blotting. A decrease in phosphorylated Substrate Y would provide strong evidence for the on-target activity of the compound.

Conclusion

The experimental validation of the biological target of a novel compound like N-[2-(1-Oxopropan-2-yl)phenyl]acetamide requires a multi-faceted and rigorous approach. This guide has provided a comparative overview of various techniques, from initial in silico predictions to unbiased target identification and subsequent biophysical and cellular validation. By systematically applying these methodologies and carefully interpreting the integrated data, researchers can confidently elucidate the mechanism of action of new chemical entities, a critical step in the journey from a promising molecule to a potential therapeutic.

References

  • Affinity-Based Proteomics

    • Title: Affinity-Based Proteomics for Target Discovery
    • Source: A review article in a peer-reviewed journal such as Nature Reviews Drug Discovery or Cell Chemical Biology.
    • URL: A general search on Google Scholar for "affinity proteomics review" will provide numerous relevant articles. A representative example would be: [Link]

  • CRISPR-Cas9 Screening

    • Title: Genome-Scale CRISPR-Cas9 Knockout Screening in Human Cells
    • Source: A methods paper in a journal like N
    • URL: A search for "CRISPR screen protocol" on PubMed or Google Scholar will yield detailed protocols. A representative example is: [Link]

  • Surface Plasmon Resonance (SPR)

    • Title: Surface Plasmon Resonance (SPR)
    • Source: An application note from a manufacturer of SPR instruments (e.g., Cytiva, Bruker) or a review article.
    • URL: A search for "SPR for drug discovery" will provide extensive resources. A good starting point is: [Link]

  • Cellular Thermal Shift Assay (CETSA)

    • Title: The cellular thermal shift assay for evalu
    • Source: The original research article in Science by Molina et al. (2013) or subsequent review articles.
    • URL: [Link]

Validation

assessing the off-target effects and cross-reactivity of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

Note to the Reader: Initial searches for the compound "N-[2-(1-Oxopropan-2-yl)phenyl]acetamide" did not yield a well-characterized pharmacological agent with a known biological target. To fulfill the detailed requirement...

Author: BenchChem Technical Support Team. Date: March 2026

Note to the Reader: Initial searches for the compound "N-[2-(1-Oxopropan-2-yl)phenyl]acetamide" did not yield a well-characterized pharmacological agent with a known biological target. To fulfill the detailed requirements of this guide, we will proceed with a hypothetical yet highly relevant scenario. We will assume this compound, hereafter referred to as "Compound X," is a novel covalent inhibitor of Bruton's Tyrosine Kinase (BTK). This allows for a robust comparative analysis against established first and second-generation BTK inhibitors, Ibrutinib and Acalabrutinib, providing a practical and data-rich framework for assessing off-target effects and cross-reactivity.

A Case Study Featuring Compound X, a Hypothetical BTK Inhibitor, Against Ibrutinib and Acalabrutinib

Introduction

The development of targeted therapies, particularly kinase inhibitors, has revolutionized medicine. However, the clinical success of these agents is critically dependent on their selectivity. Off-target effects, where a drug interacts with proteins other than its intended target, are a primary cause of adverse events and clinical trial failures.[1][2] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a cornerstone of rational drug design.

This guide provides a comprehensive framework for assessing the off-target effects and cross-reactivity of a novel kinase inhibitor. We use "Compound X," a hypothetical covalent inhibitor of Bruton's Tyrosine Kinase (BTK), as our primary example. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway and a validated target for B-cell malignancies.[3][4] We will compare Compound X to the first-in-class BTK inhibitor, Ibrutinib, which is known for significant off-target activities, and the second-generation inhibitor, Acalabrutinib, which was designed for improved selectivity.[4][5][6]

By understanding the methodologies to profile these compounds, researchers can better predict potential toxicities, optimize lead compounds, and build a stronger case for clinical development.

Section 1: The Imperative of Selectivity in BTK Inhibition

BTK is a member of the Tec family of kinases. While its inhibition is therapeutically beneficial in diseases like chronic lymphocytic leukemia (CLL), unintended inhibition of other kinases can lead to significant side effects.[6]

  • Ibrutinib , the first-generation inhibitor, demonstrates high efficacy but also inhibits other kinases with homologous cysteine residues, such as EGFR, TEC, and CSK.[7][8] These off-target activities are linked to adverse effects like rash, diarrhea, bleeding, and an increased risk of atrial fibrillation.[5][7][8]

  • Acalabrutinib , a second-generation inhibitor, was engineered for greater selectivity.[9] It exhibits minimal interaction with kinases like EGFR and TEC at therapeutic concentrations, which is believed to contribute to its more favorable safety profile.[3][4]

For our hypothetical Compound X , the central challenge is to achieve potent BTK inhibition while avoiding the liabilities observed with Ibrutinib. This necessitates a multi-faceted approach to profiling its kinome-wide interactions.

Section 2: Methodologies for Off-Target and Cross-Reactivity Assessment

A comprehensive assessment relies on a combination of in vitro biochemical assays, cell-based target engagement studies, and unbiased proteome-wide approaches.[10][11]

In Vitro Biochemical Profiling: Kinome Scanning

This is the foundational step for assessing selectivity. It involves screening the compound against a large panel of purified kinases (often >400) to measure its binding affinity or inhibitory activity.[12][13]

  • Principle: The assay measures the compound's ability to inhibit the enzymatic activity of each kinase, typically through radiometric methods that track phosphate transfer from ATP to a substrate, or through fluorescence/luminescence-based detection of ATP consumption.[12][14]

  • Why this is a critical choice: Kinome scanning provides a broad, quantitative overview of a compound's interaction landscape. It allows for the calculation of a Selectivity Score (S-Score) , which quantifies how selectively the compound binds to its intended target versus the rest of the kinome. A lower S-score generally indicates higher selectivity.

cluster_workflow Kinome Scanning Workflow A Compound X (Test Inhibitor) D Incubate & Measure Activity (e.g., ADP-Glo™, Z'-LYTE™) A->D B Kinase Panel (>400 Purified Kinases) B->D C ATP & Substrate C->D E Data Analysis: Calculate % Inhibition D->E F Generate Selectivity Profile (Kinome Map, S-Score) E->F cluster_cetsa CETSA® Workflow A Treat Intact Cells with Compound X or DMSO B Heat Challenge (Temperature Gradient) A->B C Cell Lysis & Centrifugation (Separate Soluble vs. Aggregated Proteins) B->C D Quantify Soluble Target Protein (e.g., Western Blot, MS) C->D E Plot Melt Curve (Soluble Protein vs. Temp) D->E F Determine Thermal Shift (ΔTm) E->F

A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Unbiased Proteome-Wide Approaches

To discover completely unexpected off-targets, unbiased methods are employed. These techniques do not rely on pre-selected panels of proteins. [15][16]

  • Affinity-Based Chemical Proteomics: This involves using a modified version of the drug (e.g., with a biotin tag) as "bait" to pull its binding partners out of a cell lysate. These interacting proteins are then identified by mass spectrometry. [11]* Thermal Proteome Profiling (TPP): This is a powerful extension of CETSA that uses quantitative mass spectrometry to measure the thermal stability of thousands of proteins simultaneously in response to drug treatment. [11]It can reveal both on-target and off-target interactions across the proteome without requiring any modification to the compound. [10]

Section 3: Comparative Analysis: Compound X vs. Ibrutinib and Acalabrutinib

To illustrate the output of these methodologies, the following tables summarize hypothetical but representative data comparing our Compound X against the established alternatives.

Table 1: Kinome Profiling Summary (at 1 µM concentration)

CompoundPrimary TargetS-Score(10)†Off-Targets Inhibited >90%Key Off-Targets of Concern
Ibrutinib BTK0.026~19EGFR, ITK, TEC, CSK, SRC family [6][8]
Acalabrutinib BTK0.009<5Minimal activity on EGFR/ITK [4][9]
Compound X (Hypothetical) BTK0.0072Minimal activity on EGFR/ITK/TEC

†S-Score(10) represents the number of off-targets with >90% inhibition divided by the total number of kinases tested.

Table 2: Cell-Based Target Engagement and Functional Consequences

CompoundBTK Target Engagement (CETSA ΔTm in cells)EGFR Phosphorylation Inhibition (A431 cells, IC50)Platelet Aggregation Inhibition (IC50)
Ibrutinib + 8.2 °C~5 nMHigh
Acalabrutinib + 7.9 °C>1000 nMLow [9]
Compound X (Hypothetical) + 8.5 °C>5000 nMVery Low

This comparative data clearly positions Compound X as a potentially more selective agent than Ibrutinib, with a selectivity profile appearing even more favorable than Acalabrutinib. The lack of EGFR inhibition and minimal impact on platelet aggregation suggest a lower risk for diarrhea, rash, and bleeding-related adverse events. [5]

Section 4: Experimental Protocols

Providing robust, reproducible protocols is essential for validating these claims.

Protocol 1: Kinome Scanning using ADP-Glo™ Assay

This protocol outlines a general procedure for screening a compound against a kinase panel.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Create a serial dilution series in a 384-well plate.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of 2X kinase/substrate solution for each kinase in the panel.

    • Add 25 nL of the compound from the dilution plate.

    • Add 2.5 µL of 2X ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. Calculate the percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) Melt Curve

This protocol determines the thermal stability of BTK in the presence of Compound X.

  • Cell Culture and Treatment: Culture a human B-cell lymphoma cell line (e.g., TMD8) to ~80% confluency. Treat cells with 10 µM Compound X or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into a PCR plate.

  • Heat Challenge: Place the PCR plate in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at room temperature. [17]4. Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [17]5. Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. [17]6. Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Normalize total protein concentration for all samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with a primary antibody against BTK, followed by an HRP-conjugated secondary antibody.

    • Visualize bands using an ECL substrate and quantify the band intensity.

  • Data Analysis: Plot the normalized band intensity for each temperature point. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for both the treated and untreated samples. The difference (ΔTm) represents the thermal stabilization induced by the compound.

Section 5: Interpretation, Insights, and Future Directions

The comprehensive profiling of Compound X reveals a highly selective BTK inhibitor with potent on-target engagement in a cellular context.

  • Expert Interpretation: The kinome scan suggests a very clean profile, superior to both Ibrutinib and Acalabrutinib. The CETSA data confirms that this selectivity translates to target engagement within the cell. The lack of activity in functional assays for EGFR and platelet aggregation further substantiates the low potential for common off-target toxicities. [4][7]* Trustworthiness of the Approach: This multi-pronged strategy creates a self-validating system. The biochemical data from kinome scanning provides breadth, while the cellular data from CETSA provides physiological relevance. If Thermal Proteome Profiling were also employed, it would add an unbiased layer of discovery, ensuring no critical off-targets were missed by panel-based approaches.

  • Next Steps: Based on this strong preclinical selectivity profile, the next logical steps would include in vivo toxicology studies in animal models to confirm the predicted safety benefits and pharmacokinetic/pharmacodynamic (PK/PD) studies to establish a therapeutic window.

By systematically applying these methodologies, drug development teams can build a robust understanding of a compound's interaction profile, de-risking the path to clinical trials and ultimately leading to safer, more effective medicines.

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  • Why structural proteomics is the best tool for drug target valid
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  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
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  • Acalabrutinib: a highly selective, potent Bruton tyrosine kinase inhibitor for the treatment of chronic lymphocytic leukemia. Taylor & Francis Online.
  • Reported molecular targets of ibrutinib and their associated adverse events.
  • Ibrutinib Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia. PMC.
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  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Kinase Selectivity Profiling System: General Panel Protocol. Promega.
  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. EurekAlert!.
  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic.
  • Off-Target Effects Analysis.
  • Comparative Biological Activities of N-phenylacetamide Derivatives: A Guide for Researchers. BenchChem.
  • Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. The Bumbling Biochemist.
  • An In-depth Technical Guide to the Derivatives of N-ethyl-2-oxo-2-phenylacetamide: Synthesis, Biological Activity. BenchChem.
  • N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide. MDPI.
  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA)
  • The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. Semantic Scholar.
  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)
  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. MDPI.

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Comparative

A Senior Application Scientist's Guide to Purity Benchmarking of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide Against Certified Analytical Standards

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of drug discovery and development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of safet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug discovery and development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For novel compounds like N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, which may serve as a crucial intermediate or a potential active pharmaceutical ingredient (API), rigorous purity assessment is paramount. Impurities, even in trace amounts, can introduce significant variability, leading to altered pharmacological or toxicological profiles and potentially jeopardizing clinical outcomes.[1]

This guide provides an in-depth, objective comparison of analytical methodologies for benchmarking the purity of a newly synthesized batch of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide against a certified analytical standard. We will delve into the causality behind experimental choices, establish self-validating protocols, and present a clear, data-driven comparison to guide researchers, scientists, and drug development professionals in their quality assessment workflows.

A Note on Nomenclature: The chemical name "N-[2-(1-Oxopropan-2-yl)phenyl]acetamide" is non-standard. Based on IUPAC conventions, a plausible interpretation of this name is a phenylacetamide core with a substituted propyl group at the ortho position. For the purposes of this guide, we will proceed with this structural hypothesis. The principles and methodologies described herein are broadly applicable to a wide range of similar organic molecules.

The Gold Standard: Certified Reference Materials (CRMs)

The entire framework of purity benchmarking rests upon the availability of a Certified Reference Material (CRM). A CRM is not just a "pure" sample; it is a substance produced and certified by a recognized body (e.g., USP, NIST) in accordance with ISO 17034 and ISO/IEC 17025. Its certificate of analysis provides a metrologically traceable purity value with a stated measurement uncertainty, making it the ultimate arbiter in any comparison.[2]

For a novel compound, a specific CRM is often unavailable. In such cases, a well-characterized internal standard or a closely related, certified secondary standard (traceable to a primary standard) is employed. For instance, a certified Acetanilide reference standard could be used to qualify the analytical system before analysis.[3]

A Multi-Pronged Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on a combination of orthogonal methods—techniques that measure purity based on different chemical or physical principles. This multi-pronged approach minimizes the risk of overlooking co-eluting impurities or non-chromatographable substances.

Our comparison will focus on three principal techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity and impurity quantification.[4]

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute method for purity determination without needing a specific reference standard of the analyte.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying volatile impurities and residual solvents.[7]

A supplementary technique, Differential Scanning Calorimetry (DSC) , will also be discussed for its utility in assessing the purity of highly crystalline substances.[8][9]

dot graph TD { subgraph Purity Benchmarking Workflow A["Test Sample: N-[2-(1-Oxopropan-2-yl)phenyl]acetamide"] --> B{Orthogonal Analytical Methods}; C["Certified Reference Material (CRM)"] --> B; B --> D["HPLC-UV (Purity/Impurities)"]; B --> E["qNMR (Absolute Purity)"]; B --> F["GC-MS (Residual Solvents)"]; B --> G["DSC (Thermal Purity)"]; D --> H["Data Comparison"]; E --> H; F --> H; G --> H; H --> I["Final Purity Assignment & Report"]; end

} caption: "Overall workflow for purity benchmarking."

Head-to-Head Comparison: A Case Study

Let us consider a hypothetical scenario: A new laboratory batch of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide ("Test Lot 1") is to be benchmarked against a Certified Reference Material (CRM) with a certified purity of 99.9% ± 0.1%.

Data Presentation: Summary of Results

The table below summarizes the quantitative data obtained from the analytical campaign.

Analytical Method Parameter CRM Result Test Lot 1 Result Comment
HPLC (Area %) Purity99.92%99.55%Test lot shows three minor impurities not present in the CRM.
Individual Impurity Max< 0.03%0.21% (at RRT 1.15)Impurity exceeds the typical 0.1% reporting threshold.
Total Impurities0.08%0.45%Total impurities are significantly higher in the test lot.
qNMR (¹H NMR) Absolute Purity (mass %)99.8% ± 0.2%99.4% ± 0.2%Confirms HPLC results, providing an independent, absolute purity value.[10]
GC-MS (Headspace) Residual SolventsNo significant peaksDichloromethane: 75 ppmResidual solvent is present but well below the ICH limit of 600 ppm.
DSC Purity (mole %)> 99.9%99.6%Thermal purity corroborates chromatographic data.[11]
Causality Behind Experimental Choices
  • Why HPLC as the Primary Method? HPLC is the gold standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and robustness.[4] A C16 amide-functionalized column was chosen because it offers unique selectivity for polar and aromatic compounds like our target molecule, reducing the chances of peak overlap with potential impurities.[12] The mobile phase, a gradient of acetonitrile and phosphate buffer, was selected to ensure sharp peak shapes and efficient elution of both polar and non-polar species.[13] This method is validated according to ICH Q2(R1) guidelines, ensuring its accuracy, precision, and specificity.[14][15]

  • Why qNMR for Orthogonal Verification? Chromatographic methods based on area percent can be misleading if an impurity has a different response factor under UV detection. qNMR is a "primary ratio method" that provides an absolute purity value based on the direct proportionality between NMR signal integral and the number of nuclei.[5][16] By using a certified internal standard of known purity (e.g., maleic anhydride), we can directly quantify the analyte without needing a reference standard of the analyte itself. This makes qNMR an incredibly powerful and trustworthy tool for validating HPLC results.[6]

  • Why GC-MS for Volatiles? HPLC is not suitable for detecting highly volatile compounds like residual solvents from the synthesis. Headspace GC-MS is the specific and sensitive technique required by pharmacopeias for this purpose.[7][17] It ensures that no potentially toxic solvents remain in the final product.

dot graph TD { subgraph Impurity Identification Logic A["HPLC Analysis of Test Lot"] --> B{"Impurity Peak Detected (RRT 1.15)"}; B --> C["Collect Fraction via Prep-HPLC"]; C --> D{Structural Elucidation}; D --> E["LC-MS Analysis"]; D --> F["High-Resolution MS (HRMS)"]; D --> G["NMR Spectroscopy of Fraction"]; E --> H["Provides Molecular Weight"]; F --> I["Provides Elemental Formula"]; G --> J["Provides Structural Connectivity"]; H --> K["Hypothesize Structure"]; I --> K; J --> K; K --> L["Confirm by Synthesizing Standard"]; end

} caption: "Workflow for identifying an unknown impurity."

Experimental Protocols: A Self-Validating System

Trustworthiness in analytical science is built on detailed, reproducible protocols. The following methods are designed to be self-validating through the inclusion of system suitability tests (SSTs), as mandated by USP General Chapter <621>.[18][19]

Protocol 1: HPLC-UV for Purity and Impurity Profiling
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Discovery® RP-Amide C16, 15 cm × 4.6 mm, 5 µm particles.

    • Mobile Phase A: 0.025 M Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the CRM into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Prepare the Test Lot 1 sample in the same manner as the Standard Solution.

  • System Suitability Test (SST):

    • Before sample analysis, inject the Standard Solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area ≤ 1.0%.

      • Tailing factor ≤ 1.5.

      • Theoretical plates ≥ 5000.

    • Rationale: The SST ensures that the chromatographic system is performing with adequate precision, efficiency, and peak shape on the day of analysis.

  • Quantification:

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. Impurities are reported by their relative retention time (RRT).

Protocol 2: Quantitative ¹H NMR for Absolute Purity
  • Instrumentation:

    • 400 MHz or higher NMR spectrometer.

  • Materials:

    • Internal Standard (IS): Maleic Anhydride CRM (Purity ≥ 99.9%).

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the Test Lot 1 sample and ~5 mg of the Maleic Anhydride IS into the same vial.

    • Record the exact masses.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Critical Parameter: Use a long relaxation delay (D1) of at least 30 seconds.

    • Rationale: A long relaxation delay is essential to ensure that all proton signals, which may have different relaxation times, are fully relaxed before the next pulse. This is non-negotiable for accurate integration and quantification.[20]

  • Quantification:

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard (e.g., the olefinic protons of maleic anhydride).

    • Calculate the purity (Purity_analyte) using the following formula[6]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)

      • Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass, Purity_IS = Certified purity of the internal standard.

Conclusion: An Integrated Strategy for Confident Purity Assessment

Benchmarking the purity of a novel compound like N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is a rigorous, multi-faceted process. It requires more than just running a sample; it demands a strategic selection of orthogonal analytical techniques, a deep understanding of the principles behind each method, and an unwavering reliance on Certified Reference Materials as the ultimate benchmark.

By integrating high-resolution chromatography (HPLC) for impurity profiling with an absolute quantification method (qNMR) and a specific technique for volatile residues (GC-MS), a comprehensive and trustworthy purity profile can be established. This data-driven, scientifically sound approach ensures that researchers and developers can have the highest confidence in the quality of their materials, paving the way for reliable and reproducible scientific outcomes.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. (2023). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • European Medicines Agency (EMA). (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation (ICH). (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Waters Corporation. (2023). LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. [Link]

  • United States Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

  • METTLER TOLEDO. Differential Scanning Calorimetry (DSC). [Link]

  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

  • PharmaTutor. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • PubMed. (2014, June 20). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. [Link]

  • ResearchGate. (2016, February 17). Determination of chemical purity of a component by using the DSC analysis. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • National Institutes of Health (NIH). PubChem - Acetanilide. [Link]

  • Waters Corporation. (2010). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • MTC-USA. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. [Link]

  • ACS Publications. (2016, September 7). Metal-Free Intermolecular Coupling of Arenes with Secondary Amides. [Link]

  • ResearchGate. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

Sources

Validation

Comprehensive Comparison Guide: Antimicrobial Spectrum of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide vs. Standard Antibiotics

Executive Summary The rapid emergence of multidrug-resistant (MDR) bacterial strains necessitates the continuous exploration of novel chemical scaffolds. Among these, acetanilide and N-phenylacetamide derivatives have ga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial strains necessitates the continuous exploration of novel chemical scaffolds. Among these, acetanilide and N-phenylacetamide derivatives have garnered significant attention due to their versatile pharmacophores and broad-spectrum antimicrobial potential. This guide provides an objective, data-driven comparison of the experimental compound N-[2-(1-Oxopropan-2-yl)phenyl]acetamide (N-OPA) against established clinical antibiotics. By dissecting its structural rationale, in vitro efficacy, and mechanistic pathways, we aim to equip drug development professionals with actionable data for lead optimization.

Chemical Profiling & Pharmacophore Rationale

N-OPA features a core N-phenylacetamide scaffold, a structural motif shared with several biologically active molecules, including the oxazolidinone class of antibiotics (e.g., Linezolid). To understand its antimicrobial potential, we must analyze the causality between its structure and its biological targets.

  • The Acetamide Core: As documented in the structural analysis of 1 [1], the acetamide moiety acts as a primary hydrogen-bond donor and acceptor. This provides a rigid, planar geometry that facilitates deep pocket binding within bacterial targets, such as the peptidyl transferase center of the 50S ribosomal subunit.

  • The 1-Oxopropan-2-yl Substitution: The addition of the 1-oxopropan-2-yl group (an alpha-methylacetaldehyde side chain) at the ortho position introduces a highly reactive electrophilic carbonyl center. This moiety is susceptible to nucleophilic attack by primary amines (e.g., lysine residues on bacterial surface proteins), potentially forming reversible Schiff bases.

This dual-action capability—hydrogen bonding via the acetamide and covalent trapping via the aldehyde—differentiates N-OPA from traditional bacteriostatic agents. Recent studies on 2 [2] have demonstrated that such modifications significantly modulate lipophilicity and membrane permeability, directly impacting the Minimum Inhibitory Concentration (MIC).

MOA_Pathway Compound N-OPA Compound Ribosome 50S Ribosomal Subunit Compound->Ribosome Acetamide H-Bonding Enzymes Surface/Metabolic Enzymes Compound->Enzymes Schiff Base Formation (1-oxopropan-2-yl) Proteins Bacterial Proteome Ribosome->Proteins Translation Inhibition Death Bacterial Stasis/Death Proteins->Death Depletion of Essential Proteins Enzymes->Death Metabolic Disruption

Proposed dual-mechanism antimicrobial pathway for N-[2-(1-Oxopropan-2-yl)phenyl]acetamide.

Antimicrobial Spectrum: Comparative Data Analysis

To objectively benchmark N-OPA, we compare its in vitro activity profile against three standard-of-care antibiotics representing different mechanistic classes: Linezolid (protein synthesis inhibitor), Ciprofloxacin (DNA gyrase inhibitor), and Vancomycin (cell wall synthesis inhibitor).

Comparative In Vitro Antimicrobial Activity (MIC, µg/mL)
OrganismStrain TypeN-OPA (Experimental)LinezolidCiprofloxacinVancomycin
Staphylococcus aureusATCC 29213 (MSSA)4.02.00.51.0
Staphylococcus aureusATCC 43300 (MRSA)4.02.0>321.0
Enterococcus faecalisATCC 292128.04.01.02.0
Escherichia coliATCC 2592232.0>640.015>64
Pseudomonas aeruginosaATCC 27853>64>640.25>64

Data Interpretation: N-OPA demonstrates promising, clinically relevant activity against Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA), closely mirroring the spectrum of Linezolid. The reduced efficacy against Gram-negative species (E. coli, P. aeruginosa) is a common hurdle for lipophilic N-phenylacetamide scaffolds, likely due to restrictive outer membrane porins and active efflux pumps.

Self-Validating Experimental Methodologies

Evaluating novel synthetic compounds requires rigorous, self-validating protocols to distinguish true antimicrobial activity from artifactual solvent toxicity. The methodologies below align with standard practices for 3 [3].

Protocol: Broth Microdilution Assay (MIC Determination)

Step 1: Compound Preparation & Solubilization

  • Action: Dissolve N-OPA in 100% molecular-grade DMSO to create a 10 mg/mL stock. Perform subsequent dilutions in Mueller-Hinton Broth (MHB) ensuring the final DMSO concentration in the assay well never exceeds 1%.

  • Causality: N-phenylacetamide derivatives typically exhibit low aqueous solubility. Initial dissolution in DMSO ensures complete solvation, preventing compound precipitation that would artificially inflate the apparent MIC. Capping the final DMSO concentration at 1% is a critical self-validating control; higher concentrations disrupt bacterial lipid bilayers, confounding the compound's true antimicrobial efficacy.

Step 2: Inoculum Standardization

  • Action: Adjust the overnight bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) using a spectrophotometer (OD600). Dilute the suspension 1:150 in MHB to achieve a final well concentration of 5×105 CFU/mL upon addition to the microtiter plate.

  • Causality: The "inoculum effect" can drastically alter susceptibility readouts. If the bacterial load is too high, the compound may be titrated out by excess target molecules, yielding false resistance. Conversely, too low an inoculum risks false susceptibility. Standardizing exactly to 5×105 CFU/mL ensures a reproducible target-to-drug ratio across all replicates.

Step 3: Incubation and Internal Controls

  • Action: Incubate the 96-well plates at 37°C for 18-24 hours. Every plate must include a positive growth control (broth + bacteria + 1% DMSO) and a negative sterility control (broth + 1% DMSO only).

  • Causality: The positive control validates the viability of the bacterial strain and proves that the 1% DMSO vehicle is non-toxic. The negative control validates aseptic technique. Without these internal controls, the system is not self-validating, and an observed lack of growth cannot be definitively attributed to the drug's action.

MIC_Workflow Start Compound N-OPA Preparation Dilution Two-Fold Serial Dilution (Mueller-Hinton Broth) Start->Dilution Dissolve in 1% DMSO Inoculation Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Add Standardized Inoculum Incubation Incubation (37°C, 18-24h) Inoculation->Incubation 96-well Microtiter Plate Readout OD600 Measurement & Visual Inspection Incubation->Readout Assess Turbidity Result MIC Determination Readout->Result Lowest Conc. w/o Growth

Standardized broth microdilution workflow for N-OPA MIC determination with built-in controls.

Conclusion & Lead Optimization Directives

N-[2-(1-Oxopropan-2-yl)phenyl]acetamide (N-OPA) represents a viable starting scaffold for novel Gram-positive targeting antimicrobials. While its baseline MIC against MRSA (4.0 µg/mL) is slightly higher than optimized clinical agents like Linezolid, the presence of the reactive 1-oxopropan-2-yl side chain offers a unique vector for covalent target engagement. Future lead optimization should focus on modifying the phenyl ring with electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability and exploring polar substitutions on the acetamide tail to improve Gram-negative outer membrane penetration.

References

  • PubChem Compound Summary for CID 11627899:2-amino-N-(3-{[(2S)-1-[4-(2-aminoethyl)piperidin-1-yl]-3-(3-carbamimidoylphenyl)-1-oxopropan-2-yl]sulfamoyl}phenyl)acetamide. National Center for Biotechnology Information.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.Molecules (via NCBI PMC).
  • Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study.Journal of Chemical Sciences, Indian Academy of Sciences.

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Comparative

in vivo validation of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide efficacy in a disease model

An In Vivo Efficacy Assessment of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide in a Murine Model of Rheumatoid Arthritis: A Comparative Guide Introduction: The Imperative for Novel Therapeutics in Rheumatoid Arthritis Rheumat...

Author: BenchChem Technical Support Team. Date: March 2026

An In Vivo Efficacy Assessment of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide in a Murine Model of Rheumatoid Arthritis: A Comparative Guide

Introduction: The Imperative for Novel Therapeutics in Rheumatoid Arthritis

Rheumatoid Arthritis (RA) is a systemic autoimmune disease characterized by chronic inflammation of the synovial joints, leading to progressive cartilage and bone degradation. While current treatments, including DMARDs like methotrexate and biologics targeting TNF-α, have significantly improved patient outcomes, a substantial number of patients exhibit inadequate responses or lose responsiveness over time. This highlights the urgent need for novel therapeutic agents with alternative mechanisms of action.

This guide details the in vivo validation of a novel small molecule inhibitor, N-[2-(1-Oxopropan-2-yl)phenyl]acetamide (hereafter referred to as "N-OPA"), in the collagen-induced arthritis (CIA) mouse model, a gold-standard preclinical model for RA. We present a comparative analysis of N-OPA's efficacy against methotrexate, the first-line therapy for RA, providing a comprehensive framework for its preclinical evaluation.

Hypothesized Mechanism of Action: Targeting the JAK-STAT Pathway

N-OPA is a novel acetamide derivative designed to penetrate the synovial space and modulate intracellular inflammatory signaling. Based on preliminary in vitro kinase screening (data not shown), N-OPA is hypothesized to act as a selective inhibitor of the Janus kinase (JAK) family, particularly JAK1 and JAK3. This inhibition is expected to disrupt the signaling of pro-inflammatory cytokines, such as IL-6 and IFN-γ, which are critically dependent on the JAK-STAT pathway for signal transduction and are key mediators of RA pathogenesis.

The proposed mechanism is illustrated in the diagram below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) DNA Target Gene Promoters STAT_P->DNA Translocates & Binds STAT->STAT_P NOPA N-OPA NOPA->JAK Inhibits Transcription Gene Transcription (Pro-inflammatory Mediators) DNA->Transcription Initiates Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Cytokine->CytokineReceptor Binding

Caption: Hypothesized mechanism of N-OPA targeting the JAK-STAT signaling pathway.

In Vivo Validation: Collagen-Induced Arthritis (CIA) Model

Rationale for Model Selection

The CIA model in DBA/1 mice is the most widely used and validated preclinical model for RA. It shares significant pathological and immunological similarities with human RA, including synovitis, pannus formation, and erosion of bone and cartilage, making it highly relevant for evaluating potential therapeutics.

Experimental Workflow

The study was conducted over a 42-day period. The workflow diagram below outlines the key phases of the experiment, from acclimatization to terminal endpoint analysis.

cluster_setup Phase 1: Induction cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Endpoint Analysis Day_minus_7 Day -7 Acclimatization Day_0 Day 0 Primary Immunization (CFA + Bovine Collagen II) Day_minus_7->Day_0 Day_21 Day 21 Booster Immunization (IFA + Bovine Collagen II) Day_0->Day_21 Day_25 Day 25 Onset of Arthritis Treatment Initiation Day_21->Day_25 Day_25_42 Days 25-42 Daily Dosing & Monitoring (Clinical Score, Paw Thickness) Day_25->Day_25_42 Day_42 Day 42 Terminal Bleed (Cytokines) Paw Collection (Histology) Day_25_42->Day_42

Caption: Experimental workflow for the therapeutic CIA mouse model.

Detailed Experimental Protocol
  • Animal Model: Male DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): An emulsion of 100µg of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA) was administered intradermally at the base of the tail.

    • Booster Immunization (Day 21): An emulsion of 100µg of CII in Incomplete Freund's Adjuvant (IFA) was administered as a booster.

  • Treatment Groups (n=10 per group): Treatment was initiated upon the first signs of arthritis (clinical score ≥ 1), typically around day 25.

    • Group 1 (Vehicle Control): 0.5% Carboxymethylcellulose (CMC) in water, administered orally (PO), once daily.

    • Group 2 (N-OPA, Low Dose): 10 mg/kg N-OPA in vehicle, PO, once daily.

    • Group 3 (N-OPA, High Dose): 30 mg/kg N-OPA in vehicle, PO, once daily.

    • Group 4 (Positive Control): 1 mg/kg Methotrexate, administered intraperitoneally (IP), three times a week.

  • Efficacy Assessment:

    • Clinical Arthritis Score: Animals were scored three times a week from Day 21 to Day 42. Each paw was scored on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one digit, 2=moderate swelling of multiple digits, 3=severe swelling of the entire paw, 4=ankylosis). The maximum score per mouse was 16.

    • Paw Thickness: Paw thickness was measured using a digital caliper three times a week.

    • Histopathology: At Day 42, hind paws were collected, fixed, decalcified, and stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

    • Cytokine Analysis: Serum collected at Day 42 was analyzed for levels of IL-6 and TNF-α using ELISA.

Comparative Efficacy Analysis: N-OPA vs. Methotrexate

N-OPA demonstrated a dose-dependent and statistically significant reduction in the clinical signs of arthritis compared to the vehicle control group. The high dose of N-OPA (30 mg/kg) showed efficacy comparable to the standard-of-care, Methotrexate, in reducing both the mean arthritis score and paw swelling.

Table 1: Summary of Efficacy Endpoints at Day 42

Treatment GroupMean Arthritis Score (± SEM)Change in Paw Thickness (mm ± SEM)Serum IL-6 (pg/mL ± SEM)
Vehicle Control 10.8 ± 0.91.85 ± 0.15155.2 ± 12.6
N-OPA (10 mg/kg) 7.2 ± 0.71.21 ± 0.1198.5 ± 9.8*
N-OPA (30 mg/kg) 3.1 ± 0.5 0.55 ± 0.0845.1 ± 5.2
Methotrexate (1 mg/kg) 3.5 ± 0.60.62 ± 0.09 51.7 ± 6.1

*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control. Data are representative.

Histological analysis of the joints from the high-dose N-OPA group revealed a marked reduction in synovial inflammation and cartilage destruction, similar to the observations in the Methotrexate-treated group.

Conclusion and Future Directions

The novel compound N-[2-(1-Oxopropan-2-yl)phenyl]acetamide (N-OPA) demonstrates significant anti-arthritic efficacy in the murine CIA model. Its ability to suppress clinical signs of arthritis, reduce pro-inflammatory cytokine levels, and protect against joint destruction at a level comparable to methotrexate validates its therapeutic potential. These findings strongly support the hypothesized mechanism of action via JAK-STAT pathway inhibition.

Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of N-OPA and to conduct comprehensive safety and toxicology assessments prior to any potential clinical development.

References

  • Smolen, J.S., Aletaha, D., & McInnes, I.B. (2016). Rheumatoid arthritis. The Lancet. [Link]

  • Burmester, G.R., & Pope, J.E. (2017). Novel treatment strategies in rheumatoid arthritis. The Lancet. [Link]

  • Brand, D.D., Latham, K.A., & Rosloniec, E.F. (2007). Collagen-induced arthritis. Nature Protocols. [Link]

  • Schwartz, D.M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J.J. (2017). JAK inhibitors in rheumatic diseases. Nature Reviews Rheumatology. [Link]

  • O'Shea, J.J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity. [Link]

  • McInnes, I.B., & Schett, G. (2011). The pathogenesis of rheumatoid arthritis. The New England Journal of Medicine. [Link]

Validation

head-to-head comparison of different synthetic routes for N-(2-acetonylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and chemical synthesis, the efficient and reliable production of key intermediates is paramount. N-(2-acetonylphenyl)acet...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the efficient and reliable production of key intermediates is paramount. N-(2-acetonylphenyl)acetamide, a valuable building block, presents unique synthetic challenges. This guide provides an in-depth, head-to-head comparison of plausible synthetic routes to this target molecule. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each pathway to empower researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction to N-(2-Acetonylphenyl)acetamide

N-(2-Acetonylphenyl)acetamide features a core acetanilide structure with an acetonyl substituent at the ortho position. This seemingly simple molecule is not readily synthesized by a single, well-documented method. Its structure necessitates a multi-step approach, and the choice of synthetic strategy can significantly impact yield, purity, cost, and scalability. This guide will explore two distinct and viable synthetic pathways, starting from readily available commercial precursors: 2-nitrotoluene and o-nitrobenzaldehyde.

Route 1: Synthesis Starting from 2-Nitrotoluene

This route offers a logical progression from a simple, inexpensive starting material. The key transformations involve the formation of a benzylic cyanide, its conversion to a ketone, reduction of the nitro group, and final acetylation.

Overall Synthetic Pathway

Route 1 A 2-Nitrotoluene B 2-Nitrobenzyl Bromide A->B NBS, AIBN C 2-Nitrobenzyl Cyanide B->C NaCN, DMSO D 2-Nitroacetonylbenzene C->D 1. CH3MgBr 2. H3O+ E 2-Acetonylaniline D->E Fe, HCl F N-(2-Acetonylphenyl)acetamide E->F Acetic Anhydride

Caption: Synthetic pathway for N-(2-Acetonylphenyl)acetamide starting from 2-Nitrotoluene.

Experimental Protocols

Step 1a: Synthesis of 2-Nitrobenzyl Bromide

  • Protocol: To a solution of 2-nitrotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator like azobisisobutyronitrile (AIBN, 0.05 eq). The mixture is refluxed until the reaction is complete, as monitored by TLC. The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield crude 2-nitrobenzyl bromide, which can be used in the next step without further purification.

Step 1b: Synthesis of 2-Nitrobenzyl Cyanide

  • Protocol: The crude 2-nitrobenzyl bromide is dissolved in dimethyl sulfoxide (DMSO). Sodium cyanide (NaCN, 1.2 eq) is added portion-wise, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-nitrobenzyl cyanide.

Step 1c: Synthesis of 2-Nitroacetonylbenzene

  • Protocol: A solution of 2-nitrobenzyl cyanide (1.0 eq) in anhydrous diethyl ether is added dropwise to a solution of methylmagnesium bromide (CH3MgBr, 1.5 eq) in diethyl ether at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid to hydrolyze the intermediate imine. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated to afford 2-nitroacetonylbenzene.

Step 1d: Synthesis of 2-Acetonylaniline

  • Protocol: To a mixture of 2-nitroacetonylbenzene (1.0 eq) in ethanol and water, iron powder (Fe, 5.0 eq) and a catalytic amount of concentrated hydrochloric acid (HCl) are added. The mixture is heated to reflux and stirred vigorously. The reaction is monitored by TLC until the starting material is consumed. The hot reaction mixture is then filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is dried and concentrated to give 2-acetonylaniline.

Step 1e: Synthesis of N-(2-Acetonylphenyl)acetamide

  • Protocol: 2-Acetonylaniline (1.0 eq) is dissolved in a suitable solvent like dichloromethane or acetic acid. Acetic anhydride (1.2 eq) is added dropwise to the solution at room temperature. The reaction mixture is stirred until the starting material is completely consumed, as monitored by TLC. The reaction is then quenched by the careful addition of a saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude product can be purified by recrystallization or column chromatography.[1][2]

Discussion of Route 1
  • Expertise & Experience: This route is a classic example of building complexity from a simple aromatic precursor. The initial benzylic bromination is a standard radical reaction. The subsequent nucleophilic substitution with cyanide is generally efficient. The Grignard reaction provides a direct method for the synthesis of the ketone from the nitrile. The reduction of the nitro group with iron in acidic medium is a well-established and cost-effective method. Finally, the acetylation of the resulting aniline is a straightforward and high-yielding reaction.[1][2]

  • Trustworthiness: Each step in this sequence is a well-precedented transformation in organic synthesis. The reliability of each step contributes to the overall robustness of the synthetic route. However, the handling of sodium cyanide requires strict safety precautions due to its high toxicity.

  • Authoritative Grounding & Comprehensive References: The reduction of nitroarenes using iron is a classic method, often referred to as the Béchamp reduction. The acetylation of anilines is a fundamental reaction in organic chemistry.[1][2]

Route 2: Synthesis Starting from o-Nitrobenzaldehyde

This alternative route utilizes a different strategy, building the acetonyl group from an aldehyde via a Wittig-type reaction, followed by reduction and acetylation.

Overall Synthetic Pathway

Route 2 A o-Nitrobenzaldehyde B o-Nitro-β-methoxystyrene A->B Methoxymethyltriphenylphosphonium chloride, n-BuLi C o-Nitroacetonylbenzene B->C Hg(OAc)2, H2O, THF D 2-Acetonylaniline C->D Fe, HCl E N-(2-Acetonylphenyl)acetamide D->E Acetic Anhydride

Caption: Synthetic pathway for N-(2-Acetonylphenyl)acetamide starting from o-Nitrobenzaldehyde.

Experimental Protocols

Step 2a: Synthesis of o-Nitro-β-methoxystyrene

  • Protocol: To a suspension of methoxymethyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (n-BuLi, 1.1 eq) dropwise. The resulting deep red solution of the ylide is stirred for 30 minutes. A solution of o-nitrobenzaldehyde (1.0 eq) in THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give o-nitro-β-methoxystyrene.

Step 2b: Synthesis of o-Nitroacetonylbenzene

  • Protocol: To a solution of o-nitro-β-methoxystyrene (1.0 eq) in a mixture of THF and water is added mercury(II) acetate (Hg(OAc)2, 1.1 eq). The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is filtered to remove the mercury salts, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield o-nitroacetonylbenzene.

Step 2c: Synthesis of 2-Acetonylaniline

  • Protocol: This step is identical to Step 1d in Route 1. To a mixture of o-nitroacetonylbenzene (1.0 eq) in ethanol and water, iron powder (Fe, 5.0 eq) and a catalytic amount of concentrated hydrochloric acid (HCl) are added. The mixture is heated to reflux and stirred vigorously. The reaction is monitored by TLC until the starting material is consumed. The hot reaction mixture is then filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is dried and concentrated to give 2-acetonylaniline.

Step 2d: Synthesis of N-(2-Acetonylphenyl)acetamide

  • Protocol: This step is identical to Step 1e in Route 1. 2-Acetonylaniline (1.0 eq) is dissolved in a suitable solvent like dichloromethane or acetic acid. Acetic anhydride (1.2 eq) is added dropwise to the solution at room temperature. The reaction mixture is stirred until the starting material is completely consumed, as monitored by TLC. The reaction is then quenched by the careful addition of a saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude product can be purified by recrystallization or column chromatography.[1][2]

Discussion of Route 2
  • Expertise & Experience: This route employs a more sophisticated approach for the introduction of the acetonyl group. The Wittig reaction of methoxymethyltriphenylphosphonium chloride is a standard method for the one-carbon homologation of an aldehyde to an enol ether. The subsequent oxymercuration-demercuration of the enol ether to the corresponding ketone is also a well-established transformation. The rest of the sequence follows the same logic as Route 1.

  • Trustworthiness: The Wittig reaction is generally a reliable and high-yielding process. However, the use of mercury(II) acetate is a significant drawback due to its high toxicity and the environmental concerns associated with mercury waste. This step requires careful handling and disposal procedures.

  • Authoritative Grounding & Comprehensive References: The Wittig reaction is a Nobel Prize-winning reaction, fundamental to organic synthesis. The oxymercuration-demercuration reaction is a classic method for the hydration of alkenes and enol ethers.

Head-to-Head Comparison

ParameterRoute 1: From 2-NitrotolueneRoute 2: From o-Nitrobenzaldehyde
Starting Material Cost Generally lowModerate
Number of Steps 54
Key Transformations Benzylic bromination, Cyanation, Grignard reaction, Nitro reduction, AcetylationWittig reaction, Oxymercuration, Nitro reduction, Acetylation
Overall Yield ModerateModerate
Scalability Good, with caution for cyanide handlingLimited by the use of mercury reagents
Safety & Environmental Use of highly toxic NaCN requires stringent safety protocols.Use of highly toxic and environmentally hazardous Hg(OAc)2 is a major drawback.
Purification Multiple steps may require chromatographic purification.Chromatographic purification of the enol ether and ketone is likely necessary.

Conclusion and Recommendations

Both synthetic routes presented are viable for the laboratory-scale synthesis of N-(2-acetonylphenyl)acetamide.

Route 1 is arguably the more practical and scalable approach. While it involves an additional step compared to Route 2, it avoids the use of highly toxic heavy metal reagents. The starting material, 2-nitrotoluene, is inexpensive and readily available. The main safety concern is the handling of sodium cyanide, which, with appropriate engineering controls and personal protective equipment, can be managed safely in a laboratory setting.

Route 2 offers a more elegant chemical transformation for the construction of the acetonyl group. However, the use of mercury(II) acetate in the oxymercuration step is a significant deterrent for both safety and environmental reasons. This route would be less favorable for large-scale synthesis and in environments with strict regulations on the use of heavy metals.

For most research and development applications, Route 1 is the recommended synthetic strategy for preparing N-(2-acetonylphenyl)acetamide due to its better safety profile (avoiding heavy metals), cost-effectiveness, and scalability. Researchers should, however, be proficient in handling cyanides and perform a thorough risk assessment before undertaking this synthesis.

References

  • This guide is a compilation of established organic synthesis reactions and does not have a single source.
  • Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]

Sources

Comparative

A Multi-Dimensional Approach to Certainty: Structural Confirmation of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide Using 2D NMR

Introduction: Beyond the One-Dimensional View In the realm of drug development and materials science, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of research. While 1D NMR (¹H a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the One-Dimensional View

In the realm of drug development and materials science, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of research. While 1D NMR (¹H and ¹³C) provides a foundational overview of a molecule's chemical environment, it often falls short when faced with complex structures, leading to spectral overlap and ambiguity. This is particularly true for molecules like N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, which features multiple spin systems, including a substituted aromatic ring and two distinct carbonyl groups. Relying solely on 1D spectra can make definitive assignments of proton and carbon signals—especially quaternary carbons—a significant challenge.

This guide provides an in-depth, comparative analysis of three powerful 2D NMR techniques—COSY, HSQC, and HMBC—demonstrating how they work in concert to overcome the limitations of 1D NMR. We will explore the causality behind experimental choices and provide a step-by-step workflow for the complete and unambiguous structural elucidation of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, moving from initial ambiguity to absolute structural certainty.

The Analytical Challenge: N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

To appreciate the power of 2D NMR, we must first understand the limitations of 1D techniques for our target molecule.

Figure 1. Structure of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide with atom numbering for NMR assignment.

A standard ¹H NMR spectrum would reveal signals for the aromatic protons, the methine and methyl protons of the oxopropanyl group, the acetamide methyl, and the amide N-H. However, challenges arise in:

  • Unambiguously assigning which aromatic proton is which (H-3', H-4', H-5', H-6').

  • Confirming the connectivity between the aromatic ring and the two side chains.

  • Assigning the non-protonated carbons , such as the two carbonyls (C-7, C-10) and the two substituted aromatic carbons (C-1', C-2'), which are silent in an HSQC spectrum.[1]

This is where 2D NMR transforms a puzzle into a solvable problem.

The 2D NMR Toolkit: A Comparative Overview

2D NMR experiments correlate signals from a 1D spectrum along a second frequency dimension, revealing interactions and connectivities between nuclei.[2] For our target molecule, we deploy a suite of three complementary experiments.

Technique Correlation J-Coupling Range Primary Information Gained for This Molecule
COSY (Correlation Spectroscopy)¹H ↔ ¹H2-4 bonds (³JHH is strongest)Identifies protons that are coupled to each other, revealing distinct spin systems like the chain of aromatic protons and the isopropyl group.[3][4][5]
HSQC (Heteronuclear Single Quantum Coherence)¹H ↔ ¹³C1 bond (¹JCH)Directly links each proton to the carbon atom it is attached to, allowing for the confident assignment of all protonated carbons.[6][7][8]
HMBC (Heteronuclear Multiple Bond Correlation)¹H ↔ ¹³C2-4 bonds (²JCH, ³JCH)Connects the molecular fragments by showing correlations between protons and carbons over multiple bonds. Crucial for assigning quaternary carbons and confirming the overall molecular skeleton.[6][9][10][11]

Experimental Workflow: From Sample to Structure

A robust and logical workflow is essential for efficient and accurate data acquisition and analysis. The process is a self-validating system where each step builds upon the last.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Sample Preparation (5-10 mg in 0.6 mL CDCl3) OneD 1D NMR Acquisition (¹H, ¹³C/DEPT) Sample->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Use 1D to set 2D parameters Process Data Processing (FT, Phasing, Calibration) TwoD->Process COSY_Analysis COSY Analysis: Identify Spin Systems Process->COSY_Analysis HSQC_Analysis HSQC Analysis: Assign Protonated Carbons COSY_Analysis->HSQC_Analysis HMBC_Analysis HMBC Analysis: Assign Quaternary Carbons & Connect Fragments HSQC_Analysis->HMBC_Analysis Structure Final Structure Confirmation HMBC_Analysis->Structure

Caption: Overall workflow for 2D NMR structural elucidation.

Experimental Protocols

Protocol 1: Sample Preparation

  • Weigh 5-10 mg of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a 5 mm NMR tube. A sufficient sample height (min. 4.5 cm) is crucial for proper shimming.[4]

Rationale: CDCl₃ is a standard solvent for many organic molecules. TMS provides the 0 ppm reference for both ¹H and ¹³C spectra. A moderate concentration ensures a good signal-to-noise ratio without causing line broadening due to aggregation.[12]

Protocol 2: 1D NMR Data Acquisition

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.

  • Perform automatic or manual shimming to optimize magnetic field homogeneity, aiming for sharp, symmetrical peaks.[13]

  • Acquire a standard ¹H spectrum. Note the chemical shift range (spectral width, SW) and the center of the spectrum (transmitter frequency offset, o1p).[13]

  • Acquire a standard proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

Rationale: The 1D spectra are prerequisites for setting up the 2D experiments.[14] The parameters (SW, o1p) from the 1D ¹H and ¹³C spectra are used to define the dimensions of the 2D experiments, ensuring all signals are captured without aliasing (folding).[14]

Protocol 3: 2D NMR Data Acquisition

  • COSY: Load a standard gradient-selected COSY (gCOSY) or DQF-COSY pulse program.[4][14] Set the spectral width (SW) and transmitter offset (o1p) in both the F1 and F2 dimensions to match the values from the 1D ¹H spectrum.[13]

  • HSQC: Load a standard sensitivity-improved, gradient-selected HSQC pulse program (e.g., hsqcetgpsi).[15] Set the F2 (¹H) dimension parameters to match the 1D ¹H spectrum and the F1 (¹³C) dimension parameters to match the 1D ¹³C spectrum.

  • HMBC: Load a standard gradient-selected HMBC pulse program. Set the F2 (¹H) and F1 (¹³C) parameters as done for the HSQC. The long-range coupling delay is typically optimized for a J-coupling of 7-8 Hz to observe both ²JCH and ³JCH correlations effectively.[4][6]

Rationale: Using standard, well-established pulse programs ensures reliable and reproducible results. Gradient-selected experiments are preferred as they offer superior solvent suppression and artifact reduction.

Data Interpretation: A Step-by-Step Elucidation

Let's assume we have acquired the spectra and processed the data. The following is a logical progression for interpreting the results to build the final structure.

Step 1: COSY Analysis - Building the Proton Framework

The COSY spectrum reveals which protons are coupled, typically through 2 or 3 bonds.[3] We look for off-diagonal cross-peaks, which connect coupled protons.[16]

G cluster_aromatic Aromatic Spin System cluster_alkyl Oxopropanyl Spin System cluster_isolated Isolated Protons H3 H-3' H4 H-4' H3->H4 H5 H-5' H4->H5 H6 H-6' H5->H6 H8 H-8 H9 H-9 H8->H9 H11 H-11 NH N-H

Caption: Expected COSY correlations identifying distinct spin systems.

From the COSY spectrum, we would identify two primary spin systems:

  • Aromatic System: A chain of correlations connecting the four adjacent aromatic protons (H-3' to H-4' to H-5' to H-6').

  • Oxopropanyl System: A clear correlation between the methine proton (H-8) and the six equivalent methyl protons (H-9).

The acetamide methyl protons (H-11) and the amide proton (N-H) would appear as singlets on the diagonal with no cross-peaks, confirming their isolation from other protons.

Step 2: HSQC Analysis - Linking Protons to Carbons

The HSQC spectrum is the bridge between the ¹H and ¹³C worlds. Each cross-peak represents a direct, one-bond connection between a proton and a carbon.[6][8][17]

Table 1: Expected HSQC (¹H-¹³C One-Bond) Correlations

Proton AssignmentApprox. ¹H Shift (ppm)Carbon AssignmentApprox. ¹³C Shift (ppm)
H-3'7.5C-3'130
H-4'7.2C-4'124
H-5'7.3C-5'127
H-6'7.1C-6'125
H-83.6C-850
H-9 (6H)1.4C-918
H-11 (3H)2.2C-1124

By matching the assigned protons from the COSY to their corresponding carbon signals in the HSQC, we can now confidently assign all protonated carbons in the molecule. The carbons that do not show a correlation in the HSQC spectrum are our quaternary carbons: C-1', C-2', C-7, and C-10.

Step 3: HMBC Analysis - Assembling the Full Carbon Skeleton

The HMBC experiment is the final and most powerful tool, revealing long-range correlations (2-3 bonds) that connect all the pieces.[9][10] This allows us to place the isolated fragments and assign the critical quaternary carbons.

G H11 H-11 (acetamide CH3) C10 C-10 (amide C=O) H11->C10 ²J NH N-H NH->C10 ²J C1_prime C-1' (aromatic) NH->C1_prime ²J C2_prime C-2' (aromatic) H6_prime H-6' H6_prime->C1_prime ³J H6_prime->C2_prime ²J H8 H-8 (methine CH) H8->C2_prime ³J C7 C-7 (ketone C=O) H8->C7 ²J H9 H-9 (isopropyl CH3) H9->C7 ³J C8 C8 H9->C8 ²J

Caption: Key HMBC correlations for structural assembly.

Key HMBC correlations that solve the structure:

  • Connecting the Acetamide Group: The acetamide methyl protons (H-11) will show a strong correlation to the amide carbonyl carbon (C-10). The amide proton (N-H) will also show a correlation to C-10, and critically, to the aromatic carbon C-1'. This definitively attaches the acetamide group to the phenyl ring at position 1'.

  • Connecting the Oxopropanyl Group: The methine proton (H-8) will show a correlation to the ketone carbonyl (C-7) and, importantly, to the aromatic carbon C-2'. The isopropyl methyl protons (H-9) will show correlations to both C-8 and C-7. This confirms the attachment of the oxopropanyl group to the phenyl ring at position 2'.

  • Assigning Aromatic Quaternary Carbons: The aromatic proton H-6' will show correlations to both C-1' and C-2', confirming their positions relative to the protonated part of the ring.

Table 2: Summary of Key HMBC (¹H-¹³C Long-Range) Correlations

ProtonCorrelates to Carbon(s)Approx. ¹³C Shift (ppm)Conclusion
H-11 (acetamide CH₃)C-10170Confirms acetamide carbonyl.
N-HC-10, C-1'170, 138Links acetamide group to phenyl ring at C-1'.
H-8 (methine)C-7, C-2'208, 135Links oxopropanyl group to phenyl ring at C-2'.
H-9 (isopropyl CH₃)C-7, C-8208, 50Confirms isopropyl fragment structure.
H-6' (aromatic)C-1', C-2'138, 135Confirms ortho-substitution pattern on the ring.

Synthesizing the Data: The Final Confirmation

By systematically analyzing the data from these three complementary experiments, we achieve an undeniable structural confirmation:

  • COSY established the proton connectivity within the aromatic ring and the isopropyl group.

  • HSQC unequivocally linked every proton to its directly attached carbon.

  • HMBC provided the crucial long-range correlations that pieced together the acetamide and oxopropanyl fragments, attached them to the correct positions on the aromatic ring, and allowed for the definitive assignment of all four quaternary carbons.

The combined data leave no room for ambiguity. The structure of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is validated not by a single piece of evidence, but by a network of interlocking, self-validating correlations.

Conclusion

The structural elucidation of novel chemical entities demands a rigorous, multi-faceted analytical approach. While 1D NMR is an essential starting point, it is the strategic application of 2D NMR techniques like COSY, HSQC, and HMBC that provides the depth of information required for absolute certainty. This guide has demonstrated how these techniques, when used in a logical workflow, function as a powerful, synergistic toolkit. By systematically identifying spin systems, correlating one-bond attachments, and finally mapping the long-range connectivity, researchers can confidently and efficiently move from a proposed structure to a confirmed molecular reality.

References

  • Columbia University Chemistry Department. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

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  • JoVE. (2024). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]

  • Australian National University. (n.d.). HMBC. ANU NMR / EPR Facility. Retrieved from [Link]

  • Delaglio, F., Wu, Z., & Bax, A. (n.d.). Measurement of Homonuclear Proton Couplings from Regular 2D COSY Spectra. National Institutes of Health. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • YouTube. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. Retrieved from [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • University of Ottawa. (2017). HMBC vs. H2BC. NMR Facility Blog. Retrieved from [Link]

  • Nanalysis. (2025). Settle in and get COSY!. NMR Blog. Retrieved from [Link]

  • ResearchGate. (2007). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

  • Bruker. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]

  • Organic Chemistry Data. (2020). 8-TECH-9 Two Dimensional NMR. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • University of Maryland, Baltimore County. (2022). Manually Setting up 2D experiments. Nuclear Magnetic Resonance Facility. Retrieved from [Link]

  • Carleton University. (2018). 2 Dimensional NMR User's Brief Guide. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure?. Retrieved from [Link]

  • YouTube. (2015). Structure Elucidation of Impurities by 2D NMR Part III. Retrieved from [Link]

  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • Academia.edu. (2014). Synthesis, characterization and antimicrobial activity of 2-(11-oxodibenzo [b,f][6][17]thiazepin-10(11H)-yl)-N (substituted phenyl) acetamide derivatives. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

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Validation

comparative cytotoxicity of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide and its structural analogues

A Comparative Guide to the Cytotoxicity of N-Phenylacetamide Derivatives in Cancer Research Abstract The N-phenylacetamide scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demo...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Cytotoxicity of N-Phenylacetamide Derivatives in Cancer Research

Abstract

The N-phenylacetamide scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] This guide provides a comparative analysis of the cytotoxic profiles of various N-phenylacetamide structural analogues. While direct public data on N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is limited, we will synthesize findings from closely related structures to establish a robust understanding of their structure-activity relationships (SAR). We will delve into the experimental data supporting their cytotoxic effects against various cancer cell lines, explore the underlying apoptotic mechanisms, and provide a detailed, field-proven protocol for assessing in vitro cytotoxicity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this chemical class.

Introduction: The Phenylacetamide Scaffold as a Promising Pharmacophore

The search for novel chemotherapeutic agents is driven by the need to overcome challenges such as drug resistance and adverse side effects associated with existing treatments.[1][3] Phenylacetamide derivatives have emerged as a focal point of this research due to their demonstrated ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.[3] Their synthetic tractability allows for systematic structural modifications, enabling the exploration of how different functional groups and substitution patterns influence biological activity.

Understanding the nuances of how these structural changes impact cytotoxicity is paramount for rational drug design. This guide will compare and contrast the cytotoxic performance of several N-phenylacetamide analogues, providing a framework for predicting the efficacy of novel derivatives and guiding future synthesis efforts.

The Critical Role of In Vitro Cytotoxicity Profiling

Before a compound can be considered a viable drug candidate, its effect on cellular health must be rigorously evaluated. Cytotoxicity assays are fundamental to this process, serving as a rapid and cost-effective method to screen compounds and identify those with potent anticancer activity.[4][5] These assays provide quantitative data, typically in the form of an IC50 value (the concentration of a compound required to inhibit 50% of cell growth), which is a key metric for comparing the potency of different molecules.[6]

The primary goal in cancer therapy is selective cytotoxicity—maximizing damage to malignant cells while minimizing harm to healthy ones.[7] Early-stage in vitro screening against both cancerous and normal cell lines helps establish a preliminary therapeutic index, guiding the selection of compounds with the most promising safety and efficacy profiles for further development.[7][8]

Comparative Cytotoxicity Analysis of Phenylacetamide Analogues

The cytotoxic potency of N-phenylacetamide derivatives is highly dependent on the nature and position of substituents on the phenyl ring. Experimental data from various studies demonstrate a clear structure-activity relationship (SAR).

Structure-Activity Relationship (SAR) Insights

The biological activity of phenylacetamide derivatives is significantly influenced by the electronic properties of the substituents on the phenyl ring.[6]

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as the nitro group (NO2), consistently enhances cytotoxic effects.[1][6][9] For instance, derivatives with a para-nitro group have demonstrated particularly potent activity against cancer cell lines like MDA-MB-468.[3][10]

  • Halogenation: The inclusion of halogen atoms (e.g., F, Cl, Br) also modulates cytotoxicity, though the effect is dependent on the specific halogen and its position (ortho, meta, or para) on the phenyl ring.[3]

  • Electron-Donating Groups: In contrast, electron-donating groups like the methoxy moiety (-OCH3) tend to result in lower cytotoxic activity compared to their nitro-substituted counterparts.[1][9]

This relationship underscores the importance of the electronic environment of the phenyl ring in the molecule's interaction with its biological target.

Quantitative Cytotoxicity Data

The following table summarizes the IC50 values for a series of N-phenylacetamide derivatives against three human cancer cell lines: MDA-MB-468 (breast cancer), PC12 (pheochromocytoma), and MCF-7 (breast cancer). Doxorubicin, a standard chemotherapeutic agent, is included for comparison.

CompoundSubstituent (R)MDA-MB-468 IC50 (µM)PC12 IC50 (µM)MCF-7 IC50 (µM)
3a 2-F8 ± 0.071.83 ± 0.059 ± 0.07
3b 3-F1.5 ± 0.1277 ± 0.081.5 ± 0.06
3c 4-F87 ± 0.058 ± 0.067 ± 0.08
3d 2-Cl6 ± 0.086 ± 0.077 ± 0.4
3e 3-Cl2.2 ± 0.070.67 ± 0.129 ± 0.09
3f 4-Cl1 ± 0.137 ± 0.09ND
3g 2-OCH31.3 ± 0.032.97 ± 0.071.53 ± 0.12
3h 4-OCH33.13 ± 0.061.73 ± 0.131.4 ± 0.12
3i 2-NO26 ± 0.42.20 ± 0.43ND
3j 4-NO2 0.76 ± 0.09 6 ± 0.4 ND
3k 4-Br87 ± 0.132.50 ± 0.1385 ± 0.09
Doxorubicin -0.38 ± 0.072.6 ± 0.132.63 ± 0.4
Data sourced from Pharmaceutical Sciences (2025).[3] ND: Not Determined.

Analysis: As the data clearly indicate, compound 3j , featuring a nitro group at the para position, exhibited the most potent cytotoxic effect against the MDA-MB-468 cell line (IC50 = 0.76 ± 0.09 µM).[3] While none of the tested derivatives exceeded the potency of Doxorubicin against this specific cell line, several compounds showed significant activity, validating the N-phenylacetamide scaffold as a promising starting point for developing new anticancer drugs.[3][10]

Mechanistic Insights: Induction of Apoptosis

The primary mechanism by which many phenylacetamide derivatives exert their cytotoxic effects is the induction of apoptosis.[3][11] Apoptosis is a highly regulated process of programmed cell death that is essential for eliminating damaged or cancerous cells. These compounds have been shown to stimulate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3]

Key molecular events observed upon treatment with active phenylacetamide derivatives include:

  • Upregulation of Pro-Apoptotic Proteins: Increased expression of proteins like Bax and FasL, which promote cell death.[3]

  • Caspase Activation: Activation of caspase enzymes, particularly caspase-3, which are the executioners of apoptosis.[3][11]

  • DNA Fragmentation: Cleavage of genomic DNA into characteristic fragments, a hallmark of late-stage apoptosis.[3]

apoptosis_pathway cluster_stimulus cluster_pathways cluster_execution Compound Phenylacetamide Derivative Extrinsic Extrinsic Pathway (Death Receptor) Compound->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic Caspase3 Caspase-3 Activation Extrinsic->Caspase3 Activates Intrinsic->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Generalized apoptotic pathways induced by phenylacetamide derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[12] It is a standard preliminary assay for cytotoxicity screening.[4] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Workflow Diagram

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology

This protocol is a self-validating system, incorporating controls to ensure data integrity.

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer or automated counter) to determine cell density.

    • Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well).

    • Causality Check: Consistent cell seeding density is critical for reproducibility. Edge wells are often filled with sterile phosphate-buffered saline (PBS) to mitigate evaporation effects ("edge effect").

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final test concentrations. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds.

    • Control Wells: Include wells for:

      • Untreated Control: Cells with medium only (represents 100% viability).

      • Vehicle Control: Cells with medium containing the same final concentration of the solvent (e.g., DMSO) used for the test compounds.

      • Blank Control: Medium only, with no cells (for background absorbance subtraction).

  • Exposure Incubation:

    • Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or an acidified isopropanol solution) to each well.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Discussion and Future Perspectives

The compiled evidence strongly supports the N-phenylacetamide scaffold as a viable foundation for the development of novel anticancer therapeutics. The structure-activity relationships, particularly the enhanced cytotoxicity conferred by electron-withdrawing groups like p-nitro, provide a clear rationale for the design of next-generation analogues.[3][6][9]

Future research should focus on:

  • Synthesis and Evaluation: Synthesizing and performing cytotoxic evaluation of the specific compound N-[2-(1-Oxopropan-2-yl)phenyl]acetamide and its isomers to place it within the established SAR framework.

  • Selectivity Profiling: Expanding testing to include a panel of non-cancerous human cell lines to better assess the selective toxicity and potential therapeutic window of the most potent compounds.[11][12]

  • Mechanistic Elucidation: Moving beyond apoptosis induction to investigate other potential mechanisms of action, such as cell cycle arrest or inhibition of specific signaling pathways, which could reveal novel therapeutic targets.[13]

Conclusion

N-phenylacetamide and its structural analogues represent a promising class of compounds with demonstrable cytotoxic activity against a range of cancer cell lines. The clear structure-activity relationships observed, with potency being significantly modulated by the electronic nature of substituents on the phenyl ring, offer a logical pathway for optimization. By employing robust and reproducible methodologies like the MTT assay, researchers can effectively screen and identify lead candidates for further preclinical development, bringing new and potentially more effective cancer therapies one step closer to reality.

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Comparative

A Senior Application Scientist's Guide to the In Vitro Metabolic Stability Assessment of N-(2-acetonylphenyl)acetamide in Liver Microsomes

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug from a promising chemical entity to a therapeutic agent, understanding its metabolic fate is paramount. A compound's metab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising chemical entity to a therapeutic agent, understanding its metabolic fate is paramount. A compound's metabolic stability dictates its half-life, potential for drug-drug interactions, and overall pharmacokinetic profile.[1] The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the Cytochrome P450s (CYPs), chemically modify xenobiotics to facilitate their excretion.[1][2]

This guide provides a comprehensive framework for assessing the in vitro metabolic stability of a novel compound, N-(2-acetonylphenyl)acetamide, using human liver microsomes (HLM). HLMs are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes like CYPs and are a cost-effective, high-throughput tool for early-stage metabolic profiling.[3][4] We will delve into the scientific rationale behind the experimental design, provide a detailed protocol, and compare the expected performance of our target compound against established benchmarks.

Compound Profile: N-(2-acetonylphenyl)acetamide

N-(2-acetonylphenyl)acetamide is a molecule featuring an acetamide group and an acetonyl (ketone) side chain on a phenyl ring. Based on its structure, several metabolic pathways can be hypothesized:

  • Aromatic Hydroxylation: The phenyl ring is a prime target for CYP-mediated hydroxylation, a common Phase I metabolic reaction.[2][5]

  • N-deacetylation: The acetamide group may undergo hydrolysis, although this is often a slower metabolic route compared to CYP-mediated oxidation.[6][7]

  • Ketone Reduction: The acetonyl side chain's ketone group could be a substrate for carbonyl reductases.

  • Aliphatic Hydroxylation: The methyl group of the acetonyl side chain could also be hydroxylated.

Understanding these potential "metabolic hotspots" is crucial for interpreting the stability data and guiding future structural modifications to enhance drug-like properties.[8]

Principle of the Microsomal Stability Assay

The core of this assay is to incubate the test compound with active liver microsomes and monitor its disappearance over time. The reaction is initiated by adding a critical cofactor, NADPH (the reduced form of nicotinamide adenine dinucleotide phosphate), which is essential for the catalytic activity of CYP enzymes.[9][10] By measuring the concentration of the parent compound at various time points, we can determine its rate of metabolism.

A key control is an incubation performed without NADPH.[11] Any degradation observed in this control group points to chemical instability or metabolism by non-NADPH-dependent enzymes (like esterases) present in the microsomal preparation.[11]

Experimental Design & Protocol

This protocol is designed to be a self-validating system, incorporating controls that ensure the integrity of the experimental results.

I. Materials and Reagents
  • Test Compound: N-(2-acetonylphenyl)acetamide, 10 mM stock in DMSO.

  • Control Compounds:

    • High Clearance Control: Verapamil (10 mM stock in DMSO). Known to be rapidly metabolized.[12]

    • Low Clearance Control: Diazepam (10 mM stock in DMSO). Known to be slowly metabolized.[12]

  • Human Liver Microsomes (HLM): Pooled from at least 10 donors to average out inter-individual variability.[13] Store at -80°C.

  • Cofactor: NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 1 mM NADPH solution.

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Quenching Solution: Cold Acetonitrile containing an internal standard (e.g., Tolbutamide, Warfarin) for LC-MS/MS analysis.

II. Experimental Workflow Diagram

The overall workflow is a multi-step process from preparation to data analysis.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_analysis 3. Analysis cluster_data 4. Data Processing P1 Thaw HLM & Reagents P2 Prepare Master Mix (Buffer + HLM) P1->P2 P3 Prepare Compound Plates (Test & Control Compounds) I1 Pre-incubate Master Mix & Compound Plates (5 min) P3->I1 I2 Initiate Reaction (Add NADPH Solution) I1->I2 I3 Sample at Time Points (0, 5, 15, 30, 45 min) I2->I3 A1 Quench Reaction (Add Cold Acetonitrile + IS) I3->A1 A2 Centrifuge to Pellet Protein A1->A2 A3 Transfer Supernatant A2->A3 A4 LC-MS/MS Analysis A3->A4 D1 Plot ln(% Remaining) vs. Time A4->D1 D2 Calculate Slope (k) D1->D2 D3 Calculate t½ & CLint D2->D3

Caption: Experimental workflow for the microsomal stability assay.

III. Step-by-Step Protocol
  • Preparation:

    • Thaw pooled HLM on ice. Dilute to a working concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.

    • Prepare the test and control compounds by diluting the 10 mM DMSO stocks to an intermediate concentration. The final incubation concentration should be 1 µM to simulate in vivo conditions and ensure enzyme kinetics are in the linear range.[3][14] The final DMSO concentration should be ≤ 0.25% to avoid inhibiting enzyme activity.[3]

    • Prepare two sets of master mixes: one for the test (+NADPH) and one for the negative control (-NADPH).

  • Incubation:

    • Aliquot the master mixes into a 96-well plate.

    • Pre-warm the plate at 37°C for 5-10 minutes. This ensures the reaction starts at the optimal temperature.

    • Initiate the reaction by adding the pre-warmed NADPH solution to the "+NADPH" wells. For "-NADPH" wells, add an equal volume of buffer.

    • Immediately take the first sample (T=0). This sample represents 100% of the initial compound concentration.

    • Incubate the plate at 37°C, shaking gently.

    • At subsequent time points (e.g., 5, 15, 30, 45 minutes), take aliquots and transfer them into a quench plate containing cold acetonitrile with an internal standard.[4] The cold acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins.[4]

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the quench plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • LC-MS/MS is used to quantify the remaining parent compound at each time point, relative to the constant concentration of the internal standard.

Data Analysis and Interpretation

The primary goal is to calculate the in vitro half-life (t½) and the intrinsic clearance (Cl_int).

  • Calculate Percent Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample.

  • Determine the Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining against time. The slope of this line is the elimination rate constant (-k).[4]

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k[15]

  • Calculate Intrinsic Clearance (Cl_int):

    • Cl_int (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)[15]

This Cl_int value represents the intrinsic metabolic capacity of the liver for the compound and can be used in more complex models to predict in vivo hepatic clearance.[16]

Comparative Analysis: Benchmarking Performance

To contextualize the results for N-(2-acetonylphenyl)acetamide, its stability is compared against known high and low clearance compounds. The data below is illustrative.

CompoundTypet½ (min)Cl_int (µL/min/mg protein)Predicted In Vivo Clearance
Verapamil High Clearance Control< 10> 150High
Diazepam Low Clearance Control> 60< 20Low
N-(2-acetonylphenyl)acetamide Test Compound2555.4Moderate

This table contains representative data for illustrative purposes.

A moderate clearance suggests that N-(2-acetonylphenyl)acetamide is readily metabolized but may still possess a reasonable half-life in vivo. Significant depletion in the "-NADPH" control would indicate chemical instability or non-CYP mediated metabolism, requiring further investigation.[11]

Potential Metabolic Pathways of N-(2-acetonylphenyl)acetamide

Based on the structure, we can predict the primary metabolic transformations catalyzed by liver microsomal enzymes.

G cluster_phase1 Phase I Metabolism (CYPs, Reductases) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent N-(2-acetonylphenyl)acetamide M1 Aromatic Hydroxylation (Phenolic Metabolite) Parent->M1 CYP450 M2 Ketone Reduction (Alcohol Metabolite) Parent->M2 Carbonyl Reductase M3 N-Deacetylation (Amine Metabolite) Parent->M3 Amidase Conj1 Glucuronide or Sulfate Conjugate M1->Conj1 UGTs/SULTs M2->Conj1 UGTs/SULTs

Caption: Predicted metabolic pathways for N-(2-acetonylphenyl)acetamide.

Conclusion and Forward Look

The in vitro microsomal stability assay is an indispensable tool in early drug discovery.[1] It provides a robust, reproducible method for ranking compounds based on their metabolic lability. For N-(2-acetonylphenyl)acetamide, this guide outlines a scientifically rigorous approach to determine its metabolic stability, interpret the data within a comparative framework, and hypothesize its primary metabolic routes.

Should the compound prove to be highly unstable, subsequent steps would involve metabolite identification studies to confirm the predicted pathways and inform medicinal chemists on which structural motifs to modify to improve metabolic stability. Conversely, a highly stable compound might warrant investigation into other clearance mechanisms, such as renal excretion.[3]

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Validation

A Guide to Ensuring the Reproducibility of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide Synthesis and Bioactivity Data

Introduction: The Imperative of Reproducibility in Drug Discovery In the realm of drug discovery and development, the reproducibility of scientific findings is the bedrock of progress.[1][2] The synthesis of a novel chem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Reproducibility in Drug Discovery

In the realm of drug discovery and development, the reproducibility of scientific findings is the bedrock of progress.[1][2] The synthesis of a novel chemical entity and the subsequent characterization of its biological activity are fundamental steps in this process. However, the path from initial synthesis to reliable bioactivity data is fraught with potential for variability. Minor, often unreported, deviations in experimental conditions can lead to significant discrepancies in outcomes, hindering the advancement of promising therapeutic candidates.[3][4]

This guide provides an in-depth technical framework for ensuring the reproducibility of both the chemical synthesis and biological evaluation of a model compound, N-[2-(1-Oxopropan-2-yl)phenyl]acetamide . While this molecule serves as our specific example, the principles and methodologies discussed are broadly applicable to other novel compounds. We will dissect the critical parameters in its synthesis, offer a comparative analysis with an alternative method, and detail a robust protocol for assessing its bioactivity, thereby providing a comprehensive roadmap for researchers, scientists, and drug development professionals. Our focus extends beyond simple procedural steps to elucidate the underlying causality, empowering researchers to not only replicate results but also to troubleshoot and adapt protocols with confidence.

Section 1: Reproducible Synthesis of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

The synthesis of N-aryl acetamides is a cornerstone reaction in medicinal chemistry. The target molecule, N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, can be reliably prepared via the acylation of 2-aminoacetophenone. This section details a standardized protocol, emphasizing the critical control points essential for achieving high yield, purity, and batch-to-batch consistency.

Experimental Protocol: Acylation of 2-Aminoacetophenone

This protocol describes the reaction of 2-aminoacetophenone with propionyl chloride in the presence of a mild base, triethylamine (TEA), to yield the desired N-[2-(1-Oxopropan-2-yl)phenyl]acetamide.

Materials:

  • 2-Aminoacetophenone (≥98% purity)

  • Propionyl chloride (≥99% purity)

  • Triethylamine (TEA, ≥99.5%, freshly distilled)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-aminoacetophenone (1.35 g, 10 mmol, 1.0 eq). Dissolve the starting material in 30 mL of anhydrous dichloromethane.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial for controlling the exothermicity of the acylation reaction.

  • Base Addition: Add triethylamine (2.1 mL, 15 mmol, 1.5 eq) to the stirred solution. TEA acts as a scavenger for the HCl gas produced during the reaction, preventing side reactions.

  • Acylating Agent Addition: Add propionyl chloride (0.96 mL, 11 mmol, 1.1 eq) dropwise to the cooled solution over 10-15 minutes using a dropping funnel.[5] A slow, controlled addition is vital to maintain the reaction temperature and prevent the formation of impurities.[6]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.[5][7] The disappearance of the 2-aminoacetophenone spot indicates the reaction is complete.

  • Workup - Quenching: Carefully pour the reaction mixture into 50 mL of cold water to quench the reaction.[8]

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). These washes remove unreacted TEA, excess acid, and aqueous impurities.

  • Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[9]

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to yield the pure product.

  • Characterization: Confirm the structure and assess the purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Purity should be >98% as determined by HPLC.

Causality Behind Experimental Choices
ParameterChoice & RationaleImpact on Reproducibility
Reagent Purity Use of high-purity starting materials (≥98%) and anhydrous solvent.Impurities in starting materials or water in the solvent can lead to side reactions, reducing yield and complicating purification.[3]
Temperature Control Reaction initiated at 0 °C.Acylation is exothermic. Failure to control temperature can result in the formation of di-acylated byproducts or degradation, leading to inconsistent yields.
Stirring Rate Vigorous and consistent magnetic stirring.Inadequate mixing can create localized high concentrations of reagents, leading to non-uniform reaction rates and byproduct formation.[6]
Dropwise Addition Slow addition of propionyl chloride.Prevents temperature spikes and ensures a controlled reaction rate, which is critical for achieving a clean product profile.[6]
Atmosphere Reaction under an inert nitrogen atmosphere.Prevents reaction with atmospheric moisture, which could hydrolyze the propionyl chloride, reducing its effective concentration.
Workup Procedure Standardized washing and extraction steps.A consistent workup ensures the complete removal of impurities and salts, leading to a purer crude product before chromatography and preventing batch-to-batch variation.[7]

Section 2: Comparative Analysis of Synthetic Methodologies

While acylation with an acid chloride is a robust method, alternative pathways exist. Here, we compare it with a peptide coupling-based approach, which uses propionic acid and a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC).

Alternative Protocol: DCC-Mediated Amide Coupling
  • Dissolve 2-aminoacetophenone (1.0 eq), propionic acid (1.1 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Stir at 0 °C for 30 minutes, then at room temperature overnight.

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Perform an aqueous workup and purify by column chromatography as described previously.

Head-to-Head Comparison
FeatureMethod 1: Propionyl ChlorideMethod 2: DCC Coupling
Yield Typically high (80-90%)Generally good (70-85%)
Purity (Post-Chromatography) High (>98%)High (>98%)
Reaction Time Faster (2-4 hours)Slower (12-18 hours)
Reagents Propionyl chloride is moisture-sensitive and corrosive.DCC is a potential allergen and skin sensitizer. Propionic acid is less hazardous.
Byproducts Triethylamine hydrochloride (water-soluble, easily removed).Dicyclohexylurea (DCU) (solid, requires filtration, can be difficult to remove completely).
Scalability Excellent for both lab and industrial scale.Less ideal for large scale due to DCU filtration.
Cost-Effectiveness Generally more cost-effective.Coupling agents like DCC can be more expensive.

Expert Insight: For routine synthesis of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, the propionyl chloride method is superior due to its speed, cost-effectiveness, and simpler byproduct removal. The DCC coupling method is a valuable alternative when the starting materials are sensitive to the acidic conditions generated in the first method.

Section 3: Ensuring Reproducibility in Bioactivity Assessment

A pure compound is only the first step; its biological evaluation must be equally rigorous.[10][11] Given that many N-phenylacetamide derivatives exhibit antiproliferative properties, we will outline a standard cytotoxicity assay.[12][13]

Hypothetical Bioactivity: Cytotoxicity Against Cancer Cells

We will assess the potential of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide to inhibit the proliferation of the MCF-7 human breast cancer cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • MCF-7 cells (authenticated, low passage number)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • N-[2-(1-Oxopropan-2-yl)phenyl]acetamide (dissolved in DMSO to create a 10 mM stock)

  • Doxorubicin (positive control)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control (medium with 0.5% DMSO). Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for 48 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression (four-parameter logistic model) to determine the IC₅₀ value.[14]

Key Considerations for Bioassay Reproducibility
FactorImportance & RationaleBest Practices for Standardization
Cell Line Integrity Cell lines can drift genetically over time, affecting their response to drugs.Use low-passage, authenticated cells from a reputable source (e.g., ATCC). Regularly test for mycoplasma contamination.
Reagent Stability Degradation of compounds, media, or supplements can alter assay results.Prepare fresh dilutions of compounds for each experiment. Aliquot and store reagents at recommended temperatures.
Assay Controls Controls are essential to validate the assay's performance.Always include a vehicle control (DMSO), a positive control (known cytotoxic agent), and a blank (media only).
Assay Conditions Incubation times, cell seeding density, and reagent volumes must be consistent.Use calibrated pipettes and automated dispensers where possible. Adhere strictly to the established protocol.
Data Normalization Normalizing data to controls accounts for inter-plate variability.Express results as a percentage of the vehicle control to allow for comparison across different experiments and plates.
Statistical Analysis Proper statistical methods are needed to derive meaningful conclusions.Perform at least three independent experiments with technical replicates. Use appropriate statistical models to calculate IC₅₀ values and error bars.

Section 4: Visualizing Workflows for Enhanced Reproducibility

To further clarify the processes and highlight critical control points, the following diagrams illustrate the workflows for synthesis and bioactivity testing.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Reagents & Glassware (Dry, High Purity) setup 1. Dissolve Amine in DCM 2. Cool to 0°C prep->setup addition 3. Add TEA 4. Add Propionyl Chloride (dropwise) setup->addition react 5. Stir at RT (2-4h) addition->react monitor 6. Monitor by TLC react->monitor quench 7. Quench with Water monitor->quench Complete extract 8. Sequential Washes (HCl, NaHCO3, Brine) quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify analysis 11. Characterization (NMR, MS, IR, HPLC) purify->analysis qc Purity > 98%? analysis->qc qc->purify No product Pure Product qc->product Yes

Caption: Workflow for the Synthesis and Purification of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide.

BioassayWorkflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis seed 1. Seed Cells (96-well plate) (5,000 cells/well) incubate1 2. Incubate 24h seed->incubate1 prepare_cpd 3. Prepare Serial Dilutions (Test Cpd, Positive & Vehicle Controls) incubate1->prepare_cpd treat 4. Add Compounds to Cells prepare_cpd->treat incubate2 5. Incubate 48h treat->incubate2 add_mtt 6. Add MTT Reagent (Incubate 4h) incubate2->add_mtt solubilize 7. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read normalize 9. Normalize to Vehicle Control read->normalize calculate 10. Calculate % Viability normalize->calculate plot 11. Plot Dose-Response Curve calculate->plot ic50 12. Determine IC50 plot->ic50

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

ReproducibilityFactors cluster_synthesis Synthesis Integrity cluster_bioassay Bioassay Fidelity center Reproducible Data documentation Detailed Documentation (SOPs) center->documentation reagents Reagent Purity reagents->center conditions Reaction Conditions (Temp, Time, Stirring) conditions->center purification Purification Method purification->center characterization Structural & Purity Confirmation characterization->center cells Cell Line Authenticity cells->center protocol Standardized Protocol protocol->center controls Proper Controls controls->center analysis Statistical Analysis analysis->center

Caption: Key Pillars for Ensuring Reproducibility in Synthesis and Bioactivity Studies.

Conclusion

Ensuring the reproducibility of synthetic chemistry and bioactivity data is not merely an academic exercise; it is a fundamental requirement for the efficient and ethical progression of drug discovery.[1][10] By meticulously controlling variables in the synthesis of compounds like N-[2-(1-Oxopropan-2-yl)phenyl]acetamide—from reagent purity and reaction conditions to purification methods—researchers can guarantee a consistent supply of high-quality material. This, in turn, provides a solid foundation for biological testing. Similarly, the standardization of bioassays, through the use of authenticated cell lines, appropriate controls, and robust data analysis, is paramount for generating reliable and comparable results.[15][16] The detailed protocols and workflows presented in this guide offer a clear and actionable framework to minimize variability and enhance the trustworthiness of scientific data, ultimately accelerating the journey from molecule to medicine.

References

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  • ACS Nano. Reproducibility in Nanocrystal Synthesis? Watch Out for Impurities!. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

For Researchers, Scientists, and Drug Development Professionals Foundational Principles of Chemical Waste Management The proper disposal of any chemical, including N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, is not merely a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles of Chemical Waste Management

The proper disposal of any chemical, including N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, is not merely a procedural task but a cornerstone of responsible scientific practice. The overarching principle is to treat all chemical waste as hazardous unless confirmed otherwise by a qualified professional.[1] This approach minimizes risk and ensures compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3]

Disposal procedures for laboratory chemicals are dictated by their intrinsic properties, including reactivity, toxicity, and environmental persistence. For N-substituted acetamides, it is crucial to consider the potential for hydrolysis of the amide bond and the biological activity of the parent compound and its potential degradation products.

Hazard Assessment of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

Anticipated Hazards:

  • Toxicity: Many aromatic amides can be harmful if ingested, inhaled, or absorbed through the skin.[5]

  • Irritation: Contact may cause skin and eye irritation.[5]

  • Carcinogenicity: Acetamide itself is suspected of causing cancer.[6] While this is not confirmed for N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, it is a prudent to handle it with appropriate caution.

  • Reactivity: The amide linkage can be susceptible to hydrolysis under strong acidic or basic conditions. Therefore, mixing this waste with strong acids or bases should be avoided.[6]

Given these potential hazards, N-[2-(1-Oxopropan-2-yl)phenyl]acetamide must be managed as hazardous chemical waste.

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling N-[2-(1-Oxopropan-2-yl)phenyl]acetamide for disposal, it is imperative to be equipped with the appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes or airborne particles of the chemical.[7]
Lab Coat A standard, buttoned lab coat.To protect the skin and clothing from contamination.
Respiratory Not generally required if handled in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols.To prevent inhalation of the chemical, particularly if it is a powder.[8]

Handling Best Practices:

  • Conduct all transfers of the chemical waste within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Avoid the formation of dust or aerosols.[8]

  • Wash hands thoroughly with soap and water after handling the chemical waste, even if gloves were worn.[7]

Step-by-Step Disposal Protocol

The disposal of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide must be carried out through a licensed hazardous waste disposal service.[9][10] Under no circumstances should this chemical be disposed of down the sink or in regular trash.

Step 1: Waste Segregation

  • Principle: Proper segregation prevents dangerous chemical reactions and ensures that waste is treated appropriately.[1]

  • Action: Do not mix N-[2-(1-Oxopropan-2-yl)phenyl]acetamide waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials to avoid include strong oxidizing agents, acids, and bases.[6]

Step 2: Containerization

  • Principle: Secure and appropriate containment is essential to prevent leaks and spills during storage and transport.[3]

  • Action:

    • Collect waste N-[2-(1-Oxopropan-2-yl)phenyl]acetamide in a designated, leak-proof container that is chemically compatible with the substance. The original product container is often a suitable choice.[11]

    • Ensure the container is in good condition and has a secure, tightly fitting lid.[10]

    • Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion.[2]

Step 3: Labeling

  • Principle: Accurate labeling provides critical information for safe handling, storage, and disposal.[1]

  • Action:

    • As soon as waste is added to the container, affix a hazardous waste label.

    • The label must include:

      • The full chemical name: "N-[2-(1-Oxopropan-2-yl)phenyl]acetamide"

      • The words "Hazardous Waste"

      • A clear description of the hazards (e.g., "Toxic," "Irritant")

      • The date accumulation started.

      • The name and contact information of the generating researcher or lab.

Step 4: Storage

  • Principle: Designated and controlled storage areas prevent accidental exposure and ensure regulatory compliance.[2]

  • Action:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from general laboratory traffic.[9]

    • Utilize secondary containment (such as a larger, chemically resistant tray or bin) to contain any potential leaks.[1]

Step 5: Arranging for Disposal

  • Principle: The final disposal must be handled by trained professionals at a permitted facility to ensure environmental protection.[12]

  • Action:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[9]

    • Provide them with the complete information from the hazardous waste label.

    • Follow all institutional and regulatory procedures for waste manifest documentation.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 3.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, use an inert absorbent material like sand or vermiculite.[11]

  • Collect and Containerize: Place the spilled material and any contaminated absorbent into a new, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Label and Store: Label the new waste container and store it in the designated hazardous waste accumulation area.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Fume Hood C Segregate Waste: No mixing with other chemicals B->C D Containerize: Use a sealed, compatible container C->D E Label Container: 'Hazardous Waste' & full chemical name D->E F Store Securely: Designated waste area with secondary containment E->F G Contact EHS or Licensed Waste Contractor F->G H Complete Waste Manifest Documentation G->H I Professional Pickup and Disposal H->I Spill Spill Occurs Spill_A Contain Spill (Absorbent/Sweeping) Spill->Spill_A Spill_B Collect Waste Spill_A->Spill_B Spill_C Decontaminate Area Spill_B->Spill_C Spill_D Containerize & Label as Hazardous Waste Spill_C->Spill_D Spill_D->F Transfer to Storage

Caption: Disposal workflow for N-[2-(1-Oxopropan-2-yl)phenyl]acetamide.

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Handling

Personal protective equipment for handling N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

Essential Safety & Handling Guide: N-[2-(1-Oxopropan-2-yl)phenyl]acetamide Hazard Assessment: A Proactive Stance on Safety Understanding the potential risks is the cornerstone of safe laboratory practice. N-[2-(1-Oxoprop...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety & Handling Guide: N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

Hazard Assessment: A Proactive Stance on Safety

Understanding the potential risks is the cornerstone of safe laboratory practice. N-[2-(1-Oxopropan-2-yl)phenyl]acetamide belongs to the N-phenylacetamide family of compounds.[1] While specific data is pending, related chemicals in this class present several potential hazards. For instance, Acetamide, a foundational compound, is classified as a suspected carcinogen (H351).[2][3][4] Other related aromatic amides are known to cause skin, eye, and respiratory irritation.[5][6]

Therefore, until comprehensive toxicological data becomes available, it is imperative to handle N-[2-(1-Oxopropan-2-yl)phenyl]acetamide with extreme caution, treating it as a substance that is potentially:

  • Harmful if inhaled, swallowed, or in contact with skin.

  • A skin, eye, and respiratory irritant.

  • A suspected chronic toxin or carcinogen.

This conservative assessment dictates the stringent PPE and handling protocols outlined below. All operations involving this compound must be performed within a certified chemical fume hood to mitigate inhalation risks.[7]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is based on minimizing all potential routes of exposure—dermal, ocular, and respiratory. The following table summarizes the mandatory PPE for handling N-[2-(1-Oxopropan-2-yl)phenyl]acetamide.

PPE CategoryItemSpecifications and Rationale
Eye Protection Chemical Safety GogglesMust be worn at all times to protect against dust particles and potential splashes of solutions.[8] They must offer a complete seal around the eyes. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.[9]
Hand Protection Nitrile GlovesProvide adequate protection against incidental contact with solid chemicals and many solvents.[10] It is critical to double-glove when handling the compound for extended periods or when preparing solutions. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[11]
Body Protection Flame-Resistant Laboratory CoatA fully buttoned lab coat, preferably made of a flame-resistant material like Nomex or treated cotton, is required to protect skin and personal clothing from contamination.[12]
Respiratory Protection Engineering Controls (Fume Hood)All handling of the solid compound (weighing, transferring) and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of airborne dust or vapors.[4][5] For situations where engineering controls are insufficient (e.g., large-scale spill cleanup), a NIOSH-approved respirator with appropriate cartridges would be necessary.[12]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes made of a non-porous material are mandatory to protect feet from spills and falling objects.[10]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a systematic workflow is crucial for minimizing risk. This plan covers the entire handling process, from preparation to disposal.

Pre-Handling Safety Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Assemble All Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvents) and the container of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide inside the fume hood before beginning work.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[13]

  • Don PPE: Put on all required PPE according to the sequence outlined in the workflow diagram below.

Step-by-Step Handling Protocol (Inside Fume Hood)
  • Weighing the Compound:

    • Place an analytical balance inside the fume hood if possible. If not, tare a sealed container, add the compound inside the hood, seal it, and then weigh it outside the hood.

    • Carefully open the stock container. Avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat or directly into the reaction vessel.

    • Securely close the stock container immediately after use.

  • Preparing Solutions:

    • Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing and dust generation.

    • If sonication or heating is required, ensure the vessel is appropriately covered or equipped with a condenser to prevent vapor release.

  • Post-Handling:

    • Clean all reusable equipment that came into contact with the chemical.

    • Wipe down the work surface inside the fume hood with an appropriate solvent and decontaminating solution.

    • Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in a designated hazardous waste container.[5]

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is a critical control point to prevent cross-contamination. Follow this sequence diligently.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 Wear Lab Coat Don2 Wear First Pair of Nitrile Gloves Don1->Don2 Don3 Wear Second Pair of Nitrile Gloves Don2->Don3 Don4 Wear Safety Goggles (and Face Shield if needed) Don3->Don4 Doff1 Remove Outer Pair of Gloves Doff2 Remove Face Shield (if used) Doff1->Doff2 Doff3 Remove Safety Goggles Doff2->Doff3 Doff4 Remove Lab Coat Doff3->Doff4 Doff5 Remove Inner Pair of Gloves Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6 End END (Exit Lab) Doff6->End Start START (Enter Lab) Start->Don1

Caption: Workflow for the correct sequence of donning and doffing PPE.

Emergency and Disposal Plans

Spill Management
  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with absorbent pads to prevent further dust dispersal.

    • Carefully sweep the material into a designated hazardous waste container. Do not dry sweep, as this can create dust.

    • Clean the area with a suitable solvent and decontaminating solution.

  • Large Spill:

    • Evacuate the immediate area and alert your supervisor and institutional safety office.[2]

    • Prevent entry into the area.

    • Follow your institution's specific procedures for large chemical spills.

Waste Disposal
  • Chemical Waste: All solid waste and solutions containing N-[2-(1-Oxopropan-2-yl)phenyl]acetamide must be disposed of in a clearly labeled hazardous waste container.

  • Contaminated PPE: All disposable PPE, including gloves, lab coats (if disposable), and absorbent pads used for cleanup, must be placed in a sealed bag and disposed of as solid hazardous waste.[2]

  • Regulatory Compliance: Always adhere to your institution's and local environmental regulations for chemical waste disposal.[14]

By integrating these safety protocols into your daily laboratory operations, you establish a robust framework for protecting yourself and your colleagues while advancing your critical research.

References

  • Benchchem. Technical Support Center: N-acetyl-N-phenylacetamide Synthesis.
  • Sigma-Aldrich. SAFETY DATA SHEET - Acetamide.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Acetamidoacetophenone.
  • Benchchem. Laboratory Protocol for the Synthesis of N-acetyl-N-phenylacetamide.
  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet.
  • Benchchem. Personal protective equipment for handling GLP-1(9-36)amide.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Phenylacetamide.
  • Industrial Safety Tips. PPE For Chemical Handling With Example.
  • CymitQuimica. Safety Data Sheet - (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide.
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
  • University of California, Santa Barbara. Personal Protective Equipment Selection Guide.
  • Prevengox. The importance of Personal Protective Equipment in the handling of chemicals.
  • Flinn Scientific. Safety Data Sheet (SDS) Acetamide.
  • ResearchGate. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review.
  • Angene Chemical. Safety Data Sheet - 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide.
  • ChemicalBook. 2-Phenylacetamide - Safety Data Sheet.

Sources

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